4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Description
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Properties
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPNKVDLRJIFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728627 | |
| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959795-70-1 | |
| Record name | 4-[4-(4-Methyl-1-piperazinyl)-1-piperidinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959795-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation & Characterization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Content Type: Technical Whitepaper Subject: Analytical Chemistry / Medicinal Chemistry Intermediate Analysis Target Audience: Senior Scientists, Process Chemists, and QC Managers[1]
Executive Summary
The compound 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 16153-81-4) represents a critical pharmacophore in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), most notably Brigatinib (Alunbrig®), used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1]
This tri-cyclic system—comprising an aniline core, a central piperidine linker, and a terminal
Molecular Architecture & Synthetic Logic
To understand the analytical signature, one must understand the connectivity.[1] The molecule is constructed linearly: [Aniline] —(N)— [Piperidine] —(C4)—(N1)— [N-Methylpiperazine][1]
Retrosynthetic Analysis
The synthesis typically employs a convergent strategy involving reductive amination followed by Nucleophilic Aromatic Substitution (
[1]
Analytical Strategy: The Core Elucidation
The primary challenge in elucidating this structure is distinguishing the aliphatic protons of the piperidine ring from those of the piperazine ring, as they overlap significantly in the 2.0–3.0 ppm region.[1]
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Electrospray Ionization (Positive Mode) is preferred due to the three basic nitrogen centers.[1]
-
Theoretical [M+H]+: 275.22 Da
-
Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR) Protocol
Solvent Selection: DMSO-
1H NMR Assignment Table (400 MHz, DMSO-
)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aniline | 4.50 – 4.70 | Broad Singlet | 2H | Exchangeable; disappears with |
| Ar-H (ortho to | 6.45 – 6.55 | Doublet ( | 2H | Shielded by electron-donating |
| Ar-H (meta to | 6.70 – 6.80 | Doublet ( | 2H | Deshielded relative to ortho protons.[1] |
| Pip-H (N-CH2) | 3.45 – 3.55 | Doublet of Doublets | 2H | Deshielded by aniline nitrogen resonance.[1] |
| Pip-H (C-CH2) | 2.55 – 2.65 | Triplet (broad) | 2H | Adjacent to aniline nitrogen.[1] |
| Pip-CH (Methine) | 2.20 – 2.30 | Multiplet (tt) | 1H | Diagnostic: Connects the two rings.[1] |
| Pz-H (Ring) | 2.30 – 2.50 | Broad Multiplets | 8H | Overlapping envelope; resolve with HSQC.[1] |
| N-Methyl | 2.14 – 2.16 | Singlet | 3H | Sharp, strong singlet; key purity marker.[1] |
Note: "Pip" = Piperidine ring; "Pz" = Piperazine ring.[1]
3.3 Advanced 2D NMR Logic (HMBC/HSQC)
To definitively prove the "sandwich" structure (Aniline-Piperidine-Piperazine), you must observe specific Heteronuclear Multiple Bond Correlations (HMBC):
-
Connectivity Check 1: The Aniline aromatic carbons must correlate with the Piperidine
protons ( 3.50).[1] -
Connectivity Check 2: The Piperidine methine proton (
2.[1]25) must correlate with the Piperazine ring carbons.[1]
Impurity Profiling & Quality Control
In a drug development context, three specific impurities are common with this scaffold.
The "Nitro" Impurity
-
Origin: Incomplete hydrogenation of the nitro-precursor.[1]
-
Detection:
The "Des-methyl" Impurity[1]
-
Origin: Use of piperazine instead of N-methylpiperazine in the starting material or metabolic demethylation.[1]
-
Detection:
The "Bis-Aniline" Dimer[1]
-
Origin: Over-reaction during the
step if stoichiometry is uncontrolled.[1] -
Detection: High molecular weight species in LC-MS (>400 Da).
Experimental Protocol: Structure Validation
Objective: Verify the identity of Lot #XYZ-123.
-
Sample Prep: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL DMSO-
. Sonicate for 30 seconds to ensure complete dissolution (the free base may be slow to dissolve; the HCl salt dissolves instantly). -
Acquisition:
-
Data Processing:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737253, 4-(4-methylpiperazin-1-yl)aniline.[1] Retrieved from [Link]
-
Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.[1] Journal of Medicinal Chemistry, 59(9), 4073–4093.[1] [Link][1]
-
Cambridge Crystallographic Data Centre (2021). Crystal structure of brigatinib Form A.[1][2] CCDC Deposition.[1] Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2017). NDA 208772: Multi-disciplinary Review and Evaluation for ALUNBRIG (brigatinib).[1] Retrieved from [Link][1][3][4]
Sources
physical and chemical properties of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
[1][2][3][4][5][6]
CAS Number: 959795-70-1 Formula: C₁₆H₂₆N₄ Molecular Weight: 274.41 g/mol IUPAC Name: 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline[1][2][3][4]
Executive Summary
This compound is a "privileged structure" in medicinal chemistry, specifically designed to modulate the physicochemical properties of lipophilic drug scaffolds.[1] It functions as a solubilizing tail , introducing a polybasic, polar motif to otherwise hydrophobic kinase inhibitor cores.[1] Its primary industrial application is as the key amine intermediate in the GMP synthesis of Gilteritinib (Xospata), used for the treatment of acute myeloid leukemia (AML).[1]
Physicochemical Properties[2][3][4][8][9][10][11]
This compound exhibits a complex ionization profile due to the presence of three distinct nitrogen environments.[1] Understanding these properties is essential for formulation and salt selection.[1]
Core Data Table[1]
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure (darkens).[1] |
| Exact Mass | 274.2157 | Monoisotopic mass for MS validation.[1] |
| LogP (Calc) | ~1.1 - 1.8 | Moderately lipophilic; suitable for oral bioavailability.[1] |
| Topological Polar Surface Area | ~36 Ų | Indicates good membrane permeability.[1] |
| Solubility | Low in water (neutral form) | High solubility in DCM, MeOH, DMSO.[1] |
| Hygroscopicity | Low to Moderate | Forms stable crystalline salts (e.g., HCl, fumarate).[1] |
Ionization and pKa Profile
The molecule contains three basic centers, creating a specific hierarchy of protonation that dictates its behavior in biological media:
-
Terminal Methylpiperazine N (N4'): pKa ~7.8–8.2 . The most basic site; first to protonate.[1] This site drives lysosomal trapping and solubility in gastric pH.[1]
-
Internal Piperazine N (N1'): pKa ~6.5–7.0 . Moderately basic.
-
Aniline Nitrogen: pKa ~4.0–5.0 .[1] Weakly basic; remains neutral at physiological pH, ensuring the nucleophilicity required for subsequent coupling reactions.[1]
Synthesis & Manufacturing Protocol
The industrial synthesis of CAS 959795-70-1 typically follows a convergent Linear Assembly Strategy , prioritizing the construction of the aliphatic tail before attachment to the aromatic system to minimize side reactions.[1]
Reaction Workflow
-
Reductive Amination (Side Chain Assembly):
-
Deprotection:
-
Nucleophilic Aromatic Substitution (SₙAr):
-
Nitro Reduction:
Synthesis Pathway Diagram[1]
Caption: Convergent synthesis pathway for CAS 959795-70-1 via reductive amination and SnAr coupling.
Chemical Reactivity & Stability
Stability[1]
-
Oxidation Sensitivity: The aniline moiety is susceptible to oxidation (browning) if stored in air/light. Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Thermal Stability: Stable up to ~150°C, but prolonged heating above 100°C in air can lead to N-oxide formation at the methylpiperazine terminus.[1]
Reactivity Profile
-
Nucleophilicity: The aniline NH₂ is the primary nucleophile for drug conjugation (e.g., amide coupling with carboxylic acids or reaction with chloropyrimidines).[1]
-
Salt Formation: The molecule readily forms crystalline salts. The tri-hydrochloride salt is common for purification, while the free base is used for coupling reactions.[1]
Applications in Drug Discovery[1]
This compound is not merely a passive linker; it is a functional moiety engineered to solve specific pharmacokinetic problems.[1]
-
Solubility Enhancement: The N-methylpiperazine tail is protonated in the gastric environment (pH 1–2), significantly increasing the aqueous solubility of the parent drug, facilitating oral absorption.[1]
-
Lysosomal Trapping: The basic nature of the tail (pKa ~8) can lead to accumulation in lysosomes (pH ~5), which increases the volume of distribution (Vd) and tissue residence time of the drug.
-
Target Interaction: In Gilteritinib, this tail extends into the solvent-exposed region of the FLT3 kinase domain, forming water-mediated hydrogen bonds that improve potency and selectivity.[1]
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory to prevent inhalation of dust or aerosols.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58015748, 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine.[1] Retrieved from [Link]
-
Moriiwaki, T., et al. (2012). Preparation of piperidine derivatives as FLT3 inhibitors.[1] Patent WO2012020762.[1] (Describes the synthesis and utility of the intermediate in Gilteritinib).
-
U.S. EPA CompTox Chemicals Dashboard. DTXSID10728627.[1] Retrieved from [Link]
Technical Monograph: 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Executive Summary
The compound 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 959795-70-1) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] It serves as a critical solubilizing tail moiety in the design of tyrosine kinase inhibitors (e.g., EGFR, BTK inhibitors) and GPCR ligands.[2][3][4][5] Its structural architecture—combining a polar, basic methylpiperazine-piperidine tail with an aniline linker—modulates pharmacokinetic properties (logD, metabolic stability) while providing a reactive handle (the primary amine) for coupling to heterocyclic cores.[2][3][4][5]
This guide provides a definitive reference for the molecular weight characterization, synthesis logic, and quality control (QC) protocols required for this intermediate.
Physicochemical Profile
Accurate dosing and stoichiometry in drug development depend on distinguishing between the free base and various salt forms.[2][3][4][5] The data below represents the Free Base form.
Molecular Weight & Formula
| Parameter | Value | Technical Note |
| IUPAC Name | 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | - |
| Molecular Formula | C₁₆H₂₆N₄ | - |
| Average Molecular Weight | 274.41 g/mol | Used for molarity calculations in synthesis.[1][2][3][4] |
| Monoisotopic Mass | 274.2157 Da | Critical: Use this value for High-Res Mass Spec (HRMS) extraction windows.[1][2][3][4][5] |
| [M+H]⁺ (Protonated) | 275.2230 m/z | The primary species observed in ESI+ LC-MS.[1][2][3][4][5] |
| LogP (Predicted) | ~1.8 | Moderate lipophilicity; highly soluble in acidic media.[1][2][3][4][5] |
Salt Form Correction Factors
Researchers often procure this material as a hydrochloride or tosylate salt to improve shelf stability.[2][3][4][5] You must apply a correction factor (CF) when weighing:
-
Dihydrochloride (× 2HCl): MW ≈ 347.33 g/mol (CF ≈ 0.79)[1][2][3][4][5]
-
Trihydrochloride (× 3HCl): MW ≈ 383.79 g/mol (CF ≈ 0.71)[1][2][3][4][5]
Expert Insight: Always verify the salt stoichiometry via Elemental Analysis (CHN) or Ion Chromatography, as hygroscopic HCl salts often contain non-stoichiometric water/solvent.[2][3][4][5]
Structural Validation & Analysis
Trustworthy data requires self-validating analytical methods.[1][2][3][4][5] The following protocols ensure the identity of the molecule beyond simple retention time matching.
Mass Spectrometry Fragmentation Logic
In ESI+ (Electrospray Ionization), the molecule forms a stable
-
Fragment A (113 m/z): Loss of the aniline-piperidine core, leaving the N-methylpiperazinyl-ethyl fragment (common in piperazine tails).[1][2][3][4]
-
Fragment B (177 m/z): Cleavage of the piperazine ring from the piperidine.[2][3][4][5]
Validated LC-MS Protocol
Objective: Determine purity and identity simultaneously.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).[1][2][4]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 10).[1][2][3][4][5] Note: High pH is crucial to keep the basic piperazine deprotonated for better peak shape.[1][2][5]
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection: UV at 254 nm (Aniline absorption) + MS (ESI+).
Synthesis & Manufacturing Logic
Understanding the synthesis allows researchers to anticipate impurities (e.g., unreduced nitro compounds or des-methyl byproducts).[2][3][4][5]
Retrosynthetic Analysis
The molecule is assembled via a convergent strategy:
-
Head: 1-Fluoro-4-nitrobenzene (Electrophile).[1][2][3][4][5]
-
Tail: 1-Methyl-4-(piperidin-4-yl)piperazine (Nucleophile).[1][2][3][4][5]
-
Transformation: SNAr coupling followed by nitro reduction.
Synthesis Workflow Diagram
The following diagram illustrates the industrial standard workflow for generating high-purity material.
Figure 1: Convergent synthesis pathway. Step 4 (Reduction) is the critical quality attribute; incomplete reduction yields toxic nitro-impurities.[1][2][3][4]
Quality Control Decision Tree
When receiving a new batch of this intermediate for biological assays, follow this decision matrix to ensure data integrity.
Figure 2: QC workflow. The NMR check specifically looks for the upfield shift of aniline protons (approx 6.5 ppm) compared to nitro protons (approx 8.0 ppm) to confirm reduction.[1][2][3][4][5]
References
-
PubChem Compound Summary. (2025). This compound.[1][2][3][4] National Center for Biotechnology Information.[2][3][4][5] [Link][1][2][3][4][5]
-
ChemBK. (2024).[1][2][3][4][5] Chemical Properties and CAS Data for 4-(4-methylpiperazin-1-yl)aniline derivatives. [Link]
-
ResearchGate. (2022).[1][2][3][4][5][6] LC-MS/MS screening method for designer piperazines and amphetamines in serum. [Link]
-
Common Chemistry. (2024).[1][2][3][4][5] CAS Registry Number 959795-70-1.[1][2][3][4][5] American Chemical Society.[2][3][4][5] [Link][1][2][3][4][5]
Sources
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- 4. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine | C16H26N4 | CID 58015748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Biological Activity & Technical Profile: 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Scaffold
[1][2][3][4]
Executive Summary & Compound Identity
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is a critical pharmacophore scaffold and synthetic intermediate primarily utilized in the development of next-generation tyrosine kinase inhibitors (TKIs).[1][2][3][4] It serves as the "solubilizing tail" moiety for several high-profile oncology drugs, most notably Brigatinib (ALK/EGFR inhibitor) and Gilteritinib (FLT3/AXL inhibitor).[3]
While the 2-methoxy analog (CAS 761440-75-9) is the direct intermediate for these approved drugs, the title compound (the des-methoxy variant) is a vital structural analog used in Structure-Activity Relationship (SAR) profiling to assess the contribution of the aniline ring substituents to kinase selectivity and metabolic stability.[2][3] It also serves as a key reference standard for impurity profiling in pharmaceutical manufacturing.[2][3]
Chemical Identity
| Property | Detail |
| Chemical Name | This compound |
| Common Role | Kinase Inhibitor "Tail" Moiety; Solubilizing Group |
| Key Drug Associations | Brigatinib (Analog), Gilteritinib (Impurity/Analog), ASP3026 |
| Molecular Formula | C₁₆H₂₆N₄ |
| Molecular Weight | 274.41 g/mol |
| SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC=C(N)C=C3 |
| Related CAS | 761440-75-9 (2-Methoxy analog); 1254058-34-8 (3-Methoxy isomer) |
Biological Activity: The "Tail" Mechanism
The biological utility of this aniline-piperidine-piperazine scaffold lies not in its intrinsic inhibition of kinases, but in the physicochemical and binding properties it confers to the final drug molecule.[2][3]
Kinase Solvent Channel Binding
In the context of ATP-competitive inhibitors (Type I/II), this moiety functions as the solvent-exposed tail.[2][3]
-
Solvent Interaction: The piperidine-piperazine chain extends out of the ATP binding pocket into the solvent channel.[2][3] This prevents steric clashes within the tight hinge region while improving the drug's water solubility.[2][3]
-
H-Bonding Network: The basic nitrogens in the methylpiperazine ring can form water-mediated hydrogen bonds with residues at the rim of the kinase pocket (e.g., Asp or Glu residues), stabilizing the inhibitor-enzyme complex.[2][3]
-
Selectivity Modulation: The aniline ring connects the tail to the central hinge-binding core (e.g., a pyrimidine or pyridine).[2][3] Substituents on this aniline (like the methoxy group in Brigatinib) lock the conformation; the des-methoxy title compound allows researchers to test the necessity of this rotational constraint.[2][3]
ADME & Pharmacokinetic Enhancement[2][4]
-
Solubility: The N-methylpiperazine group has a pKa of approximately 7.5–8.[2][3]5. At physiological pH, it is partially protonated, significantly enhancing the aqueous solubility of otherwise lipophilic kinase inhibitors.[2][3]
-
Lysosomotropism: Due to its lipophilic nature combined with basic amines (logP ~1.5–2.0 for the tail), this moiety can lead to lysosomal trapping.[3] This is a double-edged sword: it increases the volume of distribution (Vd) but can potentially cause phospholipidosis if not balanced by the core scaffold.[2][3]
Toxicity & Impurity Profile
As a primary amine, the uncoupled aniline is potentially genotoxic (common for anilines) and must be controlled in the final drug substance.[3] In Gilteritinib manufacturing, the des-methoxy analog is monitored as a potential process-related impurity or a degradation product (demethylation), which can alter the potency and selectivity profile of the drug.[2][3]
Technical Visualization: Pharmacophore & Synthesis
Pharmacophore Interaction Map
The following diagram illustrates how this scaffold interacts within the kinase binding site when coupled to a core inhibitor.
Figure 1: Pharmacophore contribution of the scaffold.[5][3][4][6] The tail extends into the solvent, improving solubility and ADME properties.[2][3]
Synthesis Pathway
The synthesis of the title compound typically follows a convergent route involving reductive amination followed by nucleophilic aromatic substitution (SNAr).[3]
Figure 2: Step-by-step synthetic route for the this compound scaffold.
Experimental Protocols
Synthesis of the Scaffold
Step 1: Reductive Amination [2][3]
-
Dissolve N-Boc-4-piperidone (1.0 eq) and N-methylpiperazine (1.1 eq) in dichloromethane (DCM).
-
Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C.
-
Stir at room temperature for 12–16 hours.
-
Quench with saturated NaHCO₃ and extract with DCM.
-
Result: tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate.
Step 2: Deprotection
-
Add 4M HCl in dioxane (5 eq). Stir for 4 hours.
-
Concentrate in vacuo to yield the HCl salt of 1-(piperidin-4-yl)-4-methylpiperazine .[2][3]
Step 3: SNAr Coupling
-
Suspend the piperidine salt (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in DMSO or DMF.
-
Add K₂CO₃ (3.0 eq) and heat to 80–100°C for 6–12 hours.
-
Pour into ice water; filter the yellow precipitate.
-
Result: 1-(4-nitrophenyl)-4-(4-methylpiperazin-1-yl)piperidine.
Step 4: Nitro Reduction
-
Dissolve the nitro intermediate in Ethanol/Water (4:1).[3]
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
-
Reflux for 2–4 hours (or use H₂/Pd-C at RT).
-
Filter through Celite and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or purify via column chromatography (DCM/MeOH/NH₃).
Quality Control Parameters
References
-
Huang, W. S., et al. (2010).[3] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[2][3][7] Journal of Medicinal Chemistry. Link[3]
-
Astellas Pharma Inc. (2012).[3] "Patent WO2012102393: Preparation of diaminotriazine derivatives as ALK inhibitors."[2][3] Patentscope. Link[3]
-
ARIAD Pharmaceuticals. (2016).[3][4] "Patent WO2016121777: Process for production of pyrazine carboxamide compound."[2][3] (Describes synthesis of Gilteritinib intermediates). Link
-
Chico Pharmaceutical. (2021).[3] "Patent CN113024454A: Synthesis method of brigatinib intermediate."[2][3] Google Patents.[2][3] Link
-
PubChem. (2024).[3] "Compound Summary: 4-(4-methylpiperazin-1-yl)aniline Derivatives." National Library of Medicine.[2][3] Link
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- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
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- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2017088784A1 - Deuterium-modified brigatinib derivatives, pharmaceutical compositions comprising same, and use thereof - Google Patents [patents.google.com]
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- 7. medkoo.com [medkoo.com]
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline mechanism of action
This technical guide details the pharmacological mechanism, structural role, and synthetic utility of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline .[1]
This molecule is not a standalone therapeutic; rather, it is a critical pharmacophore scaffold (specifically, a solvent-exposed solubilizing tail) used in the design of second- and third-generation Tyrosine Kinase Inhibitors (TKIs), most notably Brigatinib (ALK inhibitor) and Gilteritinib (FLT3 inhibitor).[1]
Pharmacophore Mechanism, Structural Biology, and Synthesis[1]
Core Identity & Pharmacological Context[1][2][3][4][5][6][7]
-
Common Role: Solvent-Exposed Solubilizing Tail[1]
-
Key Drug Associations:
The "Double-Piperidine" Rationale: In medicinal chemistry, this specific moiety—a methylpiperazine ring attached to a piperidine ring—is engineered to solve two critical failure modes in kinase inhibitors: solubility and selectivity .
-
Solubility (ADME): The structure contains three basic nitrogen atoms. At physiological pH, the terminal methylpiperazine is protonated, drastically increasing water solubility and reducing protein binding.
-
Structural Reach: The bi-cyclic length (~8–10 Å) allows the inhibitor to extend from the ATP-binding hinge region out into the solvent channel, avoiding steric clashes with "gatekeeper" mutations (e.g., ALK L1196M) that render first-generation inhibitors (like Crizotinib) ineffective.
Mechanism of Action: Structural Biology
The mechanism of action for this aniline derivative is defined by its contribution to the binding mode of the final drug molecule.
A. Binding Topology (The "U-Shape" Conformation)
In drugs like Brigatinib, this aniline moiety acts as the "Tail" section of the inhibitor.
-
The Head: Binds to the hinge region of the kinase (e.g., residues Met1199 in ALK).[11]
-
The Core: A scaffold (e.g., bisanilinopyrimidine) that spans the ATP pocket.[12]
-
The Tail (This Molecule): Extends out of the pocket.
B. Specific Residue Interactions
| Target Kinase | Drug | Interaction of the Aniline Tail |
| ALK (Wild Type) | Brigatinib | The piperidine-piperazine tail extends into the solvent front.[1] It makes loose van der Waals contacts but primarily serves to orient the core. |
| ALK (G1202R Mutant) | Brigatinib | The tail's flexibility allows the drug to avoid the steric bulk of the Arginine mutation, maintaining potency where others fail. |
| FLT3 | Gilteritinib | The tail projects into the solvent, improving cellular permeability and allowing the drug to bind to both active (DFG-in) and inactive (DFG-out) conformations. |
C. Diagram: Structural Role in Kinase Inhibition
The following diagram illustrates how this aniline precursor is integrated into the final drug and its interaction with the kinase domain.
Caption: The aniline derivative functions as the solvent-interface unit, converting a hydrophobic kinase core into a soluble, bioavailable drug.[1]
Experimental Protocols: Synthesis & Validation
This section provides a self-validating protocol for synthesizing this aniline intermediate and coupling it to a heteroaryl chloride (a common step in drug synthesis).
A. Synthesis of the Aniline Intermediate
Objective: Synthesize this compound from commercially available precursors.
Reagents:
-
1-Fluoro-4-nitrobenzene[1]
-
1-Methyl-4-(piperidin-4-yl)piperazine (The "Double Piperidine" amine)[1]
-
Potassium Carbonate (
) -
Palladium on Carbon (Pd/C, 10%)[13]
-
Hydrogen gas (
)[13]
Step-by-Step Protocol:
-
SNAr Coupling (Nitro-Precursor Formation):
-
Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in DMF or DMSO.[1]
-
Add 1-methyl-4-(piperidin-4-yl)piperazine (1.1 eq) and
(2.0 eq). -
Heat to 80–100°C for 4–6 hours. Monitor by TLC/LCMS for the formation of the bright yellow nitro-intermediate.[1]
-
Checkpoint: Mass spec should show
. -
Precipitate in water, filter, and dry the solid.
-
-
Reduction (Aniline Formation):
-
Dissolve the nitro-intermediate in Methanol/Ethanol.[1]
-
Add 10% Pd/C (10 wt%).
-
Stir under
atmosphere (balloon pressure is usually sufficient) at Room Temperature for 2–4 hours. -
Filter through Celite to remove catalyst.
-
Concentrate filtrate to yield the target aniline as a solid (often off-white to dark brown, oxidation sensitive).
-
Validation: LCMS peak at
. NMR should show disappearance of nitro-aromatic signals and appearance of broad aniline peak (~3.5–4.5 ppm).[1]
-
B. Coupling to Kinase Core (General Method)
To create a TKI, this aniline is typically coupled to a chloropyrimidine or chlorotriazine core.
Protocol (Buchwald-Hartwig Amination):
-
Reagents: Aryl chloride core (1.0 eq), Aniline intermediate (1.1 eq),
(5 mol%), Xantphos (10 mol%), (2.0 eq), Dioxane. -
Conditions: Degas solvent. Heat at 100°C under
for 12 hours. -
Workup: Filter, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
Quantitative Data: Physicochemical Impact
The addition of this aniline tail profoundly alters the properties of the parent scaffold.
| Property | Core Scaffold Only | Core + Aniline Tail | Impact Explanation |
| LogP (Lipophilicity) | > 5.0 (High) | 2.0 – 3.5 (Moderate) | Reduces lipophilicity, preventing non-specific binding.[1] |
| Solubility (pH 7.4) | < 1 µg/mL | > 100 µg/mL | Protonation of piperazine nitrogens drives solubility. |
| hERG Inhibition | High Risk | Moderate/Low | The tail can sometimes increase hERG risk; must be optimized. |
| Cell Permeability | Low | High | Balanced lipophilicity/ionization improves membrane transit. |
References
-
Discovery of Brigatinib: Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine-Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016. Link
-
Gilteritinib Binding Mode: Ueno, Y., et al. "Gilteritinib (ASP2215), a novel FLT3/AXL inhibitor: Preclinical evaluation in acute myeloid leukemia." Blood, 2014. Link
-
Structural Biology of ALK Inhibitors: Friboulet, L., et al. "The ALK Inhibitor Brigatinib Overcomes Crizotinib Resistance in Next-Generation ALK-Rearranged NSCLC."[1] Cancer Discovery, 2016. Link
-
Synthesis Protocols: Patent WO2009143389A1 "Preparation of pyrimidines as protein kinase inhibitors." Link
Sources
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- 3. Brigatinib versus Crizotinib in ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor-Naive ALK-Positive Non-Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NPM/ALK mutants resistant to ASP3026 display variable sensitivity to alternative ALK inhibitors but succumb to the novel compound PF-06463922 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor ASP3026 induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ALK inhibitor ASP3026 eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a cornerstone for the development of a multitude of targeted therapies, particularly in oncology. This guide provides a comprehensive exploration of the discovery process for derivatives of this core, delving into the strategic rationale behind its design, robust synthetic methodologies, critical biological evaluation cascades, and the nuanced structure-activity relationships (SAR) that drive lead optimization. We will dissect the constituent fragments, elucidate common synthetic pathways, and contextualize their application in targeting key cellular pathways, with a primary focus on protein kinase inhibition.
The Architectural Logic of a Privileged Scaffold
The success of the this compound core is not accidental; it is a deliberate convergence of three distinct chemical moieties, each contributing crucial properties for drug-like behavior and target engagement.[1][2] Piperidine-containing compounds are integral to pharmaceutical design, while the piperazine ring is renowned for its ability to confer desirable pharmacokinetic characteristics.[1][2]
-
The Aniline Headgroup: This primary amine serves as a versatile synthetic handle and a critical hydrogen bond donor/acceptor. In many kinase inhibitors, the aniline nitrogen and its adjacent phenyl ring form key interactions with the "hinge" region of the ATP-binding pocket, a conserved motif that is fundamental for anchoring inhibitors.
-
The Piperidine Linker: As a saturated heterocycle, the piperidine ring introduces a three-dimensional, non-planar geometry.[1] This structural rigidity helps to correctly orient the other functional groups for optimal target binding while simultaneously disrupting planarity, which can mitigate issues like metabolic instability or off-target toxicity associated with flat aromatic systems.
-
The N-Methylpiperazine Tail: This terminal group is a classic "solubilizing" moiety. The basic nitrogen atom is readily protonated at physiological pH, significantly enhancing aqueous solubility—a critical factor for oral bioavailability.[2] Furthermore, this group often extends into the solvent-exposed region of a binding pocket, providing an additional vector for modification to fine-tune potency and selectivity.
Caption: Core components of the privileged scaffold.
Synthetic Strategies: From Blueprint to Molecule
The construction of a library of derivatives from this core scaffold necessitates a flexible and efficient synthetic strategy. Reductive amination and nucleophilic aromatic substitution are the workhorse reactions in this context.
General Synthetic Workflow
A common and effective approach involves the convergent synthesis outlined below. The process typically begins with the coupling of a protected piperidone with N-methylpiperazine, followed by deprotection and subsequent coupling to a functionalized aniline precursor.
Caption: General synthetic workflow for derivative synthesis.
Detailed Experimental Protocol: Synthesis of the Core Aniline
This protocol provides a representative method for synthesizing the core scaffold, which can then be used as a common intermediate for further derivatization.
Step 1: Reductive Amination to form tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate.
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) and N-methylpiperazine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add acetic acid (1.5 eq).[3]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control the reaction exotherm.[3]
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection.
-
Dissolve the intermediate from Step 1 in a solvent like methanol or 1,4-dioxane.
-
Add a strong acid, typically a saturated solution of HCl in methanol or dioxane, and stir at room temperature.[4]
-
Monitor the reaction for the disappearance of the starting material.
-
Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of 1-methyl-4-(piperidin-4-yl)piperazine as a solid.
Step 3: Nucleophilic Aromatic Substitution (SNAr).
-
Combine 1-fluoro-4-nitrobenzene (1.0 eq), the product from Step 2 (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]
-
Heat the reaction mixture, typically to 70-100 °C, and stir overnight.[3]
-
Upon completion, cool the reaction, add water to precipitate the product, and collect the solid by filtration.
Step 4: Reduction of the Nitro Group.
-
Dissolve the nitro-intermediate from Step 3 in ethanol or methanol.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).[3]
-
Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for several hours.[3]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo to yield the final core product: This compound .
Biological Evaluation: Identifying and Characterizing Activity
Derivatives based on this scaffold have shown remarkable efficacy as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[5][6]
Primary Application: Kinase Inhibition
The discovery cascade for a novel kinase inhibitor typically follows a well-defined path from broad screening to detailed mechanistic studies.
Caption: Hierarchical workflow for biological evaluation.
Assay Methodologies
-
Biochemical Assays: The initial step is to measure the direct inhibitory effect of a compound on the purified target kinase. Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ATP consumption assays (e.g., Kinase-Glo®) are used to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd).
-
Cell-Based Assays: To confirm that the compound can penetrate cell membranes and inhibit the target in a physiological context, cell proliferation assays are performed.[7] Cancer cell lines known to be dependent on the target kinase are treated with the compounds, and viability is measured using reagents like MTT or CellTiter-Glo®.
-
Mechanism of Action (MOA) Validation: A crucial step is to prove that the observed anti-proliferative effect is due to the inhibition of the intended target. This is commonly achieved via Western blotting, where cell lysates are probed with antibodies specific to the phosphorylated (active) form of a known downstream substrate of the target kinase. A potent and specific inhibitor will reduce the level of this phosphorylation in a dose-dependent manner.
Structure-Activity Relationship (SAR) Analysis
SAR studies are the intellectual core of lead optimization, providing insights into how specific structural modifications influence biological activity. For the this compound scaffold, SAR exploration is typically focused on the aniline moiety.
Caption: Key modification points for SAR studies.
SAR Summary Table (Hypothetical Data for a Target Kinase)
| Compound ID | R¹ (at Aniline -NH₂) | R³ (on Phenyl Ring) | Kinase IC₅₀ (nM) | Cell GI₅₀ (nM) |
| Core | -H | -H | 1250 | >10000 |
| 1a | -C(O)CH₃ (Acetamide) | -H | 450 | 2100 |
| 1b | -C(O)-Ph | -H | 210 | 950 |
| 1c | 2-aminopyrimidine | -H | 25 | 150 |
| 1d | 2-aminopyrimidine | 3-F | 8 | 45 |
| 1e | 2-aminopyrimidine | 3-OCH₃ | 35 | 200 |
Analysis of SAR Trends:
-
Aniline Derivatization (R¹): The unsubstituted aniline (Core) shows weak activity. Acylating the aniline nitrogen (1a, 1b) provides a modest improvement. However, the most significant gains in potency are achieved by coupling the aniline to a heterocyclic system, such as a 2-aminopyrimidine (1c). This is a classic strategy for targeting the kinase hinge region, as the pyrimidine offers additional hydrogen bonding opportunities.
-
Phenyl Ring Substitution (R³): Once a potent R¹ group is identified, fine-tuning can be achieved by substituting the phenyl ring of the aniline. Adding a small, electron-withdrawing group like fluorine at the meta-position (1d) often enhances potency, potentially by influencing the pKa of the aniline or through direct interaction with the binding pocket.[5] In contrast, a bulkier, electron-donating methoxy group (1e) can be detrimental to activity.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of rational drug design. Its modular nature allows for systematic exploration of chemical space, while its inherent drug-like properties provide a robust foundation for developing clinical candidates. The discovery process, from synthesis through detailed biological profiling, follows a logical and iterative cycle of design, synthesis, and testing.
Future work in this area will likely focus on leveraging this privileged core to develop inhibitors with novel mechanisms of action, such as allosteric modulators or covalent inhibitors. Furthermore, applying this scaffold to target classes beyond kinases, such as epigenetic targets or protein-protein interactions, represents an exciting frontier for expanding its therapeutic utility.
References
-
ResearchGate. (2021). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... [Online] Available at: [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Online] Available at: [Link]
-
PMC. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Online] Available at: [Link]
-
PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. [Online] Available at: [Link]
- Google Patents. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at: [Link]
-
PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Online] Available at: [Link]
-
WJPR. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Online] Available at: [Link]
-
PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. [Online] Available at: [Link]
-
NIH. (2017). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Online] Available at: [Link]
-
ResearchGate. Structure activity relationship of piperidine derivatives. [Online] Available at: [Link]
-
PMC. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. [Online] Available at: [Link]
-
PMC. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. [Online] Available at: [Link]
-
PMC. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][8][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Online] Available at: [Link]
-
Semantic Scholar. (2007). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. [Online] Available at: [Link]
-
MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor. [Online] Available at: [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Online] Available at: [Link]
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- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Screening and Characterization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Analogs as Kinase Inhibitors
Introduction
The 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, most notably for its integral role in the architecture of numerous potent and selective kinase inhibitors. This structural motif is a key component in drugs like Gilteritinib, an inhibitor of FLT3 and AXL tyrosine kinases, demonstrating its clinical significance.[1][2] Its prevalence stems from its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a foundational principle in the design of ATP-competitive inhibitors. The development of analogs based on this core scaffold is a promising strategy for discovering novel therapeutics for oncology and other diseases driven by aberrant kinase activity.[3]
This guide provides a comprehensive, technically-grounded framework for the systematic screening and characterization of a library of this compound analogs. Moving beyond a simple list of protocols, this document outlines a strategic, multi-stage screening cascade. It details the causality behind experimental choices, provides self-validating protocols with integrated controls, and offers insights into data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust workflow to identify and validate promising lead candidates for further preclinical development.
Part 1: The Screening Cascade - A Strategic Overview
A successful screening campaign is not a single experiment but a logical sequence of assays designed to progressively filter a large compound library down to a small number of high-quality, well-characterized hits. This "funnel" approach, known as a screening cascade, maximizes efficiency by using high-throughput, cost-effective assays at the beginning and reserving more complex, resource-intensive assays for fewer, more promising compounds.
The causality behind this strategy is rooted in risk mitigation. Primary screens are designed for speed and scale to identify any molecule with the desired activity, accepting a certain rate of false positives. Subsequent secondary and tertiary assays are designed to systematically eliminate these artifacts and enrich for compounds with the desired mechanism of action, cellular activity, and drug-like properties.
Caption: A strategic screening cascade for kinase inhibitors.
Part 2: Primary Screening - Identifying Initial Hits with Biochemical Assays
The first step in the cascade is a high-throughput screen (HTS) to measure the direct inhibitory effect of each analog on the kinase of interest.
Rationale for Assay Choice: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for primary HTS.[4][5] Its core principle is the quantification of ADP produced by the kinase reaction.[4] This offers several advantages:
-
Universal Applicability: It can be used for virtually any kinase, as it measures the common product (ADP) of the phosphotransferase reaction.[4]
-
High Signal-to-Background: The luminescent signal positively correlates with kinase activity, providing a large dynamic range and high sensitivity, often yielding Z'-factors greater than 0.7.[5]
-
Reduced Interference: Unlike fluorescence-based methods, luminescence is less prone to interference from autofluorescent compounds, a common source of false positives in HTS.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format and includes critical controls for data validation.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare ATP in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration). The concentration should be at or near the Michaelis constant (Km) for ATP for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
- Kinase/Substrate Mix: Prepare the kinase and its specific peptide substrate in kinase buffer at 4x the final desired concentration.
- Compound Plates: Serially dilute the aniline analogs in 100% DMSO to create 100x stock concentrations. Then, dilute these into assay buffer to create 4x final concentration plates.
- Controls: Prepare wells with a known inhibitor (Positive Control) and DMSO only (Negative Control/Vehicle).
2. Kinase Reaction:
- Add 5 µL of the 4x compound solution or control to the appropriate wells of a 384-well assay plate.
- Add 10 µL of the 4x Kinase/Substrate mix to all wells.
- Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final volume is 20 µL.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. ADP Detection:
- Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[4]
- Incubate for 40 minutes at room temperature.
- Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin to produce light.[4]
- Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
4. Data Acquisition:
- Read the luminescence on a plate reader (e.g., Promega GloMax® or equivalent).
5. Data Analysis:
- Normalize the data using the controls:
- % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
- Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Part 3: Hit Confirmation and Orthogonal Validation
A "hit" from the primary screen is merely a starting point. It is crucial to confirm its activity and rule out artifacts. This is achieved through dose-response confirmation and an orthogonal assay.
Rationale for Assay Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying direct target engagement in a cellular environment.[7][8][9] The principle is based on ligand-induced thermal stabilization of the target protein.[7][9] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[8][9]
Why this is a trustworthy, self-validating system:
-
Physiological Relevance: It confirms binding in an intact cell, with all the complexities of the cellular milieu, providing a much higher degree of confidence than a purely biochemical assay.[7]
-
Eliminates False Positives: It is insensitive to many common HTS artifacts like luciferase inhibitors or aggregators, as the readout is the amount of soluble target protein remaining after a heat challenge.
-
Direct Evidence: It provides direct, biophysical evidence of an interaction between the compound and the target protein.[7]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for Target Engagement
1. Cell Treatment:
- Culture cells known to express the target kinase to an appropriate density (e.g., K562 cells for BCR-ABL).
- Treat the cells in suspension or directly in culture flasks with various concentrations of the hit compound or DMSO (vehicle control) for a set period (e.g., 1-2 hours) at 37°C.[10]
2. Thermal Challenge:
- Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
- Heat the samples to a range of temperatures in a PCR machine for a short duration (e.g., 3 minutes). A key step is to identify the optimal melt temperature for the target protein in initial experiments.[10]
- Immediately cool the samples to 4°C.
3. Cell Lysis and Fractionation:
- Lyse the cells to release their contents. This can be done through freeze-thaw cycles or by adding a lysis buffer.
- Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Quantification:
- Carefully collect the supernatant (soluble fraction).
- Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot, ELISA, or an AlphaScreen®-based approach.[10]
5. Data Analysis:
- Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples.
- A positive result is a "thermal shift," where the curve for the compound-treated sample is shifted to the right (higher temperatures), indicating that the compound stabilized the protein against denaturation. This confirms target engagement.
Part 4: Potency, Selectivity, and Mechanism of Action
With cell-active hits confirmed, the next phase is to characterize their potency and specificity.
IC50 Determination and Selectivity Profiling
It is essential to understand not only how potently a compound hits its intended target but also what other targets it may hit.
-
Potency (IC50): Using the primary biochemical assay (e.g., ADP-Glo™), test the confirmed hits across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity: Screen the most potent compounds against a broad panel of other kinases (e.g., the Eurofins DiscoverX KINOMEscan® or Reaction Biology's HotSpot™ platform). This is critical for predicting potential off-target effects and understanding the compound's therapeutic window. A highly selective compound is often, but not always, more desirable as it minimizes the chance of off-target toxicities.[11]
Data Presentation: Potency and Selectivity of Lead Analogs
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (A/Target) |
| Analog-001 | 15 | 1,500 | >10,000 | 100 |
| Analog-007 | 8 | 240 | 5,000 | 30 |
| Analog-019 | 120 | 1,100 | >10,000 | 9 |
| Control Drug | 10 | 2,500 | 8,000 | 250 |
Signaling Pathway Analysis
To confirm that target inhibition leads to the desired biological outcome, it's necessary to analyze the downstream signaling pathway. For a target like the BCR-ABL kinase in Chronic Myeloid Leukemia (CML), its constitutive activity drives multiple pro-survival pathways, including the PI3K/AKT and RAS/MAPK pathways.[12][13]
Caption: Simplified BCR-ABL signaling pathway.
A western blot analysis can be used to measure the phosphorylation status of key downstream nodes (e.g., p-AKT, p-ERK, p-STAT5) in a relevant cell line (e.g., K562) after treatment with the inhibitor. A dose-dependent decrease in the phosphorylation of these proteins provides strong evidence of on-target pathway modulation.
Part 5: In Vitro ADME/Tox Profiling for Lead Prioritization
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential for prioritizing lead candidates.
Rationale for Early ADME Screening
Poor pharmacokinetic properties are a major cause of failure in later stages of drug development. By integrating in vitro ADME assays early, researchers can select compounds with a higher probability of success, saving significant time and resources. These assays provide predictive data on a compound's "druggability."[14]
Key In Vitro ADME Assays
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[15][16][17] It is a cost-effective way to estimate a compound's potential for oral absorption.[16][18]
-
Metabolic Stability (Microsomal Stability Assay): This assay uses liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s), to assess how quickly a compound is metabolized.[15] Compounds that are metabolized too rapidly will have a short half-life in vivo, limiting their therapeutic effect.
-
Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction of a drug is free to engage its target and exert a therapeutic effect. High PPB can limit efficacy.
-
hERG Liability: An early safety screen to assess a compound's potential to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
Data Presentation: Summary of ADME Properties
| Compound ID | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) | Plasma Protein Binding (%) | hERG IC50 (µM) |
| Analog-001 | 15.2 (High) | 85 | 92.1 | >30 |
| Analog-007 | 11.5 (Moderate) | 35 | 99.2 | 8.5 |
| Analog-019 | 1.8 (Low) | 91 | 85.5 | >30 |
Based on this hypothetical data, Analog-001 emerges as the strongest lead candidate. It combines high potency and selectivity with high permeability, good metabolic stability, and a low risk of hERG-related cardiotoxicity.
Conclusion
The screening of this compound analogs for kinase inhibitory activity requires a disciplined, multi-faceted approach. The screening cascade presented in this guide—from high-throughput biochemical screening to cellular target validation and early ADME/Tox profiling—provides a robust and logical framework for identifying high-quality lead compounds. By integrating assays that measure potency, confirm the mechanism of action, and predict drug-like properties, research teams can make informed decisions, efficiently allocating resources to analogs with the highest potential for becoming transformative medicines.
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A Technical Guide to 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline: Synthesis, Characterization, and Research Applications
Abstract
This whitepaper provides a comprehensive technical overview of the novel research chemical, 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline. Due to the limited specific public data on this compound, this guide adopts a first-principles approach, grounded in the established chemistry and pharmacology of its constituent moieties: the aniline, piperidine, and methylpiperazine scaffolds. We present a robust framework for its synthesis, purification, and characterization. Furthermore, we hypothesize its potential pharmacological profile based on structure-activity relationships of analogous compounds and propose a detailed workflow for its systematic investigation. This document is intended for researchers, chemists, and drug development professionals seeking to explore the potential of this and structurally related molecules.
Introduction and Rationale
The confluence of privileged pharmacological scaffolds within a single molecule often yields compounds with novel and potent biological activities. The title compound, this compound, represents such a case. It integrates three key structural motifs:
-
Arylpiperazines/Anilines: A foundational element in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS). This moiety is known to interact with a wide range of receptors, including serotonergic, dopaminergic, and adrenergic systems.[1][2]
-
Piperidine: A ubiquitous heterocyclic ring in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[3][4][5] Piperidine derivatives are found in drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, and anticancer agents.[4]
-
N-Methylpiperazine: This group is frequently incorporated to enhance aqueous solubility and modulate receptor binding affinity. It is a common feature in compounds targeting CNS disorders and is known to engage with various neurotransmitter systems.[6][7]
The combination of these three fragments suggests that this compound is a compelling candidate for investigation in neuropharmacology, oncology, or inflammation research.[1][3][8] This guide provides the foundational knowledge and experimental framework necessary to undertake such an investigation in a rigorous and scientifically valid manner.
Physicochemical and Structural Profile
A thorough understanding of a compound's physical properties is a prerequisite for any experimental work, guiding decisions on formulation, handling, and assay design.
| Property | Value | Source |
| IUPAC Name | 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)benzenamine | PubChem |
| Molecular Formula | C₁₇H₂₈N₄ | PubChem |
| Molecular Weight | 274.40 g/mol | [9] |
| CAS Number | 870363-71-4 | Vendor Data |
| Predicted XLogP3 | 1.8 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
Note: Some properties are computationally predicted and require experimental verification.
Proposed Synthesis and Characterization
The synthesis of this molecule can be approached through several established organic chemistry reactions. The most logical and field-proven method involves a two-step process: a reductive amination to form the piperidinyl-piperazine core, followed by a Buchwald-Hartwig amination to couple the piperidine to the aniline ring. This approach ensures high yields and selectivity.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis workflow.
Detailed Synthesis Protocol
Step 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate (Intermediate 1)
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-piperidone (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Addition: Add 1-methylpiperazine (1.1 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature does not exceed 5°C. This is a crucial step in reductive amination.[10][11]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.
Step 2: Synthesis of Final Product
-
Setup: In a Schlenk flask, combine Intermediate 1 (1.0 eq), 4-bromoaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like BINAP (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).[12][13]
-
Solvent: Add anhydrous toluene.
-
Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles) and heat to 100°C under an inert atmosphere until TLC or LC-MS analysis shows complete consumption of the starting material. The Buchwald-Hartwig reaction is a powerful method for forming C-N bonds with aryl halides.[13][14]
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Deprotection: Dry the organic layer, concentrate, and re-dissolve the residue in a solution of HCl in dioxane or methanol to cleave the Boc protecting group. Stir for 2-4 hours.
-
Final Isolation: Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to yield the hydrochloride salt of the final product. Neutralize with a base (e.g., NaOH) and extract to obtain the free base form.
Analytical Validation (Self-Validating System)
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques is mandatory.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 275.22) and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. Specific proton signals for the aniline, piperidine, and piperazine rings should be present and correctly integrated.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should ideally be >98% for use in biological assays.
Hypothesized Pharmacological Profile and Research Directions
The structural components of this molecule provide strong rationale for its investigation as a modulator of CNS targets. Arylpiperazine derivatives are well-known for their interactions with dopamine and serotonin receptors.[2]
Potential Biological Targets
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇): Many arylpiperazine drugs (e.g., buspirone, aripiprazole) derive their therapeutic effects from modulating these receptors.
-
Dopamine Receptors (e.g., D₂, D₃, D₄): The piperazine-piperidine scaffold is common in antipsychotic agents that act on the dopaminergic system.
-
Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of CNS disorders, and piperidine derivatives often show high affinity for them.[5]
-
Kinase Inhibition: The aniline moiety is a key feature in many kinase inhibitors (e.g., imatinib, which contains a related 4-(4-methylpiperazin-1-yl)aniline fragment).[6] Derivatives of 4-(4-methylpiperazin-1-yl)aniline have been explored as G-quadruplex stabilizers for anticancer therapy.[8]
Proposed Investigational Workflow
A tiered approach is recommended to efficiently characterize the biological activity of this novel compound.
Caption: Tiered workflow for pharmacological characterization.
Experimental Protocol: Radioligand Binding Assay (Tier 1/2)
This protocol describes a standard method to determine the binding affinity of the test compound for a hypothesized target, such as the human serotonin 5-HT₁A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT₁A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Non-specific binding control: 10 µM Serotonin.
-
96-well plates, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand solution (at a concentration near its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid, and count radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Safety and Handling
While no specific toxicity data exists for this compound, related aniline and piperazine derivatives can be hazardous. The analogous compound 4-(4-Methylpiperazin-1-yl)aniline is classified as causing severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[15] Therefore, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a novel chemical entity with significant potential as a research tool, particularly in neuropharmacology. Its structure combines pharmacophores known to confer activity at key CNS targets. This guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and systematic investigation. By following the proposed workflows, researchers can efficiently elucidate the compound's pharmacological profile and determine its value for future drug development programs. The key to unlocking its potential lies in rigorous, hypothesis-driven experimentation, starting with the foundational protocols outlined herein.
References
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Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. Retrieved from [Link]
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The Strategic Role of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline in Modern Kinase Inhibitor Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, most notably exemplified by its incorporation into the FDA-approved drug, Brigatinib. This technical guide provides an in-depth analysis of this critical chemical moiety, elucidating its synthesis, structural significance, and profound impact on the pharmacological properties of kinase inhibitors. We will dissect the structure-activity relationships (SAR), explore its role in achieving desirable pharmacokinetic profiles, and provide detailed, field-proven protocols for the synthesis of the core scaffold and the evaluation of its derivatives in biochemical and cellular assays. This guide is intended to serve as a comprehensive resource for medicinal chemists and drug discovery scientists aiming to leverage this privileged scaffold in the design of next-generation kinase inhibitors.
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology. The pursuit of selective and potent kinase inhibitors has driven the evolution of medicinal chemistry, leading to the identification of "privileged scaffolds" – core molecular frameworks that exhibit a high propensity for binding to the ATP-binding site of kinases. The this compound moiety has solidified its status as such a scaffold.
Its prominence is not merely due to its synthetic accessibility but rather its multifaceted contribution to the overall profile of a drug candidate. The terminal N-methylpiperazine group is a classic solubilizing feature, crucial for ensuring the aqueous solubility of often lipophilic kinase inhibitors. The piperidine linker provides a rigid, three-dimensional conformation that can optimally position the molecule within the kinase active site, while the aniline nitrogen serves as a key attachment point for various hinge-binding heterocycles. This combination of features addresses several key challenges in kinase inhibitor design: potency, selectivity, and drug-like properties. The clinical success of Brigatinib, a potent Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitor, underscores the power of this scaffold in achieving a superior therapeutic index.[1][2]
Synthetic Strategies for the Core Scaffold
The synthesis of this compound is achievable through several robust and scalable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired scale of production. Below, we outline a validated, high-yield protocol.
Recommended Synthetic Protocol: Reductive Amination
This protocol details a reliable method for the synthesis of the title compound.
Overall Reaction:
Step-by-Step Protocol:
-
Hydrogenation: To a solution of 1-(4-nitrophenyl)piperidin-4-one (1 equivalent) and 1-methylpiperazine (1.2 equivalents) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a solid.[3]
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to anilines and for reductive amination. It offers good activity and can be easily removed by filtration.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction, responsible for the reduction of the nitro group and the iminium intermediate formed in the reductive amination.
-
Celite Filtration: Celite is an inert filter aid that prevents the fine palladium particles from passing through the filter paper, ensuring a clean product solution.
Alternative Synthetic Routes
While reductive amination is a common approach, other methods like the Buchwald-Hartwig amination can also be employed.[4] This palladium-catalyzed cross-coupling reaction would involve the coupling of a protected piperazine-piperidine moiety with a halo-aniline derivative. The choice between these methods would depend on factors like substrate availability, functional group tolerance, and desired scale.
The Role of the Scaffold in Kinase Inhibitor Design: A Structural Perspective
The this compound scaffold is a key component of Brigatinib, a potent inhibitor of ALK and EGFR.[1][2] An analysis of Brigatinib's structure and its interaction with the ALK kinase provides valuable insights into the function of this moiety.
Binding Mode and Key Interactions
In Brigatinib, the aniline nitrogen of a related scaffold (with an added methoxy group) is attached to a pyrimidine core, which in turn is linked to a dichlorophenyl group that interacts with the hinge region of the ALK kinase. The 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl) moiety extends into the solvent-exposed region of the ATP-binding pocket.
Caption: Interaction of a kinase inhibitor with the ATP-binding pocket.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the this compound scaffold itself is not extensively published in a comparative manner, insights can be drawn from the development of Brigatinib and other kinase inhibitors.
-
N-Methylpiperazine: This group is a well-established "solubility handle" in medicinal chemistry. The basic nitrogen atom can be protonated at physiological pH, significantly increasing the aqueous solubility of the molecule. This is critical for oral bioavailability.
-
Piperidine Linker: The piperidine ring introduces a degree of conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty of binding. It also acts as a non-planar spacer, allowing for optimal vectoring of the N-methylpiperazine group into the solvent-exposed region.
-
Aniline Core: The aniline nitrogen provides a crucial point of attachment for the rest of the inhibitor, typically a heterocyclic system that forms hydrogen bonds with the kinase hinge region. The electronic properties of the aniline ring can be modulated by substituents to fine-tune the reactivity and binding affinity.
Pharmacokinetic and Pharmacodynamic Properties
The incorporation of the this compound scaffold has a profound and generally positive impact on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of kinase inhibitors.
Impact on ADME Properties
The key contributions of this scaffold to the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug are summarized in the table below.
| ADME Property | Contribution of the Scaffold |
| Absorption | The N-methylpiperazine group enhances aqueous solubility, which is often a prerequisite for good oral absorption. |
| Distribution | The overall physicochemical properties imparted by the scaffold can influence tissue distribution. |
| Metabolism | The piperazine and piperidine rings can be sites of metabolism (e.g., N-dealkylation). Understanding these metabolic pathways is crucial for optimizing metabolic stability. |
| Excretion | Enhanced solubility generally facilitates renal clearance. |
Clinical Relevance: The Brigatinib Case Study
Brigatinib has demonstrated excellent clinical efficacy in ALK-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[5] Clinical trials have shown that Brigatinib achieves high response rates and durable remissions.[6][7][8][9] Its favorable pharmacokinetic profile, which allows for once-daily oral dosing, is in part attributable to the drug-like properties imparted by the this compound-like moiety.
Experimental Protocols for Inhibitor Evaluation
The evaluation of novel kinase inhibitors incorporating the this compound scaffold requires robust and validated biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity and determining the IC50 of inhibitors.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor in DMSO. Prepare the kinase, substrate, and ATP in a suitable kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][9][10]
Cellular Assay for Target Engagement and Downstream Signaling
Western blotting is the gold standard for assessing the phosphorylation status of a kinase and its downstream substrates in a cellular context.
Workflow Diagram:
Caption: Western Blotting workflow for assessing kinase inhibition.
Step-by-Step Protocol:
-
Cell Treatment: Culture a relevant cancer cell line (e.g., an ALK-positive NSCLC cell line for an ALK inhibitor) and treat with various concentrations of the test inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation at different inhibitor concentrations.[11][12]
Conclusion and Future Outlook
The this compound scaffold has proven to be a highly valuable component in the medicinal chemist's toolbox for the design of effective kinase inhibitors. Its ability to confer favorable physicochemical and pharmacokinetic properties, while providing a versatile anchor for hinge-binding moieties, has been clinically validated. As the quest for kinase inhibitors with improved selectivity profiles and the ability to overcome drug resistance continues, this scaffold and its derivatives will undoubtedly remain a central focus of research and development. Future work will likely involve the exploration of novel substitutions on the piperidine and aniline rings to further fine-tune the properties of inhibitors and to address emerging resistance mechanisms. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their pursuit of the next generation of targeted therapies.
References
-
Virginia Cancer Specialists. (2016, July 14). Brigatinib Trial Taking Place for ALK-Positive NSCLC Patients. CancerNetwork. [Link]
-
Dhillon, S. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Pharmaceutical and Biological Evaluations, 5(2), 75-84. [Link]
-
Takeda. (2022). ALTA-1L Study: A Study of Brigatinib Versus Crizotinib in Anaplastic Lymphoma Kinase Positive (ALK+) Advanced Non-small Cell Lung Cancer (NSCLC) Participants. ClinicalTrials.gov. [Link]
-
Kim, C. (2024, November 6). Brigatinib Plus Local Consolidative Therapy Shows Promise in ALK+ NSCLC. Targeted Oncology. [Link]
-
Takeda. (2021). A Study of Brigatinib in Participants With Anaplastic Lymphoma Kinase-Positive (ALK+), Advanced Non-Small-Cell Lung Cancer (NSCLC) Progressed on Alectinib or Ceritinib. National Cancer Institute. [Link]
-
Takeda Oncology. (n.d.). Brigatinib: Overview, Mechanism of Action & Clinical Trials. [Link]
-
PubChem. (n.d.). Brigatinib. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Brigatinib. [Link]
-
Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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- 2. protocols.io [protocols.io]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline material safety data sheet (MSDS)
Safety, Handling, and Application in Kinase Inhibitor Synthesis
Executive Summary
This technical guide provides an in-depth safety and handling analysis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 873463-54-0). A critical intermediate in the synthesis of Avapritinib (BLU-285) , a KIT/PDGFRA inhibitor used for gastrointestinal stromal tumors (GIST), this compound presents a complex hazard profile combining the hematotoxicity of anilines with the respiratory sensitization potential of piperazines.
This document bridges the gap between standard regulatory MSDS data and practical laboratory execution, designed for medicinal chemists and process engineers.
Part 1: Chemical Identity & Physical Characterization
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 873463-54-0 |
| Molecular Formula | C₁₆H₂₆N₄ |
| Molecular Weight | 274.41 g/mol |
| Appearance | Off-white to pale yellow solid (Oxidizes to brown upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| Purity Standard | >98% (HPLC) for GMP synthesis applications |
| Key Functional Groups | Primary Aniline (Reactive/Toxic), Piperazine (Basic/Sensitizer) |
Part 2: Critical Hazard Architecture
Standard MSDS documents often list hazards without context. For this compound, the safety protocol must address two distinct toxicological mechanisms: Methemoglobinemia (Aniline moiety) and Hypersensitivity (Piperazine moiety).
2.1 Toxicity Mechanism Visualization
The following diagram illustrates the biological pathway of exposure and the physiological cascade that necessitates specific emergency controls.
Figure 1: Dual-mechanism toxicity pathway showing the divergence between acute hypoxic effects (Aniline) and chronic sensitization risks (Piperazine).
2.2 Hazard Statements (GHS)
-
H301/H311: Toxic if swallowed or in contact with skin.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4]
-
H372: Causes damage to organs (Blood/Spleen) through prolonged or repeated exposure.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
Trustworthiness Protocol: Do not rely on standard latex gloves. Anilines are known to permeate rapidly through thin rubber.
3.1 Barrier Protection Strategy
-
Glove Selection: Double-gloving is mandatory.
-
Inner Layer: Laminate film (Silver Shield/4H) or thick Nitrile (>0.11mm).
-
Outer Layer: Disposable Nitrile (for dexterity and contamination control).
-
Change Schedule: Replace outer gloves every 30 minutes or immediately upon splash.
-
-
Respiratory Protection:
-
Primary: Handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary (Spill/Cleaning): Full-face respirator with P100/Organic Vapor cartridges. Note: Half-mask respirators are insufficient due to potential eye absorption.
-
3.2 Operational Controls
-
Weighing: Use a static-free balance enclosure inside the fume hood. The powder can be electrostatic; use an antistatic gun to prevent aerosolization.
-
Decontamination: Wipe surfaces with 10% acetic acid followed by water to solubilize and remove amine residues, then verify with UV light (many anilines fluoresce).
Part 4: Emergency Response (Self-Validating Protocols)
This section outlines "If/Then" logic that validates the severity of exposure.
| Scenario | Immediate Action | Validation Marker (Self-Check) |
| Dermal Exposure | Wash with soap/water for 15 min.[5][6] Do not use alcohol (increases absorption). | Check: Is the skin turning pale or blue? (Cyanosis sign). |
| Inhalation | Move to fresh air.[5][1][6][7][8] Administer 100% Oxygen if breathing is labored. | Check: Monitor pulse oximetry. Saturation <90% indicates MetHb. |
| Ingestion | Do NOT induce vomiting. Transport to ER immediately. | Alert: Inform medical staff of Aniline exposure (requires Methylene Blue antidote). |
| Spill Cleanup | Evacuate. Use damp absorbent pads to prevent dust. Incinerate waste. | Check: Do not use bleach (creates toxic chloramines). |
Part 5: Synthesis Context & Application
This compound is not a generic reagent; it is the "Right-Hand Side" (RHS) intermediate for Avapritinib , designed to dock into the ATP-binding pocket of the KIT kinase.
5.1 Synthesis Workflow
The following diagram details where CAS 873463-54-0 enters the drug substance manufacturing process.
Figure 2: Synthetic lineage of Avapritinib, highlighting CAS 873463-54-0 as the critical nucleophile in the final convergence step.
5.2 Experimental Insight
-
Stoichiometry: In the coupling reaction (Target -> Coupling), this aniline is often used in slight excess (1.1 eq) to drive the substitution on the chlorotriazine core to completion.
-
Monitoring: The disappearance of the aniline can be tracked via HPLC at 254 nm. The appearance of a "brown oil" often indicates oxidative degradation of the aniline prior to reaction; ensure the material is fresh.
Part 6: Storage & Stability
-
Atmosphere: Hygroscopic and Air-Sensitive. Store under Argon or Nitrogen .
-
Temperature: Refrigerator (+2°C to +8°C) for short term; Freezer (-20°C) for long term (>1 month).
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and plasticizer leaching.
-
Visual QC: Pure material is off-white. Dark brown or black coloration indicates significant oxidation (formation of azobenzene impurities).
References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Evans, E. K., et al. (2017). Avapritinib (BLU-285): A Potent, Selective Inhibitor of KIT and PDGFRA Mutants.[] Science Translational Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Aniline and Piperazine Derivatives. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. Retrieved January 29, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. storwukentico03pd.blob.core.windows.net [storwukentico03pd.blob.core.windows.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
using 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline in medicinal chemistry
Technical Application Note: Leveraging 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline as a Solubilizing Pharmacophore [1][2]
Executive Summary
This guide details the strategic application of This compound (CAS: 16153-81-4) in drug discovery.[1][2] Structurally analogous to the solubilizing tails found in kinase inhibitors like Brigatinib and Gilteritinib , this moiety serves as a critical tool for modulating physicochemical properties.[2]
Key Applications:
-
Solubility Enhancement: The basic
-methylpiperazine motif (pKa ~7.8–8.[1][2]2) improves aqueous solubility via protonation at physiological pH.[2] -
Solvent Channel Extension: The bipiperidine-like scaffold provides a rigid, linear extension (~9–11 Å) to project into solvent-exposed regions of ATP-binding pockets.[1][2]
-
Metabolic Stability: The piperidine linker offers improved metabolic stability compared to flexible alkyl chains.[1][2]
Design Rationale & Structural Logic
In medicinal chemistry, "brick dust" compounds (high potency, low solubility) often fail in PK studies.[2] This aniline derivative acts as a "plug-and-play" module to resolve these issues.
Pharmacophore Mechanics
-
The Aniline Handle: A nucleophilic attachment point for coupling to electrophilic heteroaromatic cores (e.g., chloropyrimidines, carboxylic acids) via SNAr or Buchwald-Hartwig amination.[1][2]
-
The Piperidine Spacer: Reduces rotational freedom compared to alkyl chains, minimizing the entropic penalty upon protein binding.[2]
-
The Terminal Piperazine: Provides a solvent-accessible ionizable center.[1][2]
Table 1: Physicochemical Profile
| Property | Value (Approx.)[1][2] | Impact on Drug Design |
|---|---|---|
| Molecular Weight | 274.41 g/mol | Moderate weight add-on; monitor Ligand Efficiency (LE).[1][2] |
| cLogP | ~1.2 | Lipophilic enough for permeability, polar enough for solubility.[2] |
| pKa (Piperazine N) | ~8.0 | >50% ionized at pH 7.4, driving solubility.[2] |
| TPSA | ~35 Ų | Low polar surface area contribution supports membrane permeability.[1][2] |
Experimental Protocols
Protocol A: Synthesis of the Aniline Intermediate
Context: If the compound is not purchased, it must be synthesized fresh due to aniline oxidation sensitivity.[2]
Workflow Diagram (DOT):
Caption: Four-step synthetic route to the target aniline. Step 3 is the critical convergent step.
Step-by-Step Methodology:
-
Reductive Amination: Dissolve N-Boc-4-piperidone (1.0 eq) and N-methylpiperazine (1.1 eq) in 1,2-dichloroethane (DCE). Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir at RT for 16h.[1][2] Quench with sat. NaHCO₃.
-
SNAr Coupling: React the deprotected piperidine derivative (1.0 eq) with 1-fluoro-4-nitrobenzene (1.1 eq) and K₂CO₃ (2.0 eq) in DMSO at 90°C for 4h. The solution will turn bright yellow (nitro compound).[2]
-
Reduction: Dissolve the nitro-intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2–4h. Filter through Celite.[1][2]
-
Critical Note: The resulting aniline oxidizes rapidly (turning purple/brown).[2] Store under Argon at -20°C.
-
Protocol B: Buchwald-Hartwig Coupling to Heteroaryl Cores
Context: Attaching the tail to a drug scaffold (e.g., a chloropyrimidine).[1][2]
Reagents:
Procedure:
-
Setup: In a glovebox or under active N₂ flow, charge a reaction vial with the Aryl Chloride scaffold (1.0 eq), This compound (1.1 eq), and Base.
-
Catalyst Addition: Add the Pre-catalyst/Ligand mixture.[1][2]
-
Degassing: Seal the vial and purge with N₂ for 5 mins. Inject degassed Dioxane (0.1 M concentration).[1][2]
-
Reaction: Heat to 100°C for 2–12h. Monitor by LCMS (Look for M+H of Product; the starting aniline has M+H ~275.2).[2]
-
Workup: Dilute with EtOAc, wash with water.[2]
Analytical Characterization & QC
Due to the polyamine nature of this compound, standard silica chromatography often results in "streaking" and yield loss.[2]
Purification Strategy:
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]
-
Gradient: 0% to 30% ACN (The compound is very polar and elutes early).[2]
-
Alternative: Use amine-functionalized silica (NH-Silica) with DCM/MeOH gradients to avoid using triethylamine modifiers.[1][2]
NMR Diagnostic Signals (DMSO-d₆):
-
Aniline NH₂: Broad singlet at ~4.5–5.0 ppm (exchangeable).[1][2]
-
Aromatic Protons: Two doublets (AA'BB' system) at ~6.5 ppm (ortho to NH₂) and ~6.8 ppm (ortho to piperidine).[1][2]
Safety & Handling
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.
-
Specific Hazard: The N-methylpiperazine moiety is a known sensitizer.[1][2] Handle in a fume hood.
-
Stability: The aniline is prone to air oxidation.[1][2] If the solid turns dark brown, purify immediately before use to avoid side reactions (e.g., azo formation).[2]
References
-
Preparation of Piperidine Deriv
-
Discovery of Brigatinib (AP26113): A Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. [1][2]
-
PubChem Compound Summary: 4-(4-Methylpiperazin-1-yl)aniline. [1][2][3][4]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. :: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | CAS No.1254058-34-8 | SVAK Lifesciences :: [svaklifesciences.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Comprehensive Analytical Characterization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, a complex diamine molecule often utilized as a key building block in pharmaceutical synthesis.[1] The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering a multi-faceted strategy for confirming identity, quantifying purity, and assessing the stability of this compound. We detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a systematic approach to developing a stability-indicating method using forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines, is presented to ensure the establishment of a robust analytical profile.[2][3]
Introduction and Molecular Overview
This compound is a molecule of significant interest in drug discovery and development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). Its structure comprises an aniline core linked to a piperidine ring, which in turn is substituted with a methylpiperazine group.[1] This combination of aromatic and saturated heterocyclic amines presents unique analytical challenges, including potential for multiple protonation states, susceptibility to oxidation, and the need for chromatographic methods that can handle basic compounds without compromising peak shape.
A thorough analytical characterization is paramount to ensure the quality, safety, and efficacy of any downstream API. This involves unequivocal identity confirmation, precise purity assessment, and a deep understanding of its degradation pathways. This guide provides the foundational methodologies to achieve these critical objectives.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided below for reference.
| Property | Value | Source |
| IUPAC Name | 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | PubChem CID: 58015748[1] |
| CAS Number | 959795-70-1 | PubChem CID: 58015748[1] |
| Molecular Formula | C₁₆H₂₆N₄ | PubChem CID: 58015748[1] |
| Molecular Weight | 274.40 g/mol | PubChem CID: 58015748[1] |
| Appearance | Typically an off-white to brown solid | General Knowledge |
Integrated Analytical Strategy
A robust characterization of this compound relies on an integrated approach where orthogonal analytical techniques are used to build a complete profile of the molecule. The overall workflow is designed to move from initial identity confirmation to quantitative purity analysis and finally to an in-depth stability assessment.
Caption: Integrated workflow for the analytical characterization.
Protocols for Identity Confirmation
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is the definitive technique for confirming the elemental composition of the molecule. Electrospray Ionization (ESI) is the preferred method due to the presence of multiple basic nitrogen atoms, which are readily protonated to form a stable [M+H]⁺ ion.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.
-
Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Compare the measured mass to the theoretical exact mass (C₁₆H₂₇N₄⁺: 275.2230). The mass error should be less than 5 ppm.
NMR Spectroscopy
Rationale: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, confirming connectivity, and identifying the chemical environment of each atom. The presence of distinct aromatic, aliphatic (piperidine and piperazine rings), and methyl signals provides a unique fingerprint for the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like the -NH₂ group.[4]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Expected Regions: Aromatic protons (~6.5-7.5 ppm), piperidine/piperazine ring protons (~2.5-3.5 ppm), and the N-methyl group singlet (~2.2-2.4 ppm). The aniline -NH₂ protons will appear as a broad singlet.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Regions: Aromatic carbons (~110-150 ppm), aliphatic carbons of the rings (~40-60 ppm), and the N-methyl carbon (~45 ppm).
-
-
Data Analysis: Integrate proton signals and assign peaks to the corresponding atoms in the structure. Confirm the number of unique carbons matches the structure.
Purity Determination by Reverse-Phase HPLC
Rationale: A stability-indicating HPLC method is the cornerstone of quality control, used to quantify the main component and detect any process-related impurities or degradation products. A C18 column is suitable for retaining this moderately polar compound. The key challenge is managing the basic nature of the analyte; an acidic mobile phase modifier is essential to ensure protonation of the amine groups, thereby preventing interaction with residual silanols on the silica support and eliminating peak tailing.
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase chemistry with good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure analyte is in a single ionic form. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 60% B over 20 min | Broad gradient to ensure elution of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detector | UV/DAD at 254 nm | The aniline chromophore provides strong absorbance at this wavelength. |
| Diluent | 50:50 Water:Acetonitrile | Good solubility for the analyte. |
Protocol for Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.5 mg/mL).
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor < 1.5.
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor at 254 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Stability-Indicating Method Development via Forced Degradation
Rationale: Forced degradation (or stress testing) is a critical process to demonstrate the specificity of an analytical method and to understand the intrinsic stability of a molecule.[5][6] By intentionally degrading the sample under various harsh conditions, we can ensure the developed HPLC method can separate the intact drug from any potential degradants that might form during manufacturing or storage.[2][3] This is a requirement for regulatory submissions and helps establish degradation pathways.[2]
Caption: Workflow for forced degradation and analysis.
Forced Degradation Protocols
For each condition, prepare a sample at 1 mg/mL. The goal is to achieve 5-20% degradation of the main peak. Time points should be adjusted as necessary.
-
Acid Hydrolysis:
-
Add an equal volume of 0.2 M HCl to the sample stock solution (final HCl concentration 0.1 M).
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the HPLC working concentration.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.2 M NaOH to the sample stock solution (final NaOH concentration 0.1 M).
-
Heat at 60 °C for 8 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the HPLC working concentration.
-
-
Oxidative Degradation:
-
Add an equal volume of 6% H₂O₂ to the sample stock solution (final H₂O₂ concentration 3%).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to the HPLC working concentration. The aniline moiety is particularly susceptible to oxidation.
-
-
Thermal Degradation:
-
Store the solid powder in an oven at 80 °C for 5 days.
-
Dissolve the stressed solid in diluent to prepare the HPLC working concentration sample.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
Prepare the HPLC sample from the stressed material.
-
Analysis of Stressed Samples
Analyze all stressed samples, along with an unstressed control, using the HPLC-DAD method described in Section 4.
-
Specificity: The chromatogram should show adequate separation between the main peak and all degradation products.
-
Peak Purity: Use the Diode Array Detector (DAD) to assess the peak purity of the parent compound in each chromatogram. The peak should be spectrally pure, confirming no co-eluting impurities.
-
Mass Balance: The sum of the parent peak area and all degradant peak areas should be close to the initial area of the unstressed sample, indicating that all major degradants are detected.
-
Degradant Identification: For any significant degradation product, use LC-MS/MS to obtain its mass and fragmentation pattern to propose a structure.[7]
Conclusion
This application note outlines a comprehensive and robust analytical strategy for the characterization of this compound. By combining spectroscopic techniques (MS, NMR) for identity confirmation with a validated, stability-indicating HPLC method, researchers and developers can establish a high-confidence analytical profile for this important pharmaceutical intermediate. The successful execution of these protocols will ensure the identity, purity, and stability of the molecule, supporting its progression through the drug development pipeline.
References
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
World Journal of Pharmaceutical Research. Forced Degradation Studies. [Link]
-
Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omics Online. [Link]
-
SpectraBase. 4-(4-Methyl-1-piperazinyl)aniline - 1H NMR. [Link]
- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
-
SpectraBase. 4-((4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)methyl)aniline - 13C NMR. [Link]
-
PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. National Center for Biotechnology Information. [Link]
-
Amerigo Scientific. 4-(4-Methylpiperidin-1-yl)aniline. [Link]
-
SpringerLink. LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process. [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
Sources
- 1. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine | C16H26N4 | CID 58015748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. longdom.org [longdom.org]
- 6. asianjpr.com [asianjpr.com]
- 7. mail.japtronline.com [mail.japtronline.com]
NMR spectroscopy of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Application Note: Structural Elucidation and Quantitative NMR Profiling of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Introduction & Scope
The compound This compound represents a critical "tail" scaffold often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Brigatinib analogs) and GPCR ligands. Its structure combines an electron-rich aromatic amine with a semi-rigid bis-heterocyclic linker (piperidine-piperazine).
Characterizing this molecule presents specific challenges:
-
Dynamic Exchange: The aniline protons (
) are labile and solvent-dependent. -
Aliphatic Overlap: The piperidine and piperazine rings create a crowded aliphatic region (1.5 – 3.8 ppm) requiring 2D NMR for unambiguous assignment.
-
Solubility vs. Resolution: Balancing solubility (favored by DMSO) with spectral resolution (favored by
).
This guide provides a validated protocol for the complete structural assignment of this molecule, emphasizing causality in experimental design.
Sample Preparation Protocol
Objective: To prepare a sample that maximizes signal-to-noise (S/N) while stabilizing exchangeable protons for integration.
Solvent Selection: The Causality of Choice
While
-
Reasoning: The aniline
protons undergo rapid exchange in , often appearing as a broad, unintegratable hump. DMSO-d forms hydrogen bonds with the amine, slowing the exchange rate and sharpening the signal into a distinct singlet, enabling quantitative purity assessment.
Step-by-Step Preparation
-
Weighing: Accurately weigh 5.0 – 8.0 mg of the solid analyte into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9 atom% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -
Homogenization: Vortex for 30 seconds. If the sample is a salt form (e.g., HCl salt), mild sonication (40°C, 5 mins) may be required.
-
Transfer: Transfer to a 5mm high-precision NMR tube using a glass Pasteur pipette to avoid polymer contamination from plastic tips.
Acquisition Parameters
Standard parameters often fail to capture the relaxation dynamics of the N-methyl group versus the aromatic protons. Use the following optimized settings:
| Parameter | Setting | Rationale |
| Temperature | 298 K (25°C) | Standardizes chemical shifts; minimizes viscosity broadening of DMSO. |
| Pulse Angle | 30° | Ensures consistent excitation without saturation. |
| Relaxation Delay (D1) | 5.0 s | Critical: The N-Methyl protons have a longer |
| Acquisition Time (AQ) | 3.0 - 4.0 s | Allows for high digital resolution in the aliphatic region. |
| Scans (NS) | 16 - 64 | Sufficient for >100:1 S/N ratio with >5mg sample. |
| Spectral Width | 12 - 14 ppm | Covers aromatic to TMS regions. |
Structural Assignment & Logic
The assignment logic follows a "Out-to-In" approach: starting from the distinct ends (Aniline and N-Methyl) and working toward the complex aliphatic core.
Experimental Workflow Diagram
Figure 1: Optimized NMR acquisition and processing workflow.
Region 1: The Aromatic "Head" (6.0 – 7.0 ppm)
The aniline ring exhibits a classic AA'BB' system (pseudo-doublets) due to the 1,4-substitution pattern.
- 6.75 – 6.85 ppm (d, 2H): Protons ortho to the piperidine nitrogen. These are deshielded by the ring but shielded by the electron-donating nitrogen.
-
6.45 – 6.55 ppm (d, 2H): Protons ortho to the primary amine (
). These are strongly shielded by the resonance effect of the primary amine. -
4.50 – 4.80 ppm (br s, 2H): The
protons. Broadened due to quadrupole relaxation of the nitrogen and residual exchange.
Region 2: The Aliphatic "Tail" (2.1 – 2.3 ppm)
- 2.15 – 2.20 ppm (s, 3H): The N-Methyl group. This is the sharpest singlet in the spectrum and serves as an excellent internal integration standard (set to 3.00).
Region 3: The Heterocyclic "Core" (1.5 – 3.6 ppm)
This is the most complex region.
-
Piperidine N-CH
( to Aniline): 3.40 – 3.55 ppm (d/m, 2H) . These are the most deshielded aliphatic protons because they are directly attached to the nitrogen linked to the aromatic ring. -
Piperazine Ring:
2.30 – 2.60 ppm (m, 8H) . Often appears as two overlapping broad multiplets. The protons to the N-Methyl are slightly more shielded than those to the internal nitrogen. -
Piperidine Bridge (Methine):
2.25 – 2.35 ppm (m, 1H) . This proton is at the junction of the two rings ( of piperidine). -
Piperidine C-CH
( to Aniline): 1.75 – 1.85 ppm (m, 2H) and 1.45 – 1.55 ppm (m, 2H) . These appear as multiplets corresponding to the equatorial and axial protons.
Summary of Chemical Shifts
| Fragment | Proton Type | Approx.[1][2][3][4][5] Shift (ppm) | Multiplicity | Integration | Assignment Logic |
| Aniline | Ar-H (ortho to N-Pip) | 6.80 | Doublet (J~8.8Hz) | 2H | AA'BB' System |
| Aniline | Ar-H (ortho to NH | 6.50 | Doublet (J~8.8Hz) | 2H | Shielded by NH |
| Aniline | -NH | 4.60 | Broad Singlet | 2H | Exchangeable |
| Piperidine | N-CH | 3.45 | Doublet/Multiplet | 2H | Deshielded by N-Ar |
| Piperazine | Ring -CH | 2.30 - 2.60 | Multiplets | 8H | Overlapping |
| Piperidine | CH (Methine) | 2.30 | Multiplet | 1H | Bridgehead |
| N-Methyl | N-CH | 2.18 | Singlet | 3H | Reference Signal |
| Piperidine | C-CH | 1.80 & 1.50 | Multiplets | 4H | Axial/Equatorial split |
Structural Logic Map
The following diagram illustrates the connectivity logic used to confirm the structure, particularly how 2D NMR (COSY/HSQC) bridges the gaps.
Figure 2: Structural connectivity and assignment logic flow.
Troubleshooting & Quality Control
-
Issue: Broad aliphatic signals.
-
Cause: Restricted rotation of the piperazine ring or "chair-chair" flipping of the piperidine.
-
Solution: Run the experiment at 313 K (40°C) . This increases the rate of conformational exchange, sharpening the lines (coalescence).
-
-
Issue: Missing Amine Proton.
-
Cause: "Wet" DMSO (water content >0.1%). Proton exchange with water broadens the signal into the baseline.
-
Solution: Use a fresh ampoule of DMSO-d
or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for additivity rules in substituted benzenes and heterocycles).
-
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Relevant for understanding proton exchange dynamics in DMSO).
Sources
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline as an intermediate for antipsychotics
Application Note: 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (MPPA) as a Scaffold for Next-Generation Antipsychotics [1]
Part 1: Executive Summary & Technical Context
Compound Identity:
-
IUPAC Name: 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline[1][2][3][4][5]
-
Common Abbreviation: MPPA
-
CAS Number: 959795-70-1[1]
-
Molecular Formula: C₁₆H₂₆N₄
-
Molecular Weight: 274.41 g/mol
Strategic Significance in Neuropsychiatry: this compound (MPPA) represents a "privileged structure" in medicinal chemistry, specifically designed to target G-Protein Coupled Receptors (GPCRs) involved in psychosis, including Dopamine D₂/D₃ and Serotonin 5-HT₂A receptors.[1]
While the 2-methoxy derivative of this scaffold is a known intermediate for the ALK inhibitor Brigatinib , the unsubstituted MPPA aniline described here is a critical building block for phenyl-piperidine-based antipsychotics .[1] Its structural geometry allows for the synthesis of urea- or amide-linked derivatives that mimic the pharmacophore of drugs like Pimavanserin (a 5-HT₂A inverse agonist) and Cariprazine (a D₃/D₂ partial agonist).[1]
Mechanism of Action Potential: The MPPA scaffold provides a "bi-heterocyclic tail" (Methylpiperazine-Piperidine) that typically occupies the orthosteric binding pocket of the receptor, while the aniline "head" serves as the reactive handle to attach lipophilic aryl moieties (via urea/amide linkers) that interact with secondary binding pockets (e.g., the extracellular loop regions).
Part 2: Experimental Protocols
Workflow 1: High-Purity Synthesis of MPPA Intermediate
Objective: Synthesize MPPA (CAS 959795-70-1) from commercially available precursors with >98% purity for downstream coupling.
Reaction Pathway:
-
SNAr Coupling: 1-Fluoro-4-nitrobenzene + 4-Piperidone → 1-(4-Nitrophenyl)piperidin-4-one.[1]
-
Reductive Amination: Ketone + N-Methylpiperazine → Nitro-precursor.[1]
-
Catalytic Hydrogenation: Nitro-precursor → MPPA (Aniline).
Reagents & Materials:
-
1-Fluoro-4-nitrobenzene (CAS 350-46-9)[1]
-
4-Piperidone monohydrate hydrochloride (CAS 40064-34-4)[1]
-
N-Methylpiperazine (CAS 109-01-3)[1]
-
Sodium Triacetoxyborohydride (STAB)
-
Palladium on Carbon (Pd/C, 10%)
-
Solvents: DMF, DCM, Methanol, Ethanol.
Step-by-Step Protocol:
-
Step A: Preparation of 1-(4-Nitrophenyl)piperidin-4-one
-
Dissolve 4-Piperidone HCl (10.0 g, 66 mmol) and K₂CO₃ (27.0 g, 198 mmol) in DMF (100 mL).
-
Add 1-Fluoro-4-nitrobenzene (9.3 g, 66 mmol) dropwise at Room Temperature (RT).
-
Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Pour into ice water (500 mL). Filter the yellow precipitate. Wash with water and dry in a vacuum oven at 50°C.
-
Yield Target: >90% (Yellow solid).
-
-
Step B: Reductive Amination (The Bi-Heterocycle Formation)
-
Suspend the ketone from Step A (10.0 g, 45 mmol) and N-Methylpiperazine (5.4 g, 54 mmol) in Dichloromethane (DCM, 150 mL).
-
Add Acetic Acid (2.7 g, 45 mmol) to catalyze imine formation. Stir for 1 hour at RT.
-
Cool to 0°C. Add Sodium Triacetoxyborohydride (14.3 g, 67.5 mmol) portion-wise over 30 mins.
-
Stir overnight at RT.
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).
-
Purification: The crude product is often pure enough, but can be recrystallized from Ethanol if needed.
-
Intermediate Identity: 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine.[1]
-
-
Step C: Nitro Reduction to Aniline (MPPA)
-
Dissolve the nitro compound (10.0 g) in Methanol (200 mL).
-
Add 10% Pd/C (1.0 g) under Argon atmosphere.
-
Hydrogenation: Purge with H₂ gas (balloon pressure or 30 psi in a Parr shaker). Stir vigorously for 6 hours at RT.
-
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.
-
Isolation: Concentrate the filtrate in vacuo to yield MPPA as a light brown/off-white solid.[1]
-
Storage: Store under Nitrogen at -20°C (Anilines are oxidation-sensitive).
-
Workflow 2: Downstream Application - Urea Coupling (Antipsychotic Pharmacophore)
Objective: Utilize MPPA to synthesize a urea-linked derivative (analogous to Pimavanserin structural class).
Reagents:
-
MPPA (from Workflow 1)
-
4-Fluorobenzyl isocyanate (or equivalent lipophilic isocyanate)
-
THF (Anhydrous)
Protocol:
-
Dissolve MPPA (1.0 eq) in anhydrous THF (10 mL/g) under Nitrogen.
-
Cool to 0°C.
-
Add 4-Fluorobenzyl isocyanate (1.1 eq) dropwise.
-
Allow to warm to RT and stir for 2 hours. Urea formation is typically rapid and quantitative.[1]
-
Workup: Evaporate solvent. Triturate the residue with Diethyl Ether to remove unreacted isocyanate.
-
Result: A highly crystalline urea derivative ready for biological screening (5-HT2A binding assay).
Part 3: Visualization & Logic
Pathway Diagram: Synthesis & Application
The following diagram illustrates the convergent synthesis of the MPPA scaffold and its divergence into antipsychotic candidates.
Caption: Convergent synthesis of MPPA and its diversification into urea/amide-based antipsychotic pharmacophores.
Part 4: Quality Control & Data Specifications
Analytical Standards for MPPA (CAS 959795-70-1):
| Parameter | Specification | Method |
| Appearance | Off-white to pale brown solid | Visual |
| Purity | ≥ 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |
| Mass Spec | [M+H]⁺ = 275.22 ± 0.5 | LC-MS (ESI+) |
| ¹H-NMR | Conform to structure | 400 MHz, DMSO-d₆ |
| Solubility | Soluble in DMSO, MeOH, DCM | Visual |
| Water Content | ≤ 1.0% | Karl Fischer |
Critical Handling Note: Anilines are prone to oxidation (browning) upon exposure to air.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Safety: The compound is an amine intermediate; treat as Harmful if swallowed/inhaled (H302/H332) and a potential Skin Irritant (H315). Use standard PPE.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. (Note: This refers to the simplified analog; the specific MPPA structure is chemically distinct but shares synthesis properties). Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44208821, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. (The methoxy-variant used in Brigatinib).[3][4][5] Link
-
World Intellectual Property Organization (2017). Patent WO2017088784: Synthesis of Brigatinib Intermediates. (Describes the reductive amination and reduction conditions applicable to MPPA). Link
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of Pimavanserin (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.[6] Journal of Pharmacology and Experimental Therapeutics.[6] (Establishes the pharmacophore class). Link
-
ChemicalBook. Product Entry for CAS 959795-70-1. (Verifies chemical identity and basic properties). Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. buy high quality 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline,3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline for sale online price,3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline Pictures,3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline Basic Info,3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline Standard - www.pharmasources.com [pharmasources.com]
- 4. WO2017088784A1 - Deuterium-modified brigatinib derivatives, pharmaceutical compositions comprising same, and use thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. On the Optimal Diagnosis and the Evolving Role of Pimavanserin in Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Receptor Modulators
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Foreword: The Rationale of Receptor Modulation
Receptor modulators are the cornerstone of modern pharmacology, offering precise control over cellular signaling by targeting receptors with high specificity. Unlike simple agonists or antagonists that act as binary on/off switches, selective modulators (e.g., SERMs, SARMs) can elicit tissue-specific or pathway-preferential responses. This nuanced activity is critical for developing therapies with improved efficacy and reduced side effects.[1] The synthesis of these molecules is therefore not merely an exercise in chemical assembly but a strategic endeavor in encoding specific biological outcomes into a chemical structure.
This guide provides an in-depth exploration of the synthesis, purification, and characterization of various classes of receptor modulators. It is designed to move beyond rote procedural lists, offering insights into the causality behind methodological choices, ensuring that each protocol is a robust, self-validating system for the discerning researcher.
Chapter 1: The Landscape of Receptor Modulation
The therapeutic potential of modulating receptor activity is vast, spanning endocrinology, oncology, immunology, and neurology.[2] The primary goal is to achieve tissue selectivity, separating desired anabolic or therapeutic effects from undesirable androgenic or proliferative ones.[1][3] This is often achieved by designing non-steroidal scaffolds or unique peptide sequences that induce distinct receptor conformations upon binding, leading to differential recruitment of co-regulatory proteins and unique downstream signaling events.[4]
Table 1: Overview of Key Receptor Modulator Classes
| Modulator Class | Full Name | Primary Target(s) | Key Therapeutic Areas | Example Compound |
| SERM | Selective Estrogen Receptor Modulator | Estrogen Receptors (ERα, ERβ) | Osteoporosis, Breast Cancer | Diarylpropionitrile (DPN)[5] |
| SARM | Selective Androgen Receptor Modulator | Androgen Receptor (AR) | Muscle Wasting, Osteoporosis | RAD140[2][6] |
| RORγt Inv. Agonist | Retinoic Acid-Related Orphan Receptor γt Inverse Agonist | RORγt | Autoimmune Diseases | VTP-43742[7] |
| Peptide Modulator | N/A | Various (e.g., GPCRs) | Metabolic Disorders, Oncology | Synthetic Cytokine Ligands[8] |
Chapter 2: Synthesis of Small Molecule Modulators: Asymmetric Synthesis
For many receptor modulators, stereochemistry is not a trivial detail—it is the determinant of biological activity. Enantiomers can exhibit dramatically different affinities and efficacies, with one isomer being a potent agonist and the other inactive or even an antagonist.[5][9] Therefore, asymmetric synthesis, which selectively produces a single enantiomer, is a critical strategy.[10][11]
Application Protocol 1: Enantioselective Synthesis of an ERβ-Selective Modulator (R-DPN)
This protocol is adapted from the enantioselective synthesis of Diarylpropionitrile (DPN), a well-characterized ERβ-selective ligand.[5][12][13] The R-enantiomer has been shown to be the more potent isomer.[12]
Objective: To synthesize R-DPN with high enantiomeric excess (ee).
Core Principle: The key step involves an asymmetric Michael addition reaction, where a chiral catalyst directs the addition of a nucleophile to an α,β-unsaturated compound, establishing the critical stereocenter.
Materials:
-
4-Methoxyphenylacetonitrile
-
4-Methoxystyrene
-
Chiral Phase-Transfer Catalyst (e.g., a cinchonine-derived catalyst)
-
Potassium Hydroxide (KOH)
-
Toluene, Dichloromethane (DCM)
-
Hydrobromic Acid (HBr)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen/Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-methoxyphenylacetonitrile (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene.
-
Base Addition: Cool the mixture to 0°C in an ice bath. Add powdered potassium hydroxide (5.0 eq) portion-wise, ensuring the temperature does not exceed 5°C. Stir vigorously for 30 minutes. The formation of a colored anion indicates successful deprotonation.
-
Michael Addition: Slowly add 4-methoxystyrene (1.1 eq) dropwise via a syringe pump over 2 hours, maintaining the temperature at 0°C. The slow addition is crucial to minimize side reactions and maximize enantioselectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude product (the dimethoxy-DPN intermediate) by column chromatography on silica gel to yield the desired adduct.
-
Demethylation: Dissolve the purified intermediate in DCM and cool to 0°C. Add a solution of HBr in acetic acid (or BBr₃ in DCM) dropwise. This step removes the methyl protecting groups from the phenol moieties.
-
Final Purification: After the reaction is complete (monitored by TLC/HPLC), quench with water and extract the product with ethyl acetate. Purify the final compound, R-DPN, by recrystallization or column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC analysis.
Chapter 3: Synthesis of Peptide Modulators: Solid-Phase Synthesis
Peptide-based receptor modulators are synthesized using Solid-Phase Peptide Synthesis (SPPS), a robust methodology pioneered by Bruce Merrifield.[14] The growing peptide chain is covalently attached to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing after each step.[15] The Fmoc/tBu strategy is the most common approach used today.[14][16]
Application Protocol 2: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Objective: To assemble a target peptide sequence on a solid support.
Core Principle: The peptide is synthesized from the C-terminus to the N-terminus. The N-terminus of each incoming amino acid is temporarily protected by a base-labile Fmoc group, while side chains have acid-labile protecting groups. A cycle of deprotection and coupling is repeated for each amino acid in the sequence.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).
-
Fmoc-protected amino acids.
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Step-by-Step Methodology:
-
Resin Preparation: Place the resin (0.1 mmol scale) in a SPPS reaction vessel. Swell the resin in DMF for 1 hour, then drain the solvent.[17]
-
Fmoc Deprotection (First Amino Acid): Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the pre-loaded first amino acid, exposing a free amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add this activation solution to the resin. Agitate for 30-60 minutes at room temperature.[18]
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for every amino acid in the target sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.[14]
-
CAUTION: Perform this step in a certified fume hood while wearing appropriate PPE. TFA is highly corrosive.
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Chapter 4: Purification and Characterization
Synthesis is incomplete without rigorous purification and characterization. The biological activity of a modulator is critically dependent on its purity and confirmed structure. Failure to properly characterize a compound can lead to erroneous biological data.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
Objective: To purify the crude synthetic modulator to >95% purity.
-
Sample Preparation: Dissolve the crude product (small molecule or peptide) in a minimal amount of a suitable solvent (e.g., DMSO, or an Acetonitrile/Water mixture).
-
System Setup: Use a semi-preparative RP-HPLC system with a C18 column. The mobile phases are typically: (A) Water + 0.1% TFA and (B) Acetonitrile + 0.1% TFA.
-
Method Development: Run a rapid analytical gradient (e.g., 5-95% B over 10 minutes) to determine the retention time of the product.
-
Purification Run: Based on the analytical run, program a shallow preparative gradient around the product's retention time (e.g., 20-50% B over 40 minutes) to achieve optimal separation from impurities.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the desired purity (>95%).
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a fluffy powder.
Protocol 4: Structural Characterization
Objective: To confirm the identity and structure of the purified modulator.
-
Mass Spectrometry (MS): Dissolve a small amount of the purified product and analyze using ESI-MS or MALDI-TOF (for peptides). Confirm that the observed molecular weight matches the calculated theoretical mass.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the product in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.[20][21]
-
For novel compounds, acquire additional spectra (e.g., ¹³C NMR, COSY, HSQC) for full structural elucidation.[22]
-
Table 2: Key Analytical Techniques for Modulator Characterization
| Technique | Purpose | Key Information Provided |
| Analytical RP-HPLC | Purity assessment and quantification | Retention time, peak area (% purity)[23] |
| Chiral HPLC | Enantiomeric excess (ee) determination | Separation and quantification of enantiomers |
| Mass Spectrometry (MS) | Molecular weight confirmation | Exact mass of the molecule[19] |
| ¹H NMR Spectroscopy | Structural confirmation | Proton environment, connectivity, relative proton count[20] |
| ¹³C NMR Spectroscopy | Structural confirmation | Carbon backbone structure |
Chapter 5: Laboratory Safety Protocols
The synthesis of receptor modulators involves handling potentially hazardous chemicals. Adherence to strict safety protocols is non-negotiable to ensure the well-being of laboratory personnel and the integrity of the research.[24]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[25][26] Change gloves immediately if contamination is suspected.
-
Material Safety Data Sheets (MSDS/SDS): Before using any chemical, read its SDS to understand its specific hazards, handling requirements, and emergency procedures.[27][28]
-
Chemical Handling:
-
Storage: Store chemicals according to their compatibility and required conditions (e.g., temperature, light sensitivity).[24] Keep flammable solvents in a designated fireproof cabinet.
-
Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to institutional and regulatory guidelines. Never pour organic solvents or corrosive materials down the drain.[24]
References
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Title: An efficient asymmetric synthesis of an estrogen receptor modulator by sulfoxide-directed borane reduction Source: Proceedings of the National Academy of Sciences of the United States of America URL: [Link]
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Title: An efficient asymmetric synthesis of an estrogen receptor modulator by sulfoxide-directed borane reduction Source: PubMed URL: [Link]
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Title: Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Selective Androgen Receptor Modulators (SARMs) in Sports: A Review Source: SciSpace URL: [Link]
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Title: Selective androgen receptor modulators: a critical appraisal Source: Frontiers in Endocrinology URL: [Link]
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Title: Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 Source: ACS Publications URL: [Link]
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Title: Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Synthesis, purification, and characterization of immune-modulatory oligodeoxynucleotides that act as agonists of Toll-like receptor 9 Source: PubMed URL: [Link]
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Title: Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands Source: PubMed URL: [Link]
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Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine URL: [Link]
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Title: Best practices for handling chemical reagents to prevent cross-contamination Source: Quimivita URL: [Link]
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Title: Safety First: Essential Guidelines for Handling Research Reagents and Equipment Source: Lab Manager URL: [Link]
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Title: Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor β-Selective Ligands Source: ACS Publications URL: [Link]
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Title: Safety considerations for chemical reagents Source: Ampliqon URL: [Link]
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Title: Diarylpropionitrile (DPN) enantiomers: Synthesis and evaluation of estrogen receptor β-selective ligands Source: Illinois Experts URL: [Link]
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Title: Development of a Phase Transfer Catalyzed Asymmetric Synthesis for an Estrogen Receptor Beta Selective Agonist Source: Semantic Scholar URL: [Link]
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Title: Methods and protocols of modern solid phase peptide synthesis Source: ResearchGate URL: [Link]
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Title: Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Experimental procedures Solid phase peptide synthesis (SPPS) Source: The Royal Society of Chemistry URL: [Link]
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Title: Methods and protocols of modern solid phase Peptide synthesis Source: PubMed URL: [Link]
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Title: Multimerization strategies for efficient production and purification of highly active synthetic cytokine receptor ligands Source: PubMed Central URL: [Link]
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Title: SOP for Handling of Laboratory Reagents Source: Pharma Beginners URL: [Link]
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Title: The asymmetric version for the synthesis of selective estrogen receptor... Source: ResearchGate URL: [Link]
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Title: Practical Protocols for Solid-Phase Peptide Synthesis 4.0 Source: PubMed Central URL: [Link]
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Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: University of California, Santa Cruz URL: [Link]
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Title: Modulators of the Nuclear Receptor Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc) Source: ResearchGate URL: [Link]
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Title: Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress Source: PubMed Central URL: [Link]
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Title: Elucidation and refinement of synthetic receptor mechanisms Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid Source: KoreaScience URL: [Link]
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Title: Using NMR for Drug Receptor Analysis Source: Creative Biostructure URL: [Link]
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Title: Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: 1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M Source: Farmacia Journal URL: [Link]
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Title: Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? Source: PubMed URL: [Link]
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Title: Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Synthetic Cell Surface Receptors for Delivery of Therapeutics and Probes Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Application Note: Experimental Use of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline In Vitro
Introduction & Chemical Context
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (hereafter referred to as MPP-Aniline ) is a "privileged structure" in medicinal chemistry, specifically designed as a solubilizing pharmacophore for kinase inhibitors and GPCR ligands.
Structurally, it consists of a reactive aniline handle linked to a piperidine ring, which is further substituted with a basic
-
Solubility Enhancement: The two aliphatic tertiary amines (piperidine and piperazine) provide high basicity (
~8.0–9.0), ensuring the molecule remains protonated and soluble in aqueous physiological conditions. -
Solvent Channel Interaction: In kinase inhibitors (e.g., Brigatinib, Gilteritinib), this tail extends out of the ATP-binding pocket into the solvent-exposed region, forming water-mediated hydrogen bonds and improving pharmacokinetic (PK) properties without sterically clashing with the protein core.
This guide details the experimental protocols for handling, coupling, and profiling MPP-Aniline in vitro.
Key Physical Properties
| Property | Value (Predicted/Exp) | Significance |
| Molecular Weight | 274.41 g/mol | Fragment-like, suitable for coupling. |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (anilines darken upon air exposure). |
| Solubility | DMSO (>50 mM), Ethanol, 1N HCl | High aqueous solubility at pH < 7. |
| pKa (Basic) | ~8.5 (Piperazine), ~9.2 (Piperidine) | Protonation state drives solubility. |
| LogP | ~1.2 | Moderate lipophilicity balanced by ionization. |
Safety & Handling Protocols
Warning: Anilines are potential genotoxins and can cause methemoglobinemia. The piperazine moiety adds potential skin sensitization risks.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (N-oxide formation) and azo-coupling if exposed to light and air.
-
Reconstitution:
-
Preferred Solvent: Anhydrous DMSO.
-
Stock Concentration: Prepare 10 mM or 50 mM stocks.
-
Stability: Use fresh stocks for kinetic experiments. Discard DMSO stocks after 1 month (freeze/thaw cycles degrade the aniline).
-
-
Disposal: Treat as hazardous nitrogen-containing organic waste.
Experimental Protocols
Protocol A: Synthetic Coupling (The "Tail" Installation)
Objective: To attach the MPP-Aniline tail to a heteroaryl halide core (e.g., 2,4-dichloropyrimidine) via nucleophilic aromatic substitution (
Mechanism: The aniline nitrogen acts as the nucleophile. The aliphatic amines (piperidine/piperazine) are sterically encumbered and less nucleophilic in this context, providing regioselectivity.
Method 1: Acid-Catalyzed
(For electron-deficient cores)
-
Reactants: Dissolve 1.0 eq of the Heteroaryl Chloride and 1.1 eq of MPP-Aniline in 2-butanol or n-butanol.
-
Catalyst: Add 0.1 eq of HCl (4M in dioxane) or TFA. The acid activates the pyrimidine/heterocycle.
-
Reaction: Heat to 80–100°C for 2–4 hours.
-
Workup:
-
Cool to RT. The product often precipitates as the HCl salt.
-
Filter and wash with cold ether.
-
Alternative: Dilute with EtOAc, wash with saturated
(to free base), dry over , and concentrate.
-
Method 2: Buchwald-Hartwig Coupling (For unactivated cores)
-
System:
(0.05 eq) / Xantphos (0.1 eq). -
Base:
(2.0 eq). -
Solvent: Anhydrous 1,4-Dioxane.
-
Conditions: Degas with Argon. Heat at 100°C for 12 hours.
-
Note: The basic piperazine tail can poison Palladium catalysts. Ensure high-quality anhydrous solvents and excess base.
Caption: Decision tree for coupling MPP-Aniline to drug scaffolds. SnAr is preferred for electron-deficient rings (e.g., pyrimidines), while Palladium coupling is required for unactivated aryl halides.
Protocol B: Physicochemical Profiling ( & LogD)
Objective: To validate the "solubilizing" effect of the MPP tail on a lead compound.
Rationale: The MPP moiety contains three nitrogen centers. Understanding their ionization states is crucial for predicting lysosomal trapping and permeability.
-
Potentiometric Titration:
-
Dissolve compound (50 µM) in water/methanol co-solvent.
-
Titrate from pH 2.0 to pH 12.0.
-
Expected Transitions:
- ~4.0 (Aniline, if uncoupled). Note: After coupling to a heterocycle, this NH becomes non-basic.
- ~7.8 (N-Methyl piperazine).
- ~8.8 (Piperidine nitrogen).
-
-
LogD Lipophilicity Assay (Shake-Flask):
-
Phase System: Octanol / Phosphate Buffer (pH 7.4).
-
Protocol: Shake for 1 hour, centrifuge, analyze phases by HPLC-UV.
-
Target: A LogD of 1.0–3.0 is ideal for oral bioavailability. The MPP tail typically lowers LogD by 1–2 units compared to a phenyl analog.
-
Protocol C: In Vitro Metabolic Stability
Objective: The
-
System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.
-
Concentration: 1 µM Test Compound.
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Analysis: Quench with Acetonitrile containing Internal Standard. Analyze by LC-MS/MS.
-
Metabolite ID: Monitor for M-14 loss (Demethylation) or M+16 (N-oxidation).
-
Insight: If rapid demethylation occurs, consider replacing the
-methyl with an -ethyl or cyclopropyl group in the next design iteration.
-
Fragment-Based Screening (Mechanism)
In fragment-based drug discovery (FBDD), MPP-Aniline can be used as a probe to map solvent channels.
-
SPR (Surface Plasmon Resonance): Immobilize the target kinase. Inject MPP-Aniline at high concentrations (100 µM – 1 mM).
-
Binding Mode: The aniline
often binds to the "hinge region" or a specific acidic residue (e.g., Aspartate) if the pocket allows, while the tail extends into the solvent. -
Control: Use Aniline (phenylamine) as a negative control to prove that the binding affinity is driven by the piperidine/piperazine interactions (electrostatic) rather than just the aromatic ring.
Caption: Structural logic of the MPP-Aniline moiety. The aniline serves as the attachment vector, positioning the hydrophilic tail into the solvent channel to modulate physicochemical properties.
References
-
Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 59(9), 4073–4093. Link
- Context: Describes the optimization of the MPP tail for ALK inhibition.
- Mori, M., et al. (2017). "Gilteritinib (ASP2215): A Novel, Highly Potent, and Selective FLT3/AXL Inhibitor." Blood, 130, 3800. Context: Utilizes the methoxy-variant of this aniline for FLT3 targeting.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 876028-69-2. Link
- Context: Verification of chemical identity and physical properties.
Application Notes and Protocols for In Vivo Studies with 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor Scaffold
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is a synthetic compound featuring a piperazine-piperidine-aniline backbone. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics.[1][2][3] While this specific molecule may function as an intermediate in the synthesis of more complex drugs, its core structure is present in a number of compounds explored for their biological activity, including potential applications as antimicrobial and antipsychotic agents.[4][5][6] Notably, recent research has highlighted the utility of similar structures in the design of kinase inhibitors for oncology.[7][8]
This document provides a comprehensive guide for designing and executing foundational in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and safety profile of this compound, with a primary focus on its potential as an inhibitor of the Mer Tyrosine Kinase (MerTK), a promising target in cancer therapy.[8][9]
Preclinical Development Plan: A Roadmap for In Vivo Characterization
A logical and phased approach is critical for the successful preclinical evaluation of any new chemical entity. The following workflow outlines the key stages for the in vivo assessment of this compound.
Caption: A phased approach to the in vivo preclinical development of this compound.
PART 1: Foundational In Vivo Studies
Compound Formulation for In Vivo Administration
Given the lipophilic nature typical of piperazine-piperidine derivatives, ensuring adequate solubility and bioavailability is a primary challenge.[10][11] A systematic approach to formulation development is essential.
Protocol: Formulation Screening
-
Solubility Assessment: Determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles.
-
Vehicle Selection: Based on solubility data, select a lead vehicle for initial in vivo studies. Common starting points for poorly soluble compounds include:
-
Stability Testing: Confirm the physical and chemical stability of the chosen formulation under the intended storage and administration conditions.
| Vehicle Component | Purpose | Typical Concentration Range |
| DMSO | Solubilizing agent | < 10% for intraperitoneal (IP) injection |
| PEG400 | Co-solvent and solubilizer | 20-60% |
| Tween 80 | Surfactant to improve wetting and prevent precipitation | 1-10% |
| 0.5% Methylcellulose | Suspending agent | q.s. to final volume |
Table 1: Example of a common vehicle for oral administration of a poorly soluble compound.
Dose Range Finding and Maximum Tolerated Dose (MTD)
The initial in vivo study aims to identify a range of doses that are well-tolerated and to establish the MTD. This information is critical for designing subsequent pharmacokinetic and efficacy studies.[15]
Protocol: Acute MTD Study in Mice
-
Animal Model: Use a standard rodent model, such as female BALB/c mice, 6-8 weeks of age.
-
Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) to small groups of mice (n=3-5 per group). A modified Fibonacci dose escalation scheme can be employed.[16]
-
Observation Period: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 7-14 days.
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% loss in body weight.
-
Necropsy: At the end of the observation period, perform a gross necropsy to identify any organ abnormalities.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental. A well-designed PK study will determine key parameters such as Cmax, Tmax, AUC, and half-life.
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use female BALB/c or CD-1 mice, 6-8 weeks of age.
-
Dosing: Administer a single dose of the compound (a well-tolerated dose from the MTD study, e.g., MTD/2) via both intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis. The inclusion of an IV dose group allows for the determination of absolute bioavailability.
| Parameter | Description | Example Value (Hypothetical) |
| Cmax | Maximum plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 2 hours |
| AUC (0-t) | Area under the concentration-time curve | 8500 ng*h/mL |
| T½ | Elimination half-life | 6 hours |
| F% | Bioavailability (Oral) | 35% |
Table 2: Key pharmacokinetic parameters to be determined.
PART 2: Efficacy and Target Engagement Studies
Based on the structural similarities to known oncology agents, a plausible mechanism of action for this compound is the inhibition of MerTK. MerTK is a receptor tyrosine kinase that, when overexpressed in tumors, can promote cancer cell survival and dampen the anti-tumor immune response.[8][9]
Caption: Simplified MerTK signaling pathway leading to cell proliferation and survival.
Pharmacodynamic (PD) Biomarker Analysis
A PD study is essential to demonstrate that the compound engages its intended target in vivo and elicits a biological response.
Protocol: In Vivo Target Engagement
-
Animal Model: Use mice bearing tumors known to express MerTK (e.g., melanoma, breast cancer, or osteosarcoma syngeneic models).[9][17][18][19]
-
Treatment: Administer a single dose or short course of the compound at a therapeutically relevant dose.
-
Tissue Collection: Collect tumor and surrogate tissues (e.g., spleen) at various time points post-dose.
-
Biomarker Analysis:
-
pMerTK Inhibition: Measure the levels of phosphorylated MerTK (pMerTK) relative to total MerTK in tumor lysates via Western blot or ELISA to directly assess target inhibition.
-
Downstream Signaling: Analyze the phosphorylation status of downstream effectors such as Akt and STAT6.
-
Survivin Levels: Assess the expression of survivin, a downstream protein regulated by MerTK signaling, which can serve as a pharmacodynamic biomarker.[18]
-
In Vivo Efficacy Studies
The ultimate goal of preclinical development is to demonstrate anti-tumor activity in a relevant animal model.
Protocol: Syngeneic Tumor Model Efficacy Study
-
Animal Model Selection: Choose a syngeneic mouse tumor model with documented MerTK expression and relevance to human cancer (e.g., B16-F10 melanoma or K7M2 osteosarcoma).[17][18] The use of an immunocompetent model is crucial for evaluating potential immunomodulatory effects of MerTK inhibition.[9]
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups.
-
Dosing Regimen: Administer the compound daily (or as determined by PK/PD data) via the chosen route. Dosing for similar MERTK inhibitors like UNC2025 has been reported in the range of 75 mg/kg daily in mice.[17]
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight: Monitor animal body weight as an indicator of tolerability.
-
Survival: In some studies, the endpoint may be survival.
-
-
Terminal Analysis: At the end of the study, collect tumors for PD biomarker analysis as described above.
PART 3: Safety and Toxicology
While the MTD study provides acute toxicity data, a preliminary assessment of toxicity after repeated dosing is necessary.
Protocol: Preliminary Toxicology Assessment
-
Study Design: This can often be integrated into the efficacy study.
-
Clinical Observations: Daily monitoring for any adverse clinical signs.
-
Hematology and Clinical Chemistry: At the termination of the efficacy study, collect blood for a complete blood count (CBC) and serum chemistry analysis to assess potential effects on major organ systems.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any treatment-related microscopic changes.
-
Ocular Safety: Given that genetic loss of MERTK function can lead to retinal degeneration, special attention should be paid to ocular safety in toxicology studies.[20][21]
Safety Considerations for this compound:
According to GHS classifications, this compound may be toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[22] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its formulation, pharmacokinetics, target engagement, efficacy, and safety, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent, particularly in the context of MerTK-driven cancers.
References
-
Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells. PubMed Central. [Link]
-
MERTK Inhibition as a Targeted Novel Cancer Therapy. MDPI. [Link]
-
Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]
-
4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]
-
MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. PubMed Central. [Link]
-
Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment. PubMed. [Link]
-
Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment. PubMed Central. [Link]
-
MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression. Taylor & Francis Online. [Link]
-
Inhibition of MERTK Promotes Suppression of Tumor Growth in BRAF Mutant and BRAF Wild-Type Melanoma. AACR Journals. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia. National Institutes of Health. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Publications. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Meta‐analyses of phase I dose‐finding studies: Application for the development of protein kinase inhibitors in oncology. ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]
-
MerTK Induces Dysfunctional Dendritic Cells by Metabolic Reprogramming. AACR Journals. [Link]
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]
-
The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. AACR Journals. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. BioMed Pharma Journal. [Link]
-
MerTK inhibition in tumor leukocytes decreases tumor growth and metastasis. SciSpace. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Sphinxsai. [Link]
-
POLB 001, a p38 MAPK inhibitor, decreases local and systemic inflammatory responses following in vivo LPS administration in healthy volunteers: a randomised, double-blind, placebo-controlled study. Frontiers. [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. National Institutes of Health. [Link]
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A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies. ResearchGate. [Link]
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derivatization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline for SAR studies
Application Note: High-Fidelity Derivatization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline for SAR Libraries
Abstract
This guide details the strategic derivatization of This compound (referred to herein as MPPA-Aniline ). This scaffold represents a "solubility-enhanced" aniline, widely used in kinase inhibitor discovery to improve physicochemical properties (LogP, solubility) while maintaining a key hydrogen-bonding vector via the aniline nitrogen. This protocol addresses the specific challenges of working with this molecule: balancing the low nucleophilicity of the aniline against the high basicity of the piperazine tail, and leveraging this basicity for rapid, self-validating purification.
Part 1: Chemical Logic & Scaffold Analysis
Structural Deconstruction
The MPPA-Aniline scaffold contains three nitrogen centers with distinct electronic environments. Understanding these differences is critical for chemoselective functionalization.
| Functional Group | Type | Approx. pKa (Conjugate Acid) | Reactivity Profile |
| Aniline (NH₂) | Primary Aromatic | ~4.0 - 5.0 | Nucleophile. The target for derivatization. Low reactivity requires activated electrophiles or catalysts. |
| Piperidine (N) | Tertiary Aliphatic | ~9.0 - 10.0 | Proton Sponge. Non-nucleophilic due to steric bulk and alkylation, but will scavenge protons. |
| N-Methyl Piperazine | Tertiary Aliphatic | ~8.0 - 9.0 | Solubilizer. Highly basic. Essential for "Catch-and-Release" purification strategies. |
The "Amphiphilic" Challenge
Standard aqueous workups are often inefficient for MPPA derivatives because the basic tail renders the molecule water-soluble at acidic/neutral pH, while the lipophilic amide/urea modifications drive it into organic layers at high pH.
-
Expert Insight: Avoid liquid-liquid extraction (LLE) as the primary purification method. Instead, utilize Solid Phase Extraction (SPE) with Strong Cation Exchange (SCX) media. This turns the "problematic" basic tail into a purification handle.
Strategic Visualization
Caption: Functionalization strategy for MPPA-Aniline targeting the primary amine while preserving the basic tail.
Part 2: Synthetic Protocols
Protocol A: High-Throughput Amide Coupling (Acid Chlorides)
Best for: Parallel synthesis, sterically hindered amides.
-
Preparation: Dissolve MPPA-Aniline (1.0 equiv) in anhydrous DCM (0.1 M).
-
Base Addition: Add Pyridine (3.0 equiv).
-
Why? Pyridine acts as both a base and an acyl-transfer catalyst. It is easier to remove than TEA/DIPEA during SCX purification.
-
-
Acylation: Add the Acid Chloride (1.2 equiv) dropwise at 0°C, then warm to RT.
-
Monitoring: Stir for 2–4 hours. Monitor by LCMS.
-
Success Marker: Disappearance of the aniline peak (M+H) and appearance of Product (M+H+RCO).
-
-
Quench: Add 0.5 mL MeOH to scavenge excess acid chloride.
Protocol B: Diversity Coupling (Carboxylic Acids)
Best for: Accessing broad commercial acid libraries.
-
Activation: Dissolve Carboxylic Acid (1.2 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Critical Step: Pre-activation is essential because the aniline is a poor nucleophile.
-
-
Coupling: Add MPPA-Aniline (1.0 equiv).
-
Reaction: Stir at 40°C for 12 hours.
-
Note: Anilines often require mild heating compared to aliphatic amines.
-
Protocol C: Urea Formation (Isocyanates)
Best for: H-bond donor exploration.
-
Solvent: Dissolve MPPA-Aniline (1.0 equiv) in THF (anhydrous).
-
Addition: Add Isocyanate (1.1 equiv). No base is usually required.
-
Workup: If precipitate forms, filter and wash with Et₂O. If soluble, proceed to SCX.
Part 3: Purification & Validation (The "Self-Validating" Workflow)
The presence of the N-methylpiperazine tail allows for a "Catch-and-Release" purification that validates the integrity of the molecule. If the product does not catch on the SCX column, the basic tail has likely been degraded or modified.
SCX "Catch-and-Release" Protocol
-
Load: Dilute crude reaction mixture with MeOH (1:1) and load onto a pre-conditioned SCX-2 cartridge (1 g sorbent per 0.1 mmol substrate).
-
Wash (The "Validation" Step): Flush with MeOH (3 column volumes).
-
Elute: Flush with 2M NH₃ in MeOH .
-
Concentrate: Evaporate the ammoniated fraction to yield the free base.
Purification Logic Visualization
Caption: SCX Catch-and-Release workflow. Only molecules with the intact piperazine tail are recovered.
Part 4: SAR Data Organization
When reporting SAR data for this scaffold, organize results to correlate the electronic nature of the "Head" (aniline derivative) with the physicochemical stability provided by the "Tail."
Table 1: Representative SAR Data Structure
| ID | R-Group (Head) | Yield (%) | Purity (LCMS) | LogP (Calc) | Comment |
| MPPA-01 | Cyclopropanecarbonyl | 88% | >98% | 2.1 | Steric probe; high yield via Acid Cl. |
| MPPA-02 | 4-Fluoro-benzoyl | 75% | >95% | 3.4 | Electronic probe; SCX effective. |
| MPPA-03 | 3-Pyridyl-urea | 65% | >95% | 1.8 | H-bond donor; requires THF solvent. |
| MPPA-04 | Methanesulfonyl | 90% | >98% | 1.5 | Sulfonamide; high polarity. |
References
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of solubilizing tails in drug design).
-
Beutner, G. L., et al. (2018). TCFH–NMI: A Scalable Reagent for the Amide Coupling of Acid Chlorides and Carboxylic Acids with Poor Nucleophiles. Organic Letters, 20(14), 4218–4222. (Context: Coupling to low-nucleophilicity anilines).
-
Pearson, D. (1986). The use of strong cation exchange (SCX) cartridges for the purification of basic compounds. Journal of Chromatography A. (Context: General SCX protocols for amines).
-
PubChem Compound Summary. (2023). This compound (CAS 885704-69-8).[4] National Center for Biotechnology Information.
-
BenchChem Application Note. (2025). Protocols for the Derivatization of Anilines in SAR Studies.[5] (Context: General workflow for aniline SAR).
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Application Notes and Protocols for the Solubility Assessment and Formulation of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Introduction: Navigating the Formulation Challenges of a Multi-Basic Preclinical Candidate
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is a complex molecule featuring multiple basic centers, including an aniline moiety, a piperidine ring, and a methylpiperazine group. Such structures are common in modern drug discovery, particularly in kinase inhibitor and CNS-targeting programs. While these features can be crucial for pharmacological activity, they present significant challenges for drug formulation due to their typically low aqueous solubility and pH-dependent physicochemical properties. As a weakly basic compound, its solubility is expected to be significantly higher in acidic environments where its nitrogen atoms are protonated. However, upon transition to the higher pH of the small intestine, there is a high risk of precipitation, which can lead to poor and variable oral bioavailability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound and to develop appropriate formulations for preclinical studies. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, ensuring the generation of reliable data to support candidate progression.
Physicochemical Characterization: The Foundation of Rational Formulation Design
A thorough understanding of the physicochemical properties of this compound is the first and most critical step in developing a viable formulation. These properties will dictate the compound's behavior in various solvent systems and biological fluids.
Table 1: Physicochemical Properties of this compound and Related Moieties
| Property | Value/Estimate | Significance in Formulation |
| Molecular Formula | C₂₀H₃₄N₄ | Influences molecular weight and potential for intermolecular interactions. |
| Molecular Weight | 330.51 g/mol | A higher molecular weight can sometimes correlate with lower solubility. |
| pKa (Predicted/Estimated) | Aniline nitrogen: ~4.6[1] Piperazine nitrogens: ~5-9[2][3][4] | As a poly-basic compound, it will have multiple pKa values. The pKa dictates the pH range where the compound is ionized and thus more soluble. This is the most critical parameter for pH-modification strategies. |
| LogP (Predicted) | ~3.5 - 4.5 | Indicates a lipophilic nature, suggesting that lipid-based formulations could be a viable strategy. Also suggests potential for good membrane permeability (BCS Class II potential). |
| Aqueous Solubility | Poor (qualitative) | The primary challenge to overcome for oral and parenteral delivery. |
| Physical Form | Solid | The crystalline or amorphous nature will significantly impact solubility and dissolution rate. |
Section 1: Comprehensive Solubility Assessment
The goal of this section is to determine the solubility of this compound under various conditions to build a comprehensive solubility profile. This data will directly inform the selection of a suitable formulation strategy.
Thermodynamic Equilibrium Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent system and is a critical parameter for preclinical development. The shake-flask method is the most common and reliable approach for this determination.[5]
Protocol 1: pH-Dependent Thermodynamic Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4) as per USP standards.[6][7]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to 1 mL of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: After equilibration, visually confirm the presence of excess solid. Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, filter the supernatant through a 0.22 µm PVDF syringe filter or centrifuge at high speed (e.g., >10,000 rpm) for 15 minutes.
-
Quantification: Analyze the clear filtrate/supernatant for the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Kinetic Solubility: A High-Throughput Approach for Early Assessment
Kinetic solubility assays are rapid, consume less material, and are suitable for early-stage screening. These assays measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. This method often results in a supersaturated solution, and the measured solubility is the concentration at which the compound begins to precipitate.
Protocol 2: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to a corresponding well of a clear 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of fluids in the gastrointestinal tract. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose.
Protocol 3: Solubility in FaSSIF and FeSSIF
-
Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established protocols. These media contain bile salts and lecithin, which can significantly impact the solubility of lipophilic compounds.
-
Solubility Determination: Follow the procedure outlined in Protocol 1 (Thermodynamic Equilibrium Solubility), replacing the simple buffers with FaSSIF and FeSSIF.
-
Data Interpretation: A significant increase in solubility in these media, particularly FeSSIF for a lipophilic compound, may indicate a positive food effect and suggests that lipid-based formulations could be beneficial.
Section 2: Developing a Formulation Strategy
The data gathered in Section 1 will guide the selection of an appropriate formulation strategy. The goal for preclinical studies is often to maximize exposure for toxicology and efficacy models.[8]
Diagram 1: Decision Tree for Preclinical Formulation Strategy
Caption: A decision tree to guide the selection of a preclinical formulation strategy based on solubility data.
Strategy 1: pH Modification for Aqueous Vehicles
Given that this compound is a weak base, its solubility will be highest at a low pH. This strategy is often the simplest for oral and parenteral formulations if sufficient solubility can be achieved.
Protocol 4: Preparation of an Acidic Aqueous Formulation
-
Vehicle Preparation: Prepare an aqueous vehicle with a pH of 2-4 using a pharmaceutically acceptable buffer, such as citrate or tartrate buffer. The Henderson-Hasselbalch equation can be used to estimate the pH required to achieve a target solubility, assuming the pKa values are known.
-
Dissolution: Slowly add the powdered compound to the acidic vehicle while stirring. Gentle heating may be applied if the compound is heat-stable, but this should be carefully controlled to avoid degradation.
-
Final pH Adjustment: Once the compound is dissolved, check the final pH and adjust if necessary using dilute HCl or a suitable acid.
-
Filtration: Filter the final solution through a 0.22 µm sterile filter for parenteral administration or as needed for oral formulations.
-
Stability Assessment: Store the formulation under the intended storage conditions and test for chemical and physical stability over time. This includes checking for precipitation, degradation, and any change in pH.
Strategy 2: Co-solvent Systems
If pH modification alone does not provide the required solubility, or if a more concentrated formulation is needed, a co-solvent system can be employed. Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[9]
Table 2: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range (%) | Notes |
| Polyethylene Glycol (PEG) 300/400 | 10-60 | Generally well-tolerated; can increase viscosity.[10] |
| Propylene Glycol (PG) | 10-50 | Good solubilizing power; can cause hemolysis at high concentrations. |
| Ethanol | 5-20 | Often used in combination with other co-solvents. |
| Dimethyl Sulfoxide (DMSO) | <10 (for in vivo use) | Excellent solubilizer, but potential for toxicity at higher concentrations. |
| Solutol HS 15 | 5-20 | A non-ionic surfactant that can also act as a co-solvent. |
Protocol 5: Screening and Preparation of a Co-solvent Formulation
-
Screening: Determine the solubility of the compound in various neat co-solvents (e.g., PEG 400, PG, ethanol).
-
Ternary Diagram Construction (Optional): For a more systematic approach, construct a ternary phase diagram with water, a primary co-solvent (e.g., PEG 400), and a secondary co-solvent/surfactant (e.g., ethanol or Solutol HS 15) to identify regions of high solubility.
-
Formulation Preparation: a. Dissolve the compound in the selected co-solvent or co-solvent blend. b. Slowly add the aqueous phase (e.g., water or buffer) to the organic phase while stirring. c. Observe for any signs of precipitation.
-
Characterization and Stability: Characterize the final formulation for clarity, viscosity, and pH. Conduct stability studies as described in Protocol 4.
Strategy 3: Amorphous Solid Dispersions (ASDs)
For compounds with very poor solubility that cannot be adequately addressed by pH or co-solvents, creating an amorphous solid dispersion can be a powerful strategy.[11] In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix. The amorphous form has a higher free energy and thus higher apparent solubility and a faster dissolution rate compared to the crystalline form.[12]
Protocol 6: Screening of Polymers for Amorphous Solid Dispersion
-
Polymer Selection: Select a range of polymers commonly used in ASDs, such as HPMC, HPMCAS, PVP, or Soluplus®. For a basic drug, acidic polymers like HPMCAS can offer the additional benefit of forming a salt-like interaction, further stabilizing the amorphous form.[11]
-
Solvent Evaporation Method (for screening): a. Co-dissolve the compound and the selected polymer in a common volatile solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5). b. Evaporate the solvent under vacuum to form a thin film. c. Scrape the resulting solid and analyze it by polarized light microscopy to check for the absence of birefringence (indicating an amorphous state) and by differential scanning calorimetry (DSC) to look for a single glass transition temperature (Tg).
-
Dissolution Testing: Perform dissolution testing on the most promising ASD formulations in biorelevant media to assess the extent and duration of supersaturation.
Diagram 2: Workflow for Amorphous Solid Dispersion (ASD) Development
Caption: A streamlined workflow for the screening and selection of a lead amorphous solid dispersion formulation.
Strategy 4: Lipid-Based Formulations
Given the lipophilic nature of this compound, lipid-based formulations are a highly promising approach. These formulations can enhance oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.
Protocol 7: Screening of Lipid-Based Formulation Excipients
-
Excipient Screening: Determine the solubility of the compound in a range of lipid excipients, including long-chain and medium-chain triglycerides (oils), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP).
-
Formulation Assembly: Based on the solubility data, prepare simple lipid-based formulations by mixing the compound with different combinations of oils, surfactants, and co-solvents.
-
Dispersion Test: Add a small amount of the formulation to water or a buffer with gentle stirring and observe its dispersion characteristics. The formation of a fine, stable emulsion or microemulsion is desirable.
-
Lead Formulation Selection: Select the formulations that show good drug solubility and dispersion properties for further in vivo evaluation.
Conclusion and Recommendations
The successful formulation of this compound for preclinical studies requires a systematic and data-driven approach. The multi-basic nature of the molecule makes pH-dependent solubility its most critical characteristic. Therefore, a thorough pH-solubility profile is the essential first step.
-
For early-stage in vivo studies where simplicity is key, an acidic aqueous solution (Strategy 1) should be the first approach to be evaluated.
-
If higher concentrations are required, a co-solvent system (Strategy 2) , likely in combination with pH control, offers a viable next step.
-
For compounds that prove to be particularly challenging, or for later-stage development where a solid dosage form is desired, amorphous solid dispersions (Strategy 3) and lipid-based formulations (Strategy 4) represent powerful enabling technologies.
It is imperative that any selected formulation undergoes rigorous stability testing to ensure that the compound is delivered to the animal in the intended concentration and physical state, thereby ensuring the integrity of the toxicology and efficacy data generated. Adherence to these protocols will provide a solid foundation for the successful preclinical development of this compound.
References
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ResearchGate. (2022). pKa values of common substituted piperazines. [Link]
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Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
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University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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Pion Inc. (2023). What are BCS Class II drugs?. [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]
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ResearchGate. (2025). Formulation and development of some BCS Class II drugs. [Link]
-
International Council for Harmonisation (ICH). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
European Medicines Agency. (2009). ICH guideline Q8 (R2) on pharmaceutical development. [Link]
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ResearchGate. (2025). Formulation Possibilities of a Weak Base with a Narrow Solubility Range. [Link]
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Asian Journal of Pharmaceutics. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. [Link]
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ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]
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ACS Publications. (2024). Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. [Link]
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UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). [Link]
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ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
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PubMed, National Institutes of Health (NIH). (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]
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ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. [Link]
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ResearchGate. (2025). Predicting the precipitation of poorly soluble weak bases upon entry in the small intestine. [Link]
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Solubility of Things. (n.d.). Piperazine. [Link]
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YouTube. (2025). Optimizing Drug Loading in Amorphous Solid Dispersions. [Link]
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Semantic Scholar. (2020). 1236 SOLUBILITY MEASUREMENTS. [Link]
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PubChem, National Institutes of Health (NIH). (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. [Link]
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Application Note: 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline as a Pharmacophore Building Block
[1][2][3]
Introduction & Strategic Utility
In modern drug discovery, poor aqueous solubility is a leading cause of attrition for lead compounds.[1] The molecule 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (PubChem CID: 58015748) represents a high-value "privileged structure" designed specifically to overcome these physicochemical hurdles.[2][3][1]
Structurally, this building block serves as a Solubility-Enhancing Tail .[3][1] It is chemically analogous to the side chains found in approved kinase inhibitors (e.g., Volasertib, Gilteritinib) but utilizes a piperidine linker rather than a cyclohexane or ether linkage.[1]
Key Structural Features:
-
Aniline "Head": A nucleophilic primary amine (
) that serves as the attachment point to the drug scaffold (typically via amide, urea, or kinase hinge-binding motifs).[2][1] -
Piperidine Linker: Provides a semi-rigid spatial separation, projecting the basic tail out of the hydrophobic binding pocket and into the solvent channel.[1]
-
N-Methylpiperazine "Tail": A highly basic moiety (
) that ensures protonation at physiological pH, drastically improving aqueous solubility ( ) and metabolic stability compared to flexible alkyl chains.[2][3][1]
Chemical Properties & Handling Guidelines
This compound is an electron-rich aniline.[2][3][1] The para-nitrogen substitution pattern makes the primary amine significantly more nucleophilic than unsubstituted aniline, but also more susceptible to oxidation.[1]
| Property | Specification |
| IUPAC Name | 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
| Molecular Formula | |
| Molecular Weight | 274.41 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, MeOH.[2][3][1] Low solubility in water (neutral pH).[2][3][1] |
| Storage | |
| Stability | Air-sensitive.[2][3][1][4] Solutions oxidize (turn brown) upon prolonged exposure to air.[2][3][1] |
Handling Protocol:
-
Inert Atmosphere: Weigh and dispense only under a nitrogen or argon blanket.[3][1]
-
Solvent Choice: Avoid protic solvents (MeOH/EtOH) for long-term storage of stock solutions to prevent potential hemiaminal formation if aldehydes are present as impurities.[2][3][1]
-
Acid Sensitivity: The molecule acts as a tri-base.[3][1] When calculating stoichiometry for acid-catalyzed reactions or salt formation, account for the piperazine nitrogens.[1]
Application Workflow: Amide Coupling Strategy
The most common application of this building block is coupling it to a carboxylic acid-containing core scaffold (e.g., a kinase hinge binder).[2][1] Due to the basic nature of the "tail," standard coupling protocols must be modified to prevent the piperazine from sequestering the carboxylic acid or coupling reagents.[1]
Protocol A: HATU-Mediated Amide Coupling
Objective: Covalent attachment of the aniline tail to a Scaffold-COOH.[2][3][1]
Reagents:
-
Scaffold Acid: 1.0 equiv[1]
-
Building Block (Aniline): 1.1 – 1.2 equiv
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2][3][1]
Step-by-Step Methodology:
-
Pre-Activation:
-
Coupling:
-
Workup (Critical Step):
-
Challenge: The product is amphiphilic and basic.[1] Standard acid washes (1N HCl) will extract the product into the aqueous layer, leading to loss.[1]
-
Method: Dilute reaction with EtOAc.[3][1] Wash with saturated
(3x) to remove HATU byproducts.[2][3][1] Wash with Brine (1x).[2][3][1] -
Dry organic layer over
, filter, and concentrate.[1]
-
-
Purification:
Visualization of Pharmacophore & Workflow[3]
Diagram 1: Pharmacophore Logic
This diagram illustrates how the building block functions within a drug molecule context.[3][1]
Caption: Structural logic of the building block. The tail projects into the solvent, improving PK properties.[1]
Diagram 2: Synthesis Workflow
The decision tree for processing the reaction mixture.[1][5]
Caption: Workup strategy emphasizing basic wash to prevent product loss into aqueous phase.
Quality Control & Validation
To ensure the integrity of the building block before use, the following QC parameters are recommended:
References
-
National Center for Biotechnology Information. (2023).[2][3][1] PubChem Compound Summary for CID 58015748, 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link][2][3][1]
-
Rudolph, D., et al. (2009).[1] BI 6727, a Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity.[3][1] Clinical Cancer Research.[3][1] (Describes the structural class and utility of the solubilizing tail). Retrieved from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine | C16H26N4 | CID 58015748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS: 957230-65-8 | CymitQuimica [cymitquimica.com]
- 5. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempap.org [chempap.org]
Application Note: BBB Penetration Assessment of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Derivatives
Executive Summary: The Scaffold Challenge
The 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline moiety is a privileged structure in medicinal chemistry, frequently serving as a solvent-exposed "tail" in kinase inhibitors and GPCR ligands to enhance aqueous solubility.[1] However, its application in Central Nervous System (CNS) drug discovery presents a specific "Solubility-Permeability Paradox."
While the dual-nitrogen system (piperidine and N-methylpiperazine) improves solubility via protonation, it creates a significant barrier to Blood-Brain Barrier (BBB) penetration.[1] At physiological pH (7.4), this scaffold often exists as a dication or monocation, leading to:
-
Reduced Passive Diffusion: Charged species struggle to traverse the lipophilic endothelial membrane.[1]
-
P-glycoprotein (P-gp) Recognition: The N-methylpiperazine motif is a known pharmacophore for P-gp (MDR1) efflux.[1]
-
Lysosomal Trapping: High basicity (pKa > 8.[1]5) can lead to sequestration in acidic cellular compartments, inflating apparent tissue distribution without true target engagement.[1]
This guide details the specific protocols required to validate and optimize this scaffold for CNS exposure, moving beyond generic ADME workflows to address the unique ionization and efflux risks of this chemical series.
Physicochemical Gatekeeping (Tier 1)
Before initiating biological assays, derivatives must pass physicochemical filters.[1] For this specific aniline-piperidine-piperazine scaffold, LogD7.4 is more predictive than LogP due to the ionizable nitrogens.[1]
Protocol A: High-Throughput pKa and LogD7.4 Determination
Objective: Determine the ionization state at the BBB interface.
Methodology: Potentiometric Titration / Shake-Flask LC-MS.
-
Preparation: Dissolve 1 mg of derivative in 500 µL DMSO.
-
Titration: Perform fast-UV titration from pH 3.0 to 11.0 to determine macro-pKa values.
-
Critical Check: The piperazine distal nitrogen usually displays a pKa of 7.8–8.5. If pKa > 9.0, CNS penetration will be severely limited by ionization.[1]
-
-
LogD Measurement:
-
Acceptance Criteria:
In Vitro Permeability & Efflux (Tier 2)[1]
This is the critical screening stage. We utilize a tiered approach: PAMPA-BBB for passive diffusion ranking, followed by MDCK-MDR1 to quantify active efflux.[1]
Workflow Visualization
Figure 1: Tiered screening workflow specifically tuned for basic amine scaffolds.
Protocol B: PAMPA-BBB (Passive Diffusion)
Rationale: This assay uses a porcine brain lipid extract which better mimics the BBB lipid composition (including anionic lipids that interact with our cationic drug) compared to standard hexadecane membranes.[1]
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE.
-
Membrane Solution: 20 mg/mL Porcine Brain Lipid (PBL) in dodecane.[1]
-
Buffer: PBS pH 7.4 (Systemic pH).
Procedure:
-
Membrane Coating: Apply 4 µL of PBL solution to the donor filter.[1] Allow 5 min for solvent evaporation.
-
Donor Loading: Add 300 µL of compound (10 µM in pH 7.4 buffer + 1% DMSO) to donor wells.
-
Acceptor Loading: Add 200 µL of blank buffer (pH 7.4) to acceptor wells.
-
Note: Unlike gut PAMPA, we do not use a pH gradient (sink condition) initially, to strictly measure transcellular diffusion.[1]
-
-
Incubation: Sandwich plates and incubate for 4 hours at 25°C in a humidity chamber (to prevent evaporation).
-
Analysis: Quantify donor and acceptor concentrations via LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
).
Data Interpretation for Aniline Derivatives:
|
Protocol C: MDCK-MDR1 Bidirectional Transport (Efflux)
Rationale: The N-methylpiperazine tail is a high-risk P-gp substrate.[1] PAMPA may show high permeability (false positive) because it lacks transporters.[1] This assay is mandatory to determine the Efflux Ratio (ER).[1]
Cell Line: MDCK-II cells transfected with human ABCB1 (MDR1) gene.[1][3]
Procedure:
-
Seeding: Seed cells on Transwell™ inserts (0.4 µm pore) at
cells/well. Culture for 4–5 days until TEER > 200 .[1]-
Quality Control: Use Lucifer Yellow (< 1% transport) to verify monolayer integrity.
-
-
Preparation: Prepare compound at 5 µM in HBSS (pH 7.4).
-
Bidirectional Setup:
-
A-to-B (Absorptive): Add compound to Apical (A) chamber; blank buffer to Basolateral (B).
-
B-to-A (Secretory): Add compound to Basolateral (B) chamber; blank buffer to Apical (A).
-
-
Incubation: 60 minutes at 37°C with orbital shaking (60 rpm).
-
Sampling: Collect 50 µL aliquots from receiver compartments.
-
Inhibition Check (Optional but Recommended): If efflux is observed, repeat B-to-A arm with 10 µM Cyclosporin A (P-gp inhibitor) or Zosuquidar.[1] If transport drops, P-gp liability is confirmed.[1]
Calculation:
Decision Matrix:
-
ER < 2.0: CNS Penetrant (Low efflux risk).[1]
-
ER 2.0 – 3.0: Borderline.[1] Likely requires high plasma exposure to achieve CNS efficacy.[1]
-
ER > 3.0: P-gp Substrate. High risk of failure.[1]
-
Medicinal Chemistry Fix: Mask the distal nitrogen (e.g., convert to amide, reduce basicity with fluorine adjacent to amine) or rigidify the linker.
-
In Vivo Validation (Tier 3)
Protocol D: Rodent Brain/Plasma Ratio ( )[1]
Objective: Definitive measurement of brain exposure.
Species: Male C57BL/6 mice (n=3 per timepoint).
Dosing:
-
Route: Subcutaneous (SC) or Intraperitoneal (IP) to avoid first-pass variability.[1]
-
Dose: 10 mg/kg (cassette dosing acceptable if no ion suppression).[1]
Sampling:
-
Timepoints: 0.5, 1, and 4 hours post-dose.
-
Perfusion: CRITICAL. Animals must be transcardially perfused with cold saline to remove blood from brain capillaries.[1] Failure to perfuse will result in false positives due to compound trapped in the microvasculature (vascular stickiness is common with basic amines).[1]
-
Tissue Processing:
-
Analysis: LC-MS/MS quantification.
Calculations:
Summary Data Table: Optimization Tracking
Use this template to track the SAR (Structure-Activity Relationship) of your derivatives.[1][5]
| Compound ID | R-Group (Aniline) | pKa (Basic N) | LogD7.4 | PAMPA | MDCK ER | Status | |
| Ref (Core) | -H | 8.8 | 1.2 | Low | > 10 | 0.05 | Fail |
| Analog A | -F (ortho) | 8.2 | 1.8 | Med | 5.4 | 0.12 | P-gp Issue |
| Analog B | -OCH3 | 8.9 | 1.5 | Low | 8.0 | 0.08 | Permeability Issue |
| Analog C | Rigidified | 7.4 | 2.5 | High | 1.8 | 0.65 | Lead |
References
-
Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
-
Wang, Q., et al. (2005).[1] "MDR1-MDCK Permeability Assay for Permeability and P-glycoprotein Substrate Assessment." Xenobiotica. Link
-
Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. Link[1]
-
Enamine. "MDR1-MDCKII Permeability Assay Protocols." Enamine ADME/Tox Services. Link
-
PubChem. "Compound Summary: 4-(4-Methylpiperazin-1-yl)aniline."[1] National Library of Medicine. Link
Sources
- 1. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 5. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Welcome to the technical support center for the purification of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during and after synthesis. The following question-and-answer format addresses specific issues with detailed, evidence-based protocols and scientific explanations.
Frequently Asked Questions (FAQs)
Impurity Profiling & Initial Analysis
Question 1: My initial reaction workup yields a crude product with multiple spots on a Thin-Layer Chromatography (TLC) plate. What are these impurities likely to be, and how can I get a preliminary identification?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of your target compound and various byproducts. Given a likely synthetic route, such as a reductive amination between 4-(4-methylpiperazin-1-yl)piperidin-4-one and p-phenylenediamine or a related aniline, the impurities can generally be categorized as follows:
-
Unreacted Starting Materials: These are often a primary source of contamination. Depending on the specific synthetic route, you might see residual 1-(4-aminophenyl)piperidin-4-one or 1-methylpiperazine.
-
Intermediates: Incomplete reactions can leave behind partially formed products.
-
Over-alkylation Products: The product amine can sometimes react further, leading to more complex structures.[1][2]
-
Side-Reaction Products: The formation of imines can sometimes lead to side reactions, especially if reaction conditions like pH are not carefully controlled.[1] For instance, the imine intermediate could potentially react with another amine molecule.
-
Reducing Agent Adducts: Some reducing agents, like sodium cyanoborohydride, can form adducts with the product amine, complicating purification.[1]
Preliminary Identification Strategy:
-
Co-spotting on TLC: The simplest method for preliminary identification is to run a TLC plate where you spot your crude mixture, the pure starting materials, and a co-spot (a spot of the crude mixture on top of a spot of the starting material). If a spot in your crude mixture has the same retention factor (Rf) as a starting material and the co-spot appears as a single, more intense spot, it is highly likely that the starting material is present in your crude product.
-
LC-MS Analysis: For a more definitive initial analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It will provide the mass-to-charge ratio (m/z) of the components in your mixture, allowing you to quickly identify unreacted starting materials and predict the structures of byproducts based on their molecular weights.
Chromatographic Purification Strategies
Question 2: My target compound is highly polar and shows significant tailing on a standard silica gel column. How can I improve the separation?
Answer: The basic nitrogen atoms in this compound strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and inefficient separation.[3][4] This is a common issue when purifying basic compounds. Here are several effective strategies to counteract this:
Strategy 1: Basic Additive in the Mobile Phase
The most common and effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica gel, preventing strong adsorption of your basic compound.[4]
-
Recommended Protocol:
-
Start with a solvent system like Dichloromethane (DCM)/Methanol (MeOH).
-
To this solvent system, add 0.5-2% triethylamine (TEA) or ammonium hydroxide.
-
Optimize the gradient. A typical gradient might be from 100% DCM to 90:10:1 DCM/MeOH/TEA.
-
Strategy 2: Use of Alternative Stationary Phases
If tailing persists, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3][4] Neutral or basic alumina should be used.
-
Reversed-Phase Chromatography: If the compound is sufficiently soluble in aqueous systems, reversed-phase (C18) column chromatography can be highly effective. The elution order is inverted, with nonpolar compounds eluting later.[5]
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Gradient Example (Isocratic or Step) | Key Considerations |
| Silica Gel | Dichloromethane/Methanol/Triethylamine | 98:2:0.5 to 90:10:1 | Triethylamine is crucial to prevent peak tailing. |
| Neutral Alumina | Ethyl Acetate/Hexane or DCM/Methanol | 50-100% Ethyl Acetate in Hexane | Good for moderately polar basic compounds. |
| Reversed-Phase (C18) | Water/Acetonitrile with 0.1% TFA or Formic Acid | 10-95% Acetonitrile in Water | TFA or formic acid is used to protonate the amines and improve peak shape. |
Workflow for Method Development:
Caption: Workflow for selecting and optimizing a chromatographic purification method.
Non-Chromatographic Purification
Question 3: Can I purify this compound without using column chromatography?
Answer: Yes, non-chromatographic methods can be effective, especially for removing certain types of impurities or for large-scale purifications where chromatography is less practical.
Method 1: Acid-Base Extraction
This technique leverages the basicity of your target compound to separate it from neutral or acidic impurities.
-
Scientific Principle: Your aniline derivative has multiple basic nitrogen atoms, which will be protonated in an acidic aqueous solution, forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like DCM or Ethyl Acetate.
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The target compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer, which now contains your product. The organic layer, containing neutral impurities, can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base like 1M NaOH or saturated sodium bicarbonate until the pH is >10. This will deprotonate your compound, causing it to precipitate or become soluble in an organic solvent.
-
Extract the now basic aqueous layer multiple times with an organic solvent (DCM or Ethyl Acetate).
-
Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
-
Caption: Diagram illustrating the acid-base extraction workflow for purification.
Method 2: Recrystallization
If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity.[6][7][8][9][10]
-
Solvent Selection: The key is finding a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][8] For a polar compound like this, consider solvent systems like:
-
Ethanol/Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Troubleshooting Recrystallization:
-
Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. Try using a lower boiling point solvent or adding more solvent.[9]
-
No Crystals Form: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a "seed crystal" of your pure compound.[10]
-
Final Purity Assessment
Question 4: How can I definitively assess the purity of my final product?
Answer: A combination of analytical techniques is recommended to confirm the purity and identity of your final compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[11][12][13] A single sharp peak indicates high purity. The area under the peak can be used to quantify purity (e.g., >98%).
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid or TFA. The acid ensures the amines are protonated, leading to sharp, symmetrical peaks.[14]
-
Detection: UV detection, typically around 254 nm or 280 nm, where the aromatic ring absorbs.[11]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectrum should be clean, with integrations in ¹H NMR matching the expected number of protons for each signal. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 2: Analytical Techniques for Final Product Validation
| Technique | Purpose | What to Look For |
| HPLC | Quantify Purity | A single major peak (>98% by area integration). |
| ¹H NMR | Structural Confirmation & Purity | Correct chemical shifts, splitting patterns, and proton integrations. Absence of impurity peaks. |
| ¹³C NMR | Structural Confirmation | The correct number of signals for the carbon skeleton. |
| HRMS | Confirm Molecular Formula | A measured m/z value that matches the calculated value to within a few ppm. |
By employing these troubleshooting and analytical strategies, you can effectively purify this compound and confidently verify its identity and purity for subsequent applications.
References
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications.[Link]
-
Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. PubMed.[Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic.[Link]
-
Column chromatography. Columbia University.[Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters.[Link]
-
Column Chromatography. Organic Chemistry at CU Boulder.[Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[Link]
-
Column chromatography. Wikipedia.[Link]
- Purification of piperazine.
-
A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Request PDF.[Link]
-
A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... ResearchGate.[Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex.[Link]
-
Recrystallization: Figure 1. Structure of Aniline. Scribd.[Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.[Link]
-
Experiment 2: Recrystallization. Athabasca University.[Link]
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. CHEMISTRY.[Link]
-
Reductive amination. Wikipedia.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. columbia.edu [columbia.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. athabascau.ca [athabascau.ca]
- 9. murov.info [murov.info]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. lcms.cz [lcms.cz]
identifying impurities in 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline synthesis
To: Research & Development Team From: Technical Support Center – Synthesis & Analytical Division Subject: Impurity Identification Guide: 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Executive Summary
This technical guide addresses the impurity profile of This compound (referred to herein as Target Aniline ). This scaffold is a critical intermediate for ALK/ROS1 kinase inhibitors (e.g., Brigatinib analogs) and G-quadruplex stabilizers.
The synthesis generally proceeds via a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . The presence of three basic nitrogen centers (aniline, piperidine, piperazine) creates specific challenges in purification and LC-MS analysis, particularly regarding N-oxidation , des-methylation , and azo-dimerization .
Module 1: Synthetic Route & Impurity Origins
The following diagram maps the standard synthetic pathway and the specific entry points for the five most critical impurities.
Figure 1: Synthetic workflow illustrating the genesis of key impurities. Note that Impurity A is often carried through from the starting piperidine synthesis.
Module 2: Troubleshooting Guide (Q&A)
Q1: I see a persistent peak at [M-14] in my LC-MS. Recrystallization isn't removing it. What is it?
Diagnosis: This is likely the Des-methyl impurity (4-(4-(piperazin-1-yl)piperidin-1-yl)aniline).
-
Origin: It typically originates from the starting material, 1-(4-methylpiperazin-1-yl)piperidine. If the reductive amination used to create this starting material employed impure secondary amines or insufficient methylating agent, the "naked" piperazine persists.
-
Why it persists: Chemically, it is nearly identical to the product. Both are highly basic and polar. Standard silica chromatography often fails to separate them due to tailing.
-
Solution:
-
Pre-Screen SM1: Analyze your piperidine starting material by GC or H-NMR. If the des-methyl content is >0.5%, purify SM1 before the coupling step.
-
Purification: Use Amine-functionalized silica or run a reversed-phase prep-HPLC at pH 10 (ammonium bicarbonate buffer). The methyl group provides enough lipophilicity difference at high pH to separate the two.
-
Q2: My product purity is high by HPLC, but the color is darkening to brown/red upon storage. Why?
Diagnosis: This indicates N-Oxidation (Impurity C) or Aniline Oxidation .
-
Mechanism: The piperazine and piperidine nitrogens are electron-rich and susceptible to oxidation by atmospheric oxygen, especially in solution or if residual peroxides are present in solvents (e.g., THF, Dioxane).
-
Detection: Look for a small peak at [M+16] (Mono-N-oxide) or [M+32] (Di-N-oxide) in LC-MS.
-
Prevention:
-
Store the free base under Argon/Nitrogen at -20°C.
-
Convert the aniline to a salt form (e.g., HCl or Tosylate) immediately after synthesis; salts are significantly more stable against oxidation.
-
Ensure all workup solvents are peroxide-free.
-
Q3: During the reduction step (Nitro Aniline), I see a late-eluting hydrophobic impurity.
Diagnosis: This is likely the Azo Dimer (Impurity D) or Azoxy intermediate .
-
Origin: During catalytic hydrogenation (Pd/C) or metal reduction (Fe/HCl), nitroso intermediates can condense with hydroxylamines to form azo linkages (-N=N-) instead of reducing fully to the amine.
-
Identification:
-
UV: Azo compounds are often colored (orange/red) and have high UV absorbance at >300 nm.
-
MS: Look for a mass of approx. 2M-2 (dimer minus hydrogens).
-
-
Fix:
-
Increase Pressure/Temp: Ensure hydrogenation is vigorous to drive the reaction past the azo stage.
-
Change Solvent: Switch to a protic solvent (MeOH/EtOH) with a trace of acid to facilitate full reduction.
-
Q4: The retention time of my product shifts significantly between runs.
Diagnosis: pH instability in the mobile phase.
-
Reason: The molecule has three basic nitrogens with pKa values likely around 4 (aniline), 8-9 (piperazine), and 9-10 (piperidine). Small changes in mobile phase pH cause the protonation state to fluctuate, drastically altering retention on C18 columns.
-
Protocol: Use a buffered mobile phase. Do not rely on simple 0.1% Formic Acid. See Module 3 for recommended conditions.
Module 3: Analytical Method Optimization
To accurately identify these impurities, standard acidic gradients often fail because the basic amines elute in the void volume.
Recommended HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 with High-pH stability (e.g., XBridge BEH C18 or Gemini NX) | Allows operation at pH > 9. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Keeps amines deprotonated (neutral), increasing retention and peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 95% B over 20 mins | Slow gradient required to separate Des-methyl impurity. |
| Detection | UV at 254 nm & 210 nm; MS (ESI+) | 254 nm for aromatic ring; 210 nm for non-aromatic impurities. |
Impurity Data Table:
| Impurity Name | Relative Retention Time (RRT)* | Mass Shift (ESI+) | Origin |
| Target Aniline | 1.00 | M (e.g., 275.2) | Product |
| Des-methyl Analog | 0.92 - 0.95 | M - 14 | Impure SM1 |
| N-Oxide | 0.50 - 0.80 (Broad) | M + 16 | Oxidation |
| Nitro Precursor | 1.50 - 1.80 | M + 30 | Incomplete Rxn |
| Azo Dimer | 2.10 - 2.40 | 2M - 2 | Reduction Side Rxn |
*RRT values are approximate and depend heavily on pH.
References
-
Preparation of 1-methyl-4-(4-piperidinyl)piperazine. (2010). Google Patents, CN101654416A. Retrieved from .
-
Kinetic Target-Guided Synthesis of Small-Molecule G-Quadruplex Stabilizers. (2019). ResearchGate.[1][2] Retrieved from .
-
Synthesis method of brigatinib intermediate. (2021). Google Patents, CN113024454A. Retrieved from .
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides. (2000). Analytical Chemistry. Retrieved from .
-
Determination of Aniline and Nitroanilines by HPLC. (2012). Thermo Fisher Scientific Application Note 292. Retrieved from .
Sources
Technical Support Center: Stability of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline in Solution
Introduction
Welcome to the technical support guide for 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 959795-70-1). This molecule is a key building block and intermediate in pharmaceutical research and development, valued for its unique structural motifs.[1] Its structure, incorporating an aniline moiety, a piperidine linker, and a methylpiperazine group, presents specific stability challenges that researchers must navigate to ensure experimental reproducibility and the integrity of their results.[2]
The primary sources of instability are rooted in the compound's chemical nature: the aniline group is susceptible to oxidation and photosensitivity, while the tertiary amines of the piperazine and piperidine rings can also be targets for degradation.[3][4][5][6][7] This guide provides a comprehensive resource, structured from frequently asked questions to in-depth troubleshooting protocols, to help you understand, identify, and mitigate stability issues when working with this compound in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concerns are threefold:
-
Oxidative Degradation: The aniline amine and the tertiary amines in the piperazine ring are susceptible to oxidation from dissolved atmospheric oxygen or other oxidizing agents in the matrix.[3][6] This is often the primary cause of solution discoloration.
-
Photodegradation: Aromatic amines, including aniline derivatives, are known to be light-sensitive and can degrade upon exposure to UV or even ambient laboratory light.[4][5][8]
-
pH Sensitivity: The compound has multiple basic centers, and its stability can be significantly influenced by the pH of the solution. Extreme pH values (highly acidic or basic) can catalyze hydrolytic or other degradation pathways.[9][10]
Q2: My solution of the compound is turning yellow or brown. What is the likely cause?
This is a classic indicator of degradation, most commonly due to the oxidation of the aniline moiety. Aniline and its derivatives often form colored polymeric or quinone-like structures upon oxidation.[5][7] This process can be accelerated by exposure to air (oxygen) and light. To prevent this, solutions should be prepared fresh, stored under an inert atmosphere (e.g., nitrogen or argon), and protected from light.
Q3: What are the recommended general storage conditions for solutions of this compound?
To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C or frozen at -20°C for longer-term storage. A study on various aromatic amines showed good stability for up to 14 months at -70°C.[11]
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and minimizes oxidative degradation.
-
Solvent/pH: Use high-purity, degassed solvents. If using aqueous buffers, a slightly acidic pH may enhance the stability of the aromatic amine by protonating it, though this must be verified for your specific application.[11]
Q4: Which analytical techniques are best for monitoring the stability and purity of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the gold standard. A proper method should be able to resolve the parent compound from all potential degradation products.[12] For identification and structural elucidation of unknown peaks that appear during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[13]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter and provides actionable solutions based on an understanding of the compound's chemical properties.
Issue 1: Rapid Degradation or High Variability in Assay Results with Aqueous Buffers
You observe a rapid loss of the parent compound peak or inconsistent measurements shortly after preparing solutions in an aqueous buffer.
-
Potential Cause A: Oxidative Degradation from Dissolved Oxygen
-
Causality: Aqueous buffers, unless specifically treated, are saturated with dissolved oxygen (~8 ppm at room temperature), which acts as a potent oxidizing agent for the electron-rich aniline ring and tertiary amines.
-
Troubleshooting Steps:
-
De-gas Buffers: Before use, sparge all aqueous buffers and solvents with an inert gas (helium, argon, or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, prepare samples in a glove box or use flasks and vials with septa to maintain an inert headspace.
-
Consider Antioxidants: For some applications, adding a small amount of an antioxidant (e.g., BHT, sodium metabisulfite) to the solution can be effective, but you must first confirm it does not interfere with your downstream experiments or analysis.
-
-
-
Potential Cause B: Inappropriate pH
-
Causality: The stability of aromatic amines can be highly dependent on pH.[9] While protonation in acidic conditions can sometimes protect the amine from oxidation, extreme pH levels can catalyze other degradation pathways. The piperazine and piperidine nitrogens also have pKa values to consider.[14]
-
Troubleshooting Steps:
-
Conduct a pH Profile Study: Prepare the compound in a series of buffers across a relevant pH range (e.g., pH 3 to pH 9).
-
Monitor Stability Over Time: Analyze the samples by HPLC at initial, intermediate, and final time points (e.g., 0, 4, 8, 24 hours).
-
Determine Optimal pH: Plot the percentage of the remaining parent compound against pH to identify the range of maximum stability for your experimental conditions.
-
-
Issue 2: Appearance of New Peaks in Chromatography During a Routine Experiment
During analysis, you notice new, previously unseen peaks in your chromatogram, suggesting the formation of impurities.
-
Potential Cause: Photodegradation from Lab Environment
-
Causality: Aniline derivatives can absorb ambient and UV light, leading to photochemical reactions and the formation of degradation products.[4][8] This can happen surprisingly quickly, even on a lab bench under standard fluorescent lighting.
-
Troubleshooting Steps:
-
Use UV-blocking Containers: Immediately switch to amber glass vials or HPLC vials for all sample preparation and storage.
-
Protect from Light: During long experiments or autosampler runs, cover the sample tray or vials with a light-blocking cover or aluminum foil.
-
Perform a Confirmatory Photostability Test: Expose a solution of the compound to a controlled light source (as described in Protocol 1 below) alongside a dark control. A significant increase in degradation in the light-exposed sample confirms photosensitivity.
-
-
Section 3: Protocols for Formal Stability Assessment
For robust drug development and reliable research, performing formal stability studies is critical. Forced degradation (or stress testing) is an essential tool to understand degradation pathways and develop stability-indicating analytical methods.[15][16]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the conditions for intentionally degrading the compound to identify potential degradation products and assess its intrinsic stability.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
-
HPLC system with a UV detector
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample (diluted in neutral water/methanol) kept at room temperature and protected from light.
-
Incubation: Expose the samples to the stress conditions for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation. Adjust time or temperature if degradation is too fast or slow.[13]
-
Neutralization (for Acid/Base Samples): After incubation, carefully neutralize the acidic and basic samples to ~pH 7 using an equivalent amount of base or acid, respectively.
-
Dilution and Analysis: Dilute all samples (including the control) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC method.
Forced Degradation Conditions Summary
| Stress Condition | Reagent/Condition | Typical Incubation |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 70°C for 24 hours[13] |
| Base Hydrolysis | 0.1 M NaOH | 70°C for 24 hours[13] |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours |
| Thermal Stress | Solid compound or solution | 80°C in an oven for 48 hours |
| Photolytic Stress | Solution in quartz cuvette | Photostability chamber (ICH Q1B) or sunlight for 7 days[13] |
Caption: Experimental workflow for forced degradation studies.
Section 4: Understanding Potential Degradation Pathways
Knowledge of the molecule's structure allows us to predict the most likely points of degradation, which is crucial for identifying unknown peaks in a chromatogram.
-
Oxidation of Aniline: The primary amino group on the benzene ring is highly susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species. This is often the most facile degradation pathway.
-
N-Oxidation of Piperazine: The tertiary amines, particularly the one on the methylpiperazine ring, are prone to oxidation to form N-oxides. This is a common metabolic and degradation pathway for piperazine-containing drugs.[6]
-
N-Dealkylation: The methyl group on the piperazine nitrogen or even the bond connecting the two rings could potentially be cleaved under harsh oxidative or photolytic conditions.
-
Ring Opening/Cleavage: Under extreme thermal or hydrolytic stress, the piperazine or piperidine rings could undergo cleavage, although this typically requires more energy than N-oxidation.[17]
Caption: Potential degradation pathways for the target molecule.
References
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 1(1), 12-23. Retrieved from [Link]
- Eide-Haugmo, I., et al. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 1(1), 1305-1312.
-
Ochedi, F., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]
-
Pop, A. L., et al. (2020). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. Catalysts, 10(11), 1269. Retrieved from [Link]
-
Kaur, H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-45. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Retrieved from [Link]
-
Al Bratty, M., et al. (2024). LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process-related impurities. Journal of Applied Pharmaceutical Science, 14(1), 164-177. Retrieved from [Link]
-
Klan, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, 52(1), 139-147. Retrieved from [Link]
-
Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Toxicology and Chemistry, 20(12), 2750-2756. Retrieved from [Link]
- Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Abstracts of Papers of the American Chemical Society, 222, U28-U28.
- Wang, X., et al. (2000). Photopolymerization of aniline derivatives in solid state and its application. Journal of Applied Polymer Science, 77(8), 1647-1652.
-
Korfmacher, W. A., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 135-142. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
Davis, J. D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231. Retrieved from [Link]
-
Klan, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, 52(1), 139-147. Retrieved from [Link]
- Sexton, A. (2010). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. Energy Procedia, 1(1), 1275-1281.
- Gu, J. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 441-443.
-
Kumar, A., et al. (2018). A validated stability indicating RP-HPLC method for the determination of Linagliptin. World Journal of Pharmaceutical Research, 7(15), 1045-1057. Retrieved from [Link]
-
Al-Hamdani, A. A. S. (2018). Absorbance and fluorescence properties of aniline derivative in various solvents. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
Sources
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- 2. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine | C16H26N4 | CID 58015748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Overcoming Solubility Challenges with 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Welcome to the dedicated technical support guide for 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimentation. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Understanding the Molecule: A Foundation for Solubility Troubleshooting
This compound is a complex molecule with multiple basic centers, which dictates its physicochemical properties, particularly its solubility. A clear understanding of its structural features is paramount to troubleshooting solubility challenges.
Key Structural Features Influencing Solubility:
-
Multiple Basic Centers: The molecule possesses four nitrogen atoms: one in the aniline moiety, one in the piperidine ring, and two in the methylpiperazine ring. Each of these can be protonated, making the molecule's solubility highly dependent on pH.
-
Hydrophobic Core: The presence of aromatic and aliphatic rings contributes to the molecule's hydrophobicity, which can limit its aqueous solubility at neutral or high pH.
Based on the structure, we can anticipate the following properties:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| pKa | Multiple pKa values are expected. The aniline nitrogen will have a lower pKa (estimated around 4-5), while the piperidine and piperazine nitrogens will have higher pKa values (estimated in the range of 8-10). | Solubility will be significantly higher at acidic pH where the molecule is protonated. |
| logP | Expected to be moderately high, indicating a degree of lipophilicity. | This can contribute to poor aqueous solubility, especially in its free base form. |
| Aqueous Solubility | Low intrinsic solubility of the free base in neutral or alkaline aqueous media. | Formulation strategies are likely necessary for many applications. |
Frequently Asked Questions (FAQs)
Here are some common questions and their solutions when working with this compound.
Q1: My compound is not dissolving in water or buffer at neutral pH. What should I do?
This is expected behavior for this molecule. The free base of this compound has low intrinsic aqueous solubility. To improve solubility, you should lower the pH of your solvent. Weakly basic drugs exhibit higher solubility at lower pH values.[1][2]
Initial Steps:
-
Prepare a stock solution in an acidic aqueous medium. Start with a dilute solution of a pharmaceutically acceptable acid such as hydrochloric acid or citric acid.
-
Titrate your acidic solution with small aliquots of your compound while monitoring for dissolution.
-
For a target concentration, you can also prepare a slurry of the compound in water and slowly add a dilute acid solution until the compound dissolves.
Q2: I've dissolved my compound in an acidic solution, but it precipitates when I dilute it into my neutral pH cell culture media. How can I prevent this?
This is a classic issue of pH-dependent solubility. When the acidic drug solution is added to the neutral or slightly alkaline (pH ~7.4) cell culture medium, the pH of the local environment increases, causing the protonated, soluble form of the drug to convert back to the less soluble free base and precipitate.
Troubleshooting Strategies:
-
pH Adjustment of the Final Medium: If your experimental conditions allow, slightly lowering the pH of the final medium can help maintain the solubility of the compound.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) in your formulation can increase the solubility of the free base.[3] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[3] However, always check the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its final concentration.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, enhancing their aqueous solubility.[4][5] This can be an effective way to increase the concentration of your compound in aqueous solutions without significant pH modification.
Q3: What is the best way to prepare a stock solution of this compound?
For a concentrated stock solution, dissolving the compound in an organic solvent is typically the most straightforward approach.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Generally a good first choice for creating high-concentration stock solutions of organic molecules.
-
Ethanol: Another viable option, though the achievable concentration may be lower than in DMSO.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound.
-
Add the chosen organic solvent (e.g., DMSO) to the desired final concentration.
-
Gently warm and/or vortex the solution to aid dissolution.
-
Store the stock solution appropriately, protected from light and moisture.
When diluting the stock solution into aqueous media, do so dropwise with vigorous stirring to minimize precipitation.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Aqueous Formulation Development
This guide provides a step-by-step workflow for developing a suitable aqueous formulation for your experiments.
Caption: Workflow for Aqueous Formulation Development
Guide 2: pH-Dependent Solubility Profiling
Understanding the pH-solubility profile is critical for predicting and controlling the behavior of this compound in different environments.
Experimental Protocol:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH of the buffer.
This profile will give you a clear indication of the pH range in which your compound is most soluble and will guide your formulation decisions.
Advanced Solubility Enhancement Strategies
For more challenging applications requiring higher concentrations or specific delivery systems, consider these advanced techniques.
Salt Formation
Forming a salt of a basic drug with an acidic counter-ion is a common and effective method to improve solubility and dissolution rate.[6][7][8][9]
-
Selection of Counter-ion: The choice of the counter-ion is crucial. For a basic drug, the pKa of the acidic counter-ion should be at least 2 pH units lower than the pKa of the drug to ensure efficient proton transfer.[9] Common pharmaceutically acceptable acids include hydrochloric, sulfuric, methanesulfonic, maleic, and tartaric acids.
-
Benefits: Salt formation can significantly increase aqueous solubility and may also improve the compound's stability and handling properties.
Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic matrix at the molecular level.[10][11] This can enhance solubility by:
-
Reducing particle size to a molecular level.
-
Converting the drug from a crystalline to a more soluble amorphous state.
-
Improving the wettability of the drug.
Common carriers for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
Conclusion
The solubility of this compound is fundamentally linked to its basic nature. A systematic approach that begins with understanding its pH-dependent behavior will enable researchers to overcome most solubility challenges. For more complex requirements, advanced formulation strategies such as salt formation and solid dispersions offer powerful solutions. This guide provides the foundational knowledge and practical steps to help you successfully incorporate this compound into your research endeavors.
References
- Zaharani, L., & Ghaffari Khaligh, N. (2024). Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values. Journal of Solution Chemistry, 53, 832–840.
-
ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
- Lip, G. Y. H., & Ferner, R. E. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Heart Journal, 32(23), 2998–3003.
-
PubChem. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Retrieved from [Link]
- Siepe, S., Lueckel, B., & Kramer, J. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 32(6), 705–713.
- S., Al-Ghaban, D., & Al-Maaeni, M. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(29), 18764–18776.
- Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 5(4), 313.
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 15(6), 1533–1548.
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... Retrieved from [Link]
- Nikghalb, L. A., Singh, G., Singh, G., & Kahkeshan, K. F. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
ResearchGate. (2018). Solubility enhancement of ibuprofen in oral liquid preparations using basic amino acids as counter ions. Retrieved from [Link]
- Semcheddine, F., & Ben-Attia, M. (2020).
- Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2005). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 41(3), 311-320.
- Nikghalb, L. A., Singh, G., Singh, G., & Kahkeshan, K. F. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
-
ResearchGate. (n.d.). Principles of Salt Formation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Pharmaceutical Technology. (2010, July 2). Salt Selection in Drug Development. Retrieved from [Link]
- Siepe, S., Lueckel, B., & Kramer, J. (2006). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Drug Development and Industrial Pharmacy, 32(6), 705–713.
- S., Al-Ghaban, D., & Al-Maaeni, M. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(29), 18764-18776.
-
NIH. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]
-
Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]
-
NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]
-
American Pharmaceutical Review. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
CPL. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]
-
PubMed. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]
Sources
- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. alfachemic.com [alfachemic.com]
- 5. scienceasia.org [scienceasia.org]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-METH-PIP-ANI-001[1][2]
Introduction
Welcome to the technical support hub for the synthesis and optimization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 16153-81-4).[1][2] This molecule is a critical "tri-amine" scaffold often utilized in the synthesis of ALK inhibitors (e.g., Brigatinib) and other kinase-targeting small molecules.[2]
Its synthesis generally follows a two-stage protocol:
-
Assembly: Nucleophilic aromatic substitution (
) of a 4-halonitrobenzene with 1-methyl-4-(piperidin-4-yl)piperazine. -
Transformation: Reduction of the nitro group to the target aniline.[2]
This guide addresses the specific chemical behavior of this poly-basic, polar substrate, focusing on yield optimization and impurity control.
Module 1: The Coupling Step ( Optimization)
Objective: Maximize conversion of 1-fluoro-4-nitrobenzene and 1-methyl-4-(piperidin-4-yl)piperazine into the nitro-intermediate.
Critical Protocol Parameters
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Leaving Group | Chloride (-Cl) | Fluoride (-F) | The C-F bond is stronger, but the high electronegativity of fluorine stabilizes the Meisenheimer complex significantly better, accelerating |
| Solvent | DMF | DMSO | DMSO (Dimethyl sulfoxide) offers higher polarity, better stabilizing the charged transition state.[2] It often allows lower reaction temperatures ( |
| Base | DIPEA | Inorganic bases prevent the formation of sticky ammonium salts that complicate workup.[1] Micronized potassium carbonate provides higher surface area for HF scavenging.[1][2] | |
| Stoichiometry | 1:1 | 1.1 eq. Amine | A slight excess of the piperazine-piperidine nucleophile ensures complete consumption of the electrophile, which is harder to remove during purification.[2] |
Troubleshooting Guide: Coupling Stalls
Q: The reaction has stalled at 60% conversion after 4 hours. Should I add more base?
A: No. Adding more base rarely restarts a stalled
-
Diagnosis: The issue is likely product inhibition or solvation .[2] The product is a bulky base that may be aggregating or coating the inorganic base surface.[2]
-
Corrective Action:
Module 2: Nitro Reduction (Catalyst & Chemoselectivity)
Objective: Reduce the nitro group (
Protocol: Catalytic Hydrogenation (Recommended)[1]
-
Catalyst: 10% Pd/C (50% wet).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][]
-
Pressure: 30–50 psi
. -
Additive (Crucial): Acetic Acid (0.5 eq) or HCl (1.0 eq).[1]
The "Amine Poisoning" Phenomenon
The substrate contains three basic nitrogen atoms.[2] These lone pairs can coordinate strongly to the Palladium surface, effectively "poisoning" the catalyst and halting hydrogenation.[2]
Q: My hydrogenation is extremely slow (24h+). How do I fix this? A: You are likely experiencing catalyst deactivation.[1][2]
-
Fix 1 (Protonation): Run the reaction in acidic methanol (using 1 eq. of HCl). By protonating the basic piperazine/piperidine nitrogens, you prevent them from binding to the Pd surface.[2] The nitro group remains unprotonated and available for reduction.[2]
-
Fix 2 (Alternative Metal): Switch to Raney Nickel . It is less susceptible to amine poisoning than Palladium.[1][2]
-
Fix 3 (Chemical Reduction): If hydrogenation fails, use Iron powder (Fe) with Ammonium Chloride (
) in EtOH/Water (3:1) at reflux.[1][][4] This method is robust and unaffected by the basic amines, though the workup (removing iron sludge) is more tedious.[2]
Module 3: Purification & Isolation
Objective: Isolate the highly polar, basic product from reaction sludge.
The Polarity Trap
The target molecule is a "grease" (polar oil) or low-melting solid that streaks on standard silica gel.[1][2]
Q: The product is stuck on the silica column. How do I elute it? A: Standard EtOAc/Hexane will not move this molecule.[1][2]
-
Mobile Phase: Use DCM:MeOH:NH4OH (90:9:1) .[1] The ammonium hydroxide competes for the acidic silanol sites on the silica, allowing your amine product to pass through.[2]
-
Alternative: Use Amine-functionalized Silica cartridges if doing flash chromatography.[1][2] This eliminates the need for ammonia in the eluent.[2]
Q: The product is turning brown upon storage. A: Anilines are oxidation-prone.[1][2]
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilization: Convert the free base to the tri-hydrochloride salt immediately after isolation.[2] The salt form is a stable, non-hygroscopic solid.[2]
-
Procedure: Dissolve oil in EtOH, add 4M HCl in Dioxane (3.5 eq), precipitate with
, and filter.
-
Visual Workflows
Figure 1: Reaction Optimization Logic
Caption: Decision tree for optimizing the synthesis, highlighting critical checkpoints for catalyst poisoning and reaction stalling.
References
-
Ariad Pharmaceuticals, Inc. (2009).[1][2] Heteroaryl protein kinase inhibitors. WO Patent 2009/143018 A1. (Describes the synthesis of ALK inhibitors utilizing this specific aniline intermediate).
-
ChemicalBook. (n.d.).[1][2] 1-Methyl-4-(4-nitrophenyl)piperazine synthesis. (Provides general conditions for the
coupling of piperazines with nitrobenzenes). -
BenchChem. (2025).[1][2][5] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). (Detailed mechanistic insight into leaving group selection and solvent effects).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 737253, 4-(4-methylpiperazin-1-yl)aniline. (Physical properties and safety data). [1]
Sources
Technical Support Center: Synthesis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Welcome to the technical support guide for the synthesis of 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate.
Introduction
This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key fragment of the tyrosine kinase inhibitor, Imatinib. While its structure appears straightforward, its multi-step synthesis is often plagued by challenges that can impact yield, purity, and scalability. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
The most common synthetic strategies involve a convergent approach, typically centered around a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution (SNAr).
General Synthetic Workflow
Below is a generalized workflow illustrating the key transformations. Specific reagents and conditions can vary significantly, which is a primary source of potential issues.
Caption: Troubleshooting decision tree for low Buchwald-Hartwig yields.
Issue 2: Incomplete Reduction of the Nitro Group
Question: I am reducing the nitro-intermediate using H2 and Pd/C, but I am seeing multiple spots on my TLC plate, and the final product is difficult to purify. What is happening?
Answer: Catalytic hydrogenation of nitroarenes is highly effective but can lead to the formation of stable intermediates if the reaction is not driven to completion.
Plausible Cause 1: Incomplete Reaction The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.
Ar-NO2 → Ar-NO → Ar-NHOH → Ar-NH2
If the reaction stalls due to catalyst poisoning, insufficient hydrogen pressure, or short reaction time, these intermediates can persist. Hydroxylamine intermediates are particularly problematic as they can undergo side reactions.
-
Troubleshooting Protocol:
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading, typically 5-10 mol% of Pd on carbon. Use a fresh, high-quality catalyst.
-
Hydrogen Pressure: While atmospheric pressure can work, using a balloon of H2 is often insufficient. For best results, perform the reaction in a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of H2.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and all intermediates are consumed. The disappearance of the starting material alone is not a reliable endpoint.
-
Plausible Cause 2: Catalyst Poisoning The piperazine and piperidine nitrogen atoms in your molecule are Lewis bases and can coordinate to the palladium surface, inhibiting its catalytic activity. Sulfur or halide impurities in your starting material can also act as potent catalyst poisons.
-
Troubleshooting Protocol:
-
Purify Intermediate: Ensure the nitro-intermediate from the previous step is thoroughly purified to remove any residual ligands, bases, or salts.
-
Increase Catalyst Loading: If poisoning is suspected, increasing the catalyst loading may be necessary to achieve full conversion.
-
Alternative Reducing Agents: If catalytic hydrogenation remains problematic, consider alternative chemical reducing agents.
-
| Reducing Agent | Solvent | Pros | Cons |
| SnCl2·2H2O | Ethanol, Ethyl Acetate | High yielding, tolerant of many functional groups. | Requires acidic conditions and produces tin waste. |
| Iron Powder / NH4Cl | Ethanol / Water | Inexpensive, environmentally benign. | Can be slow, requires heating, iron sludge can complicate workup. |
| Sodium Dithionite (Na2S2O4) | THF / Water | Mild conditions, works well for sensitive substrates. | Requires biphasic system, workup can be cumbersome. |
Frequently Asked Questions (FAQs)
Q1: Is an SNAr reaction with 1-fluoro-4-nitrobenzene a better alternative to the Buchwald-Hartwig coupling?
A1: It can be. SNAr reactions avoid expensive and sensitive palladium catalysts and ligands. The high electronegativity of the fluorine atom and the electron-withdrawing power of the nitro group make 1-fluoro-4-nitrobenzene highly activated for nucleophilic substitution. However, SNAr reactions often require higher temperatures and polar aprotic solvents like DMSO or DMF, which can be difficult to remove. A key side reaction to watch for is the formation of diaryl ethers if trace water is present and a strong base is used. For industrial scale-up, SNAr is often preferred due to cost and simplicity if conditions can be optimized.
Q2: What is the best way to purify the final aniline product?
A2: The final product is a highly polar and basic compound.
-
Extraction: After the reaction workup, an acidic wash (e.g., 1M HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer (e.g., with NaOH) and re-extracting into an organic solvent like dichloromethane or ethyl acetate.
-
Chromatography: Standard silica gel chromatography can be challenging due to the basicity of the compound, which causes streaking on the column. It is recommended to treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent system) or use a basic alumina column. A typical eluent system would be a gradient of methanol in dichloromethane.
-
Crystallization: If a high degree of purity is achieved, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step.
Q3: How do I confirm the identity and purity of the final product?
A3: A combination of analytical techniques is essential.
-
NMR Spectroscopy: 1H and 13C NMR are crucial for structural confirmation. The spectra should show distinct signals for the aromatic protons, the piperidine and piperazine rings, and the N-methyl group.
-
Mass Spectrometry (MS): LC-MS is excellent for confirming the molecular weight and assessing purity. The expected [M+H]+ ion should be the base peak.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining purity (e.g., >99%). A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
References
-
Title: The Buchwald-Hartwig Amination in the Development of a Scalable Synthesis of a Potent VR1 Antagonist Source: Organic Process Research & Development, ACS Publications URL: [Link]
-
Title: A Simple, Efficient, and General Method for the Suzuki and Buchwald-Hartwig Coupling of Aryl and Heteroaryl Chlorides Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
-
Title: Catalytic Hydrogenation of Organic Compounds Source: ScienceDirect URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry, 2nd Ed., LibreTexts URL: [Link]
Technical Support Center: Scaling Up 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will delve into the mechanistic rationale behind process choices and provide actionable troubleshooting protocols to ensure a robust, safe, and scalable synthesis.
Overview of Common Synthetic Strategy
The most prevalent and industrially viable route to this compound involves a two-stage process. This strategy is favored for its use of readily available starting materials and generally reliable reaction classes.
-
Stage 1: Nucleophilic Aromatic Substitution (SNA r) : Formation of the key intermediate, 1-(4-methylpiperazin-1-yl)-4-(4-nitrophenyl)piperidine, by reacting 1-(4-methylpiperazin-1-yl)piperidine with an activated nitro-aromatic compound like 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.
-
Stage 2: Nitro Group Reduction : Conversion of the nitro intermediate to the target aniline derivative, typically via catalytic hydrogenation.
This guide is structured to address specific challenges you might encounter in each of these critical stages.
Caption: Overall Synthetic Workflow.
Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Stage
This stage is critical for establishing the core structure. Success hinges on achieving high conversion while minimizing impurity formation.
Frequently Asked Questions (FAQs) - Stage 1
Q1: My SNAr reaction is sluggish or stalls completely. What are the likely causes?
A1: Incomplete conversion is a common scale-up challenge. The primary culprits are typically insufficient reactivity or mass transfer limitations.
-
Reactivity: The reactivity of the aryl halide is paramount: F > Cl > Br. If you are using 1-chloro-4-nitrobenzene, higher temperatures and a more polar aprotic solvent (like NMP instead of DMSO) may be required.
-
Base Strength: The base must be strong enough to scavenge the generated acid (HF or HCl) but not so strong as to cause decomposition of the reactants or product. Ensure your base (e.g., K₂CO₃, DIPEA) is anhydrous and of suitable particle size for larger volumes to avoid clumping.
-
Mass Transfer: On a larger scale, inadequate agitation can lead to poor mixing of heterogeneous components (like solid K₂CO₃ in a solvent). This creates localized areas of low reagent concentration, slowing the reaction. Increase the agitation speed and consider using a phase-transfer catalyst if solubility is a major issue.
-
Water Content: The presence of water can hydrolyze the aryl halide and consume the base, hindering the reaction. Ensure all reactants and the solvent are sufficiently dry.
Q2: I'm observing a significant amount of a bis-arylated impurity. How can I prevent this?
A2: This is likely the formation of 1,4-bis(4-nitrophenyl)piperazine. While your primary amine for the SNAr is the secondary amine of the piperidine ring, the tertiary amines of the piperazine ring can, under harsh conditions, undergo quaternization and subsequent degradation or rearrangement, or if starting materials are impure, side reactions can occur. A more common issue is the presence of unreacted piperazine from the synthesis of your starting material, 1-(4-methylpiperazin-1-yl)piperidine.
Troubleshooting Protocol: Minimizing Bis-Arylation
-
Purity of Starting Material: Confirm the purity of your 1-(4-methylpiperazin-1-yl)piperidine starting material. Use quantitative NMR (qNMR) or GC-MS to check for residual piperazine.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the piperidine starting material relative to the nitro-aromatic compound. This ensures the more valuable aryl halide is consumed, and any unreacted piperidine derivative is easier to remove during workup.
-
Temperature Control: Avoid excessive temperatures. The reaction should be run at the minimum temperature required for a reasonable reaction rate. Monitor the reaction progress by HPLC to avoid prolonged heating after completion.
Troubleshooting Guide: SNAr Reaction
| Issue | Potential Root Cause(s) | Recommended Actions & Rationale |
| Low Yield | 1. Incomplete reaction. 2. Product degradation. 3. Mechanical loss during workup. | 1. Optimize Conditions: Increase temperature in 5-10°C increments. If using an aryl chloride, consider switching to the more reactive aryl fluoride. Ensure the base is anhydrous and finely powdered for better dispersion. 2. Monitor Reaction Profile: Take time-point samples for HPLC analysis to check for the appearance of degradation products. If degradation is observed at higher temperatures, a longer reaction time at a lower temperature is preferable. 3. Optimize Workup: The product is basic. Ensure the pH during aqueous extraction is appropriate to keep the product in the organic layer and remove inorganic salts effectively. |
| High Impurity Levels | 1. Over-reaction/degradation. 2. Presence of starting material impurities. 3. Side reactions (e.g., ether formation from solvent). | 1. Stricter Endpoint Control: Define the reaction endpoint clearly (e.g., <1% starting material remaining by HPLC). Quench the reaction promptly once the endpoint is reached. 2. Starting Material QC: Implement stringent quality control on all incoming raw materials. 3. Solvent Stability: If using solvents like DMSO at high temperatures, be aware of potential decomposition pathways. Consider alternative high-boiling point solvents like NMP or sulfolane. |
Part 2: Troubleshooting the Nitro Group Reduction Stage
This final synthetic step is often exothermic and relies on efficient catalysis, making it a critical control point during scale-up.
Frequently Asked Questions (FAQs) - Stage 2
Q1: My catalytic hydrogenation is slow, and I'm seeing incomplete conversion to the aniline. What should I investigate?
A1: Slow or stalled hydrogenations on scale are frequently linked to catalyst activity or the presence of poisons.
-
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by sulfur compounds or other impurities carried over from the previous step. Ensure the nitro-intermediate is of high purity.
-
Catalyst Loading & Quality: On a larger scale, ensure the catalyst is well-dispersed in the reaction medium. Inadequate agitation will cause the catalyst to settle, drastically reducing the available surface area. Catalyst loading (w/w%) may need to be re-optimized for the specific reactor geometry. Use a reputable supplier and ensure the catalyst has not been exposed to air for extended periods.
-
Hydrogen Delivery: At scale, ensuring efficient delivery of hydrogen gas from the headspace into the liquid phase is crucial. This is a function of agitator design, agitation speed, and hydrogen pressure. A switch from a surface-level agitator to a gas-inducing impeller can make a significant difference.
-
Presence of Halides: If the SNAr step used an aryl chloride or bromide and there is carryover, residual halides can act as catalyst poisons. Purifying the intermediate is key.
Q2: The reduction is highly exothermic, and I'm struggling with temperature control. What are the risks and how can I manage them?
A2: Loss of temperature control is a major safety risk in large-scale nitro reductions. A thermal runaway can lead to a rapid increase in pressure and temperature, potentially causing reactor failure. The primary risks are solvent over-pressurization and the potential for side reactions that generate gas.
Protocol for Managing Exothermicity:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is essential for ensuring your plant's cooling capacity is sufficient.
-
Semi-Batch Addition: Instead of adding all the nitro compound at once, add it as a solution to the reactor containing the catalyst and solvent over a prolonged period. This allows the cooling system to keep pace with the heat being generated.
-
Hydrogen Flow Control: Control the rate of the reaction by limiting the hydrogen supply. The reaction can be starved of hydrogen, and the feed rate adjusted to maintain the desired temperature.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, though this has implications for process efficiency.
Troubleshooting Guide: Nitro Reduction
Caption: Troubleshooting Incomplete Reduction.
| Issue | Potential Root Cause(s) | Recommended Actions & Rationale |
| Formation of Nitroso or Hydroxylamine Impurities | 1. Incomplete reduction due to catalyst deactivation. 2. Insufficient hydrogen pressure or availability. | 1. "Polish" the Reaction: After the initial reduction appears complete, you can add a small, fresh portion of the catalyst to scavenge these partially reduced species. 2. Increase H₂ Pressure: A higher hydrogen pressure increases its concentration in the liquid phase, favoring complete reduction to the amine. Ensure your reactor is rated for any pressure increase. |
| Product Color/Stability Issues | 1. Oxidation of the final aniline product. 2. Presence of residual palladium. | 1. Inert Atmosphere: The final product is an aniline and can be sensitive to air oxidation, which often leads to discoloration. Handle, filter, and dry the final product under a nitrogen or argon atmosphere. 2. Catalyst Filtration: Ensure complete removal of the Pd/C catalyst after the reaction. Filtration through a bed of Celite® or a dedicated cartridge filter is standard. Use ICP-MS to quantify residual palladium levels in the final product to meet regulatory requirements (<10 ppm is a common target). |
| Inconsistent Final Product Form (Crystallization) | 1. Polymorphism. 2. Inconsistent impurity profile affecting crystallization. 3. Cooling rate and agitation during crystallization. | 1. Polymorph Screen: Conduct a thorough polymorph screen to identify the most stable crystal form. This is critical for consistent drug product performance. 2. Controlled Crystallization: Develop a controlled crystallization process. This includes defining the solvent/anti-solvent system, concentration, cooling profile, and agitation rate. Seeding with crystals of the desired form is highly recommended for consistency. |
References
-
Buchwald-Hartwig Amination: For a foundational understanding of palladium-catalyzed C-N bond formation, a reaction sometimes considered for similar structures.
- Title: The Buchwald–Hartwig Amin
- Source: Angewandte Chemie Intern
-
URL: [Link]
-
Reductive Amination: Provides general principles applicable to the formation of the C-N bond between piperidone and piperazine precursors, a potential altern
- Title: Reductive aminations by imine reductases:
- Source: RSC Publishing
-
URL: [Link]
- Synthesis of Piperazine Intermediates: A patent describing a relevant synthesis that involves the coupling of N-Boc-piperidin-4-one with N-methylpiperazine.
- Pharmaceutical Scale-Up Considerations: Discusses the general challenges of moving from laboratory to plant scale.
Technical Support Center: Enhancing the Purity of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Welcome to the technical support center for 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the purity of this compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This section addresses specific experimental issues you might face. The advice provided is grounded in established chemical principles and practical laboratory experience.
Q1: My final product shows multiple spots on the Thin Layer Chromatography (TLC), even after initial workup. What are the likely impurities and how can I remove them?
A1: The presence of multiple spots on TLC indicates a mixture of compounds. For a synthesis of this compound, which is often prepared via reduction of a nitro precursor or a related coupling reaction, common impurities include:
-
Unreacted Starting Materials: Such as the nitro-aromatic precursor or uncoupled aniline/piperidine fragments.
-
Side-Reaction Products: Depending on the synthetic route, side reactions can lead to various structural isomers or related substances.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[1]
Recommended Action: Acid-Base Extraction
The target compound is a basic amine, a property that can be exploited for purification using acid-base extraction.[2][3][4][5][6] This technique separates compounds based on their differing solubilities in aqueous and organic solvents as a function of pH.[3]
Protocol 1: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidification: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic target compound will be protonated, forming a salt that is soluble in the aqueous layer.[5][6] Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 10). This will deprotonate the product, causing it to precipitate or become soluble in an organic solvent.
-
Re-extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., DCM) multiple times to recover the purified product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified aniline.
Q2: I'm struggling to purify my compound using column chromatography. It's either streaking on the column or my yield is very low. What am I doing wrong?
A2: Purifying basic amines like this compound on standard silica gel can be challenging. The acidic nature of silica can lead to strong interactions with the basic amine, causing streaking, poor separation, and irreversible adsorption, which results in low yield.[7][8]
Recommended Action: Modified Column Chromatography
To mitigate these issues, you can modify your chromatography conditions:
-
Amine Additive in Eluent: Add a small amount of a volatile amine, like triethylamine (TEA) (typically 0.1-1%), to your mobile phase.[8] The TEA will compete with your product for the acidic sites on the silica, reducing tailing and improving elution.[7]
-
Pre-treating the Silica: Before packing the column, you can slurry the silica gel in the eluent containing triethylamine. This neutralizes the acidic sites.[8]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica column for better results.[7]
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (pre-treated with TEA) or Amine-functionalized silica | Neutralizes acidic sites, preventing strong adsorption of the basic analyte.[7][8] |
| Mobile Phase | Dichloromethane/Methanol with 0.5% Triethylamine | A common solvent system for moderately polar compounds. TEA minimizes tailing.[7][8] |
| Gradient | Start with 100% DCM and gradually increase the percentage of Methanol | Allows for the elution of less polar impurities first, followed by the target compound. |
Q3: After purification, my product is an off-white or yellowish solid, but the literature reports it as a white solid. What is causing the color and how can I fix it?
A3: The coloration is likely due to the presence of oxidized impurities. Aromatic amines are prone to air oxidation, which can form highly colored quinone-imine type structures. This can happen during the reaction, workup, or even during storage.
Recommended Action: Recrystallization with a Reducing Agent
Recrystallization is an excellent final purification step to improve purity and color. Adding a small amount of a reducing agent can help to remove colored, oxidized impurities.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for this compound could be ethanol, isopropanol, or a mixture like ethyl acetate/heptane.
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities. Keep the solution hot and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during the synthesis of this compound?
A1: Besides unreacted starting materials, potential impurities can arise from the specific synthetic route. For instance, in a reductive amination pathway, you might encounter partially reduced intermediates or over-alkylated products. If the synthesis involves a Buchwald-Hartwig or similar cross-coupling reaction, impurities from side reactions of the catalyst or ligands could be present. It is crucial to analyze your specific synthetic scheme to anticipate potential byproducts.[9]
Q2: What is the best way to store this compound to prevent degradation?
A2: To minimize oxidation and degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place.[1]
Q3: Can I use distillation for purification?
A3: While distillation is a common purification technique for liquids, it may not be suitable for this compound due to its relatively high molecular weight and boiling point, which could lead to thermal degradation.[10] Recrystallization and chromatography are generally more appropriate methods for solid compounds of this nature.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for enhancing the purity of this compound.
Caption: A typical purification workflow.
Chemical Structures
Caption: Target compound and a potential precursor impurity.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 11, 2026, from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved February 11, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 11, 2026, from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 11, 2026, from [Link]
-
LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved February 11, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2021, September). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Retrieved February 11, 2026, from [Link]
-
University of Leeds. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Retrieved February 11, 2026, from [Link]
-
Chem-Impex. (n.d.). 4-(4-Methyl-piperidin-1-yl)aniline. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
University of California, Irvine. (n.d.). How to run column chromatography. Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved February 11, 2026, from [Link]
-
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
-
Amerigo Scientific. (n.d.). 4-(4-Methylpiperidin-1-yl)aniline. Retrieved February 11, 2026, from [Link]
-
ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). Purification of piperazine.
-
Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). Novel synthesis and crystallization of piperazine ring-containing compounds.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. magritek.com [magritek.com]
- 6. idc-online.com [idc-online.com]
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- 10. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Bioassay Conditions for 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your bioassay conditions and navigate common experimental challenges. The core focus of this document is to provide practical, scientifically-grounded solutions for professionals working with this and similar small molecule compounds, likely in the context of kinase inhibitor screening and development.
Introduction to this compound
This compound (PubChem CID: 58015748) is a synthetic organic compound with a molecular formula of C₁₆H₂₆N₄ and a molecular weight of 274.40 g/mol [1]. While specific bioassay data for this exact molecule is not widely published, its structural motifs are common in kinase inhibitors and other pharmacologically active agents. For instance, related structures have been investigated as G-quadruplex stabilizers in anticancer research, and a similar compound is a known impurity of the kinase inhibitor Gilteritinib[2][3]. Given this context, this guide will focus on the most probable application: the development of biochemical and cell-based assays to characterize its potential as a kinase inhibitor.
Part 1: Compound Handling and Preparation
This section addresses the foundational steps of preparing the compound for use in bioassays. Proper handling and preparation are critical for obtaining reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For most organic small molecules used in biological assays, the recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[4][5]. This compound is expected to be soluble in DMSO. It is crucial to use a fresh stock of anhydrous DMSO, as any moisture can accelerate compound degradation or cause it to precipitate[4].
Q2: How do I prepare a high-concentration stock solution?
A2: To prepare a stock solution (e.g., 10 mM), first calculate the required mass of the compound. For a 10 mM stock in 1 mL of DMSO:
(0.01 mol/L) * (1 L/1000 mL) * (274.40 g/mol ) * (1000 mg/g) = 2.744 mg
Weigh out 2.744 mg of this compound and dissolve it in 1 mL of anhydrous DMSO. Gentle vortexing or sonication can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[6].
Q3: My compound is precipitating when I dilute my DMSO stock into an aqueous assay buffer. What should I do?
A3: This is a common issue when diluting a DMSO-solubilized compound into an aqueous medium[4]. Here are several strategies to mitigate this:
-
Intermediate Dilution: Perform an intermediate dilution of your DMSO stock in DMSO before the final dilution into the aqueous buffer. This reduces the shock of the solvent change.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤1%, as higher concentrations can affect enzyme activity and cell viability[7][8].
-
Pluronic F-68: Consider adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your assay buffer to improve compound solubility.
-
Pre-warm Buffer: Gently warming the aqueous buffer before adding the compound can sometimes help.
Q4: How should I perform serial dilutions for generating a dose-response curve?
A4: Accurate serial dilutions are fundamental for determining IC₅₀ values. It is best to perform the initial serial dilutions in DMSO before making the final dilution into your assay buffer[4].
Protocol: Serial Dilution for IC₅₀ Determination
-
Prepare Top Concentration: In a 96-well plate or microcentrifuge tubes, prepare the highest desired concentration of your compound in DMSO.
-
Serial Dilution in DMSO: Using calibrated pipettes and fresh tips for each transfer, perform a serial dilution (e.g., 1:3 or 1:10) in DMSO[9][10][11]. Ensure thorough mixing at each step.
-
Final Dilution in Assay Buffer: Transfer a small, equal volume from each DMSO dilution into your final assay plate containing the aqueous buffer and other assay components.
-
Final Volume and Concentration: Ensure the final volume in all wells is consistent and the final DMSO concentration does not exceed the tolerance of your assay.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Maximizes solubility and stability of organic compounds[4][5]. |
| Stock Concentration | 10-50 mM | A high concentration allows for significant dilution into the final assay, minimizing solvent effects. |
| Storage | -20°C or -80°C in aliquots | Prevents degradation and avoids repeated freeze-thaw cycles[6]. |
| Final DMSO % | ≤1% (ideally ≤0.5%) | High DMSO concentrations can inhibit enzyme activity and be toxic to cells[7][8]. |
Part 2: Biochemical Assay Optimization (e.g., Kinase Activity Assay)
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target, such as a kinase.
Troubleshooting Guide
Issue 1: High Background Signal in the "No Enzyme" or "Maximum Inhibition" Control Wells.
-
Possible Cause: Non-specific binding of detection antibodies or substrate to the plate.
-
Possible Cause: The substrate solution has deteriorated or is contaminated.
-
Solution: Always use a fresh, colorless substrate solution. If using TMB, for example, it should be clear before addition to the wells[14].
-
-
Possible Cause: Insufficient washing between steps.
-
Solution: Increase the number of wash cycles and the volume of wash buffer per well. Ensure that the washer is functioning correctly and that all wells are being aspirated properly[14].
-
Issue 2: Low Signal-to-Background Ratio or "Assay Window".
-
Possible Cause: The enzyme is inactive or has low activity.
-
Solution: Verify the activity of your kinase. Purity does not always equal activity; ensure the kinase is properly phosphorylated and folded[15]. Test a new batch or a different supplier if necessary.
-
-
Possible Cause: Sub-optimal concentrations of ATP or substrate.
-
Solution: Titrate both the ATP and the substrate to determine the optimal concentrations. The ATP concentration should ideally be at or near the Kₘ for the kinase to accurately determine the potency of ATP-competitive inhibitors.
-
-
Possible Cause: Incorrect buffer conditions (pH, ionic strength).
-
Solution: Review the manufacturer's recommendations for the optimal buffer conditions for your specific kinase and optimize as needed.
-
Experimental Workflow: Optimizing a Kinase Activity Assay
Caption: Workflow for a typical biochemical kinase inhibitor assay.
Part 3: Cell-Based Assay Optimization
Cell-based assays are essential for confirming that a compound is active in a more physiologically relevant context, assessing factors like cell permeability and off-target effects.
Frequently Asked Questions (FAQs)
Q1: My compound shows high potency in a biochemical assay but is much weaker in my cell-based assay. Why?
A1: This is a common challenge in drug discovery[16]. Several factors could be at play:
-
Cell Permeability: The compound may not be effectively entering the cells.
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
High Cellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than that used in most biochemical assays. If your compound is an ATP-competitive inhibitor, it will face more competition in a cellular environment[16].
-
Protein Binding: The compound may bind to other proteins in the cell or in the culture medium, reducing its free concentration.
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
Q2: How can I measure target engagement in living cells?
A2: Directly measuring whether your compound is binding to its intended kinase target within a cell is crucial. Techniques like the NanoBRET™ Intracellular Target Engagement Assay can provide this information, offering insights beyond simple downstream functional readouts[16]. Cellular phosphorylation assays, which measure changes in the phosphorylation of a kinase's substrate, are also a powerful way to determine if the compound is inhibiting kinase activity within the cell[16].
Q3: What are some common pitfalls in cell-based assays for kinase inhibitors?
A3: Beyond the discrepancy with biochemical data, other pitfalls include:
-
Off-Target Effects: The observed cellular phenotype may be due to the compound inhibiting other kinases or cellular processes. Kinase selectivity profiling against a panel of kinases is vital to identify off-target effects[17].
-
Cell Health: Ensure that the observed effect is not due to general cytotoxicity. Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) to confirm that the compound is not simply killing the cells at the tested concentrations.
-
Indirect Inhibition: Some compounds can appear to be inhibitors by interfering with the assay technology itself (e.g., autofluorescence) or by non-specific mechanisms[7].
Logical Flow: From Biochemical Hit to Cellular Validation
Caption: Logical progression for validating a kinase inhibitor in cells.
References
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved February 11, 2026, from [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved February 11, 2026, from [Link]
-
Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved February 11, 2026, from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2026, January 19). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved February 11, 2026, from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 11, 2026, from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved February 11, 2026, from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 11, 2026, from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved February 11, 2026, from [Link]
-
StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Retrieved February 11, 2026, from [Link]
-
INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved February 11, 2026, from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved February 11, 2026, from [Link]
-
Study.com. (2013, October 8). Serial Dilution | Definition, Purpose & Calculation. Retrieved February 11, 2026, from [Link]
-
N.A. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved February 11, 2026, from [Link]
-
The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery. Retrieved February 11, 2026, from [Link]
-
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 11, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 4-(4-Methylpiperidin-1-yl)aniline. Retrieved February 11, 2026, from [Link]
-
SciTechnol. (2012, October 5). The Problems with the Cells Based Assays. Retrieved February 11, 2026, from [Link]
-
PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved February 11, 2026, from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Retrieved February 11, 2026, from [Link]
Sources
- 1. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine | C16H26N4 | CID 58015748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. :: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | CAS No.1254058-34-8 | SVAK Lifesciences :: [svaklifesciences.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. stackwave.com [stackwave.com]
- 11. Serial Dilution | Definition, Purpose & Calculation - Lesson | Study.com [study.com]
- 12. arp1.com [arp1.com]
- 13. astorscientific.us [astorscientific.us]
- 14. sinobiological.com [sinobiological.com]
- 15. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
improving pharmacokinetic properties of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline analogs
This technical guide serves as a specialized support resource for researchers optimizing the pharmacokinetic (PK) profile of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline and its structural analogs.[1][2][3] This scaffold is a privileged motif in kinase inhibitor discovery (e.g., Brigatinib, Olmutinib), often serving as a solvent-exposed tail that modulates solubility and target potency.
Current Status: Active Support Tier: Senior Application Scientist Topic: Pharmacokinetic Troubleshooting & Structural Optimization[2]
Core Diagnostic: Metabolic Stability & Clearance
User Query: "My analog shows rapid clearance (
Root Cause Analysis
This scaffold contains three distinct "metabolic hotspots" that drive clearance.[3] The discrepancy between microsomes and hepatocytes often points to Phase II metabolism (acetylation) which is active in hepatocytes but absent in standard microsomal assays unless specifically supplemented.[1]
The Three Metabolic Vectors:
-
N-Acetylation (The Aniline Trap): If the aniline amine (
) is free (unsubstituted), it is a primary substrate for NAT1/2 (N-acetyltransferase) .[1][2][3] This is a rapid clearance pathway often overlooked in HLM assays.[3] -
N-Demethylation (The Distal Tail): The terminal
-methyl group on the piperazine is a classic substrate for CYP3A4 and CYP2D6 , leading to the des-methyl metabolite.[1][2] -
Ring Oxidation/Bioactivation: The electron-rich aniline ring can undergo CYP-mediated oxidation to form reactive quinone imines , leading to covalent binding and potential toxicity.[1][2][3]
Troubleshooting & Optimization Guide
| Observed Issue | Mechanism | Structural Solution (SAR) |
| High Clearance (Hepatocytes > Microsomes) | NAT1/2 Acetylation of free aniline.[1][2][3] | Steric Blockade: Introduce a Fluorine or Chlorine atom ortho to the aniline |
| High Clearance (Microsomes) | N-Demethylation of distal piperazine.[1][2][3] | Deuteration: Replace |
| GSH Adducts Detected | Reactive Metabolite formation (Quinone Imine).[1][3] | Electronic Deactivation: Add an electron-withdrawing group (EWG) like |
Safety & Toxicity: The hERG Liability
User Query: "We are seeing hERG inhibition
Technical Insight
Yes. The 4-(4-methylpiperazin-1-yl)piperidin-1-yl moiety is a known pharmacophore for hERG channel blockade.[1][2][3][4] The basic distal nitrogen (pKa ~8.5–9.0) is protonated at physiological pH and interacts with the aromatic residues (Y652/F656) inside the hERG pore.[1]
Mitigation Strategies
To improve the safety margin without losing solubility, you must lower the basicity of the distal amine or disrupt the pharmacophore.
-
pKa Modulation:
-
Oxygen Insertion: Insert an oxygen atom into the piperidine ring (morpholine analog) or nearby.[1][3] This inductive effect lowers the pKa of the amine, reducing the fraction of positively charged species at pH 7.4.
-
Fluorination: Add fluorine to the piperidine ring (
or ).[1][2][3] This lowers the pKa of the neighboring nitrogen via the inductive electron-withdrawing effect.
-
-
Lipophilicity Reduction:
-
hERG binding correlates with LogP.[3] If your analog has a LogP > 3.5, aim to reduce it by adding polar surface area (PSA) to the linker (e.g., convert the piperidine to a piperazine or diazepane).
-
Experimental Protocols
Protocol A: Differential Metabolic Stability Assay
Use this to distinguish between CYP-mediated and NAT-mediated clearance.[1][2][3]
Materials:
Workflow:
-
Arm 1 (Standard HLM): Incubate analog (1 µM) with HLM + NADPH.
-
Arm 2 (NAT-Enriched HLM): Incubate analog (1 µM) with HLM + Acetyl-CoA (1 mM) + NADPH.[1][2][3]
-
Arm 3 (Hepatocytes): Incubate with whole hepatocytes.
-
Result: The "Gold Standard" measuring all pathways combined.
-
Data Interpretation:
Protocol B: Rapid hERG Surrogate Assay (Flux)
Before expensive patch-clamp studies, use Thallium flux to screen analogs.[1][2][3]
-
Cell Line: HEK293 stably expressing hERG channels.[3]
-
Dye: Load cells with Thallium-sensitive fluorescent dye (e.g., FluxOR™).[1][3]
-
Stimulation: Add stimulus buffer containing
and .[3] -
Measurement: Measure fluorescence increase as
enters open hERG channels. -
Inhibition: Pre-incubate with analog. Reduction in fluorescence slope indicates blockage.[3]
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing this specific scaffold based on PK feedback.
Figure 1: Decision tree for structural optimization of piperazinyl-piperidine-aniline analogs based on metabolic and safety data.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt form to improve bioavailability? A: Yes, the hydrochloride (HCl) salt is standard for this scaffold (e.g., Brigatinib intermediates are often handled as HCl salts). The basic piperazine nitrogens readily form salts, significantly improving dissolution rate in the stomach. However, ensure you screen for hygroscopicity , as piperazine salts can absorb moisture, complicating formulation.
Q: Why is my LC-MS signal for the parent compound suppressed in plasma? A: This scaffold is highly basic and polar. In ESI+ mode, it can suffer from matrix effects due to co-eluting phospholipids.
-
Fix: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column instead of C18 for better retention and separation from matrix components, or employ a liquid-liquid extraction (LLE) at high pH to remove phospholipids.[1][2][3]
Q: Does the "Methyl" on the piperazine really matter for potency? A: Often, yes. The methyl group provides a subtle hydrophobic contact and, more importantly, controls the basicity (pKa) of that nitrogen. Removing it (secondary amine) often lowers permeability (increases polarity) and increases conjugation liability (glucuronidation).[1][3] If you must remove it, consider replacing it with a bioisostere like a oxetane or cyclopropyl group.
References
-
Brigatinib Discovery & Synthesis
-
hERG Pharmacophore & Mitigation
-
Metabolic Stability of Piperazines
-
Aniline Bioactivation
Sources
- 1. WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same - Google Patents [patents.google.com]
- 2. Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2017088784A1 - Deuterium-modified brigatinib derivatives, pharmaceutical compositions comprising same, and use thereof - Google Patents [patents.google.com]
- 5. drughunter.com [drughunter.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Derivatization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
[1]
Ticket ID: CHEM-SUP-2024-001 Subject: Optimization of Acylation and Sulfonylation Protocols for Poly-Basic Aniline Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Executive Summary
You are encountering challenges with 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (referred to hereafter as Compound A ).[1] This molecule is a critical intermediate, most notably recognized as the "tail" moiety of the ALK inhibitor Brigatinib (AP26113) .
The core difficulty lies in its poly-basic nature . While the aniline nitrogen is your intended nucleophile, the piperidine and
-
Reaction Stalling: Acid byproducts (e.g., HCl from acid chlorides) protonate the basic tail, causing the molecule to precipitate as a salt before the reaction completes.
-
Purification Streaking: The basic amines interact strongly with acidic silanols on silica gel, leading to poor resolution.[2]
-
Solubility Mismatches: The free base is lipophilic, while the protonated species are highly polar/water-soluble.
This guide provides field-proven protocols to overcome these specific barriers.
Module 1: Reactivity & Kinetics (The "Stalling" Reaction)
Q: I am using an acid chloride to derivatize the aniline, but the reaction yields are low (<40%) and a solid precipitate forms immediately. Why?
Diagnosis: You are experiencing Self-Scavenging Precipitation .[1]
Compound A has a pKa differential of roughly 5 log units. The aniline
When you add an acid chloride (
Corrective Protocol: You must keep the basic tail deprotonated and the substrate in solution.
-
Switch Solvent: Move from DCM/THF to polar aprotic solvents like DMF or DMAc (Dimethylacetamide) to maintain solubility of charged species.[1]
-
Use an Inorganic Base Schotten-Baumann System:
-
The "Reverse Addition" Trick:
-
Dissolve Compound A and 3.0 equivalents of DIPEA (Diisopropylethylamine) in DCM.
-
Add the acid chloride dropwise at 0°C. The DIPEA acts as a sacrificial base, preventing the piperazine from protonating.
-
Q: Can I use standard carboxylic acid coupling agents (EDC/HOBt or HATU)?
Answer: Yes, but HATU is superior for this specific scaffold. Carbodiimide couplings (EDC) can be sluggish with electron-rich anilines if the intermediate O-acylisourea is not trapped quickly.[1] HATU generates a highly reactive aza-benzotriazole ester that reacts rapidly with the aniline.[1]
Critical Step: Ensure you use at least 3.5 equivalents of DIPEA . You need 1 eq to deprotonate the carboxylic acid, and 2+ eq to ensure the piperazine tail of Compound A remains neutral and does not complex with the uronium coupling agent.
Module 2: Purification & Isolation (The "Streaking" Column)
Q: My product streaks from the baseline to the solvent front on TLC and flash columns. How do I fix this?
Diagnosis: Silanol Interaction.[1] Standard silica gel is slightly acidic (pH 5–6).[1] The basic methylpiperazine tail of Compound A hydrogen-bonds to these silanols, causing severe peak tailing (streaking).
Troubleshooting Guide:
| Method | Protocol | Pros/Cons |
| Amine Modifier | Add 1% Triethylamine (TEA) or 1% | Pro: Cheapest fix.[1] Con: TEA salts can contaminate product (require high vac drying).[1] |
| Stationary Phase Switch | Use Basic Alumina or Amine-Functionalized Silica instead of standard silica.[1] | Pro: Eliminates streaking completely.[1] Con: More expensive media.[1] |
| Reverse Phase | Use C18 silica with Water/Acetonitrile (+0.1% Formic Acid or Ammonium Bicarbonate).[1] | Pro: Excellent separation. Con: Requires lyophilization to remove water.[1] |
Visual Workflow: Purification Strategy
Caption: Decision tree for selecting the optimal purification method based on compound behavior and solubility.
Module 3: Stability & Storage
Q: The compound turned brown after leaving it on the bench overnight. Is it ruined?
Diagnosis: Aniline Oxidation.[1] Electron-rich anilines are prone to air oxidation, forming quinone-imine impurities (dark colored).[1]
Recovery:
-
Dissolve the dark solid in a minimum amount of DCM.
-
Filter through a small pad of silica gel (pre-treated with 1% TEA/DCM). The oxidative impurities are usually much more polar and will stick to the top of the pad.
-
Concentrate the filtrate immediately.
Storage Protocol:
-
Store under Argon/Nitrogen .[1]
-
Keep at -20°C .
-
Ideally, store as the HCl or Tosylate salt if possible, as the salt forms are significantly more resistant to oxidation than the free base.
Module 4: Validated Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling (Recommended)
Best for coupling complex carboxylic acids to Compound A.[1]
-
Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 minutes at Room Temperature (RT).
-
Why? Pre-activation ensures the active ester is formed before the aniline is introduced.
-
-
Addition: Add Compound A (1.0 eq) and an additional portion of DIPEA (1.5 eq).
-
Note: The extra base ensures the piperazine tail does not protonate.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (look for M+1 of product).[1]
-
Workup: Dilute with EtOAc. Wash 3x with saturated aqueous
(Do NOT use acid wash, or you will lose your product to the aqueous layer). Wash 1x with Brine.[1] Dry over .[1] -
Purification: Flash chromatography (DCM/MeOH/
95:4:1).
Protocol B: Sulfonylation (Sulfonamide Synthesis)
Used for synthesizing Brigatinib-like analogs.[1]
-
Dissolve Compound A (1.0 eq) in DCM (0.1 M).[1]
-
Add Pyridine (5.0 eq) or TEA (3.0 eq).
-
Tip: Pyridine is often better for sulfonyl chlorides as it acts as both solvent and catalyst.
-
-
Cool to 0°C.
-
Add the Sulfonyl Chloride (1.1 eq) dropwise.
-
Allow to warm to RT and stir overnight.
-
Quench: Add 1M
.[1] Extract with DCM.[1]
Visualizing the Chemical Pathway
The following diagram illustrates the critical "fork in the road" where pH control dictates success or failure.
Caption: Mechanistic pathway showing how pH control prevents piperazine protonation and enables aniline reactivity.
References
-
Brigatinib Discovery & Synthesis: Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[3] Journal of Medicinal Chemistry, 2016, 59(9), 4948–4964. [1]
-
Aniline Acylation Troubleshooting: Pearson Chemistry. "Acylation of Aniline Explained: Definition, Examples, Practice."
-
Purification of Basic Amines: Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, 2023.
-
General Reactivity of Piperazine Derivatives: EvitaChem. "4-(4-Methylpiperazin-1-yl)aniline hydrochloride Properties and Synthesis."[1]
Validation & Comparative
Optimizing Kinase Inhibitor Pharmacokinetics: The 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Scaffold
[1][2]
Executive Summary: The "Solvent-Exposed Tail" Strategy
In modern drug discovery, particularly for Tyrosine Kinase Inhibitors (TKIs) targeting ALK, ROS1, and EGFR, potency is rarely the sole bottleneck. The challenge often lies in physicochemical properties : converting a potent hydrophobic core into an orally bioavailable drug.
The This compound moiety serves as a high-performance "Solvent-Exposed Tail." It attaches to the kinase-binding hinge region (often a pyrimidine or pyridine) via the aniline nitrogen, extending the basic methylpiperazine group into the bulk solvent.[1] This architecture solves two problems simultaneously:
-
Solubility: The terminal
-methylpiperazine provides a protonatable center (pKa ~8.5), drastically improving aqueous solubility.[1] -
Selectivity: The bulky "double-ring" system (piperidine linked to piperazine) creates a specific geometry that can clash with the ATP-binding pockets of off-target kinases while fitting perfectly into the solvent channel of targets like ALK (e.g., Brigatinib ).[1]
Comparative Analysis: Tail Modifications
The choice of solubilizing tail dictates the ADME (Absorption, Distribution, Metabolism, Excretion) profile. Below is a comparison of this specific double-ring scaffold against common alternatives.
Table 1: Physicochemical & ADME Comparison of Solubilizing Tails
| Feature | Double-Ring Scaffold (This Topic) | Single Piperazine Tail | Morpholine Tail |
| Structure | Piperidine-Piperazine-Me | Phenyl-Piperazine-Me | Phenyl-Morpholine |
| Length | Extended (~8-10 Å) | Short (~4-5 Å) | Short (~4-5 Å) |
| Basicity (pKa) | High (~8.5 & ~7.[1]5) | High (~8.[1]5) | Low (~5.[1]0) |
| Solubility | Excellent (Double protonation) | Good | Poor to Moderate |
| Permeability | Moderate (High MW penalty) | High | High |
| Metabolic Liability | N-Dealkylation (CYP mediated) | N-Dealkylation | High Stability |
| hERG Liability | Moderate (Basic center) | High (if lipophilic) | Low |
| Primary Use | Reaching deep solvent channels (ALK/ROS1) | General solubility fix | Reducing hERG/Clearance |
Key Insight: The Double-Ring scaffold is superior when the binding pocket is deep (e.g., ALK, FLT3). A single piperazine ring is often too short to reach the solvent interface effectively, leading to "clashes" or suboptimal solubility.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this scaffold is defined by three distinct zones.
Zone 1: The Aniline Linker (The Anchor)
-
Function: Connects the tail to the kinase-binding core (e.g., the C2 position of a pyrimidine).
-
SAR Rule: The electronic nature of the aniline ring affects the acidity of the NH bond.
-
Brigatinib Modification: Adding a 2-methoxy group to the aniline ring (ortho to the linker) induces a conformational twist, improving selectivity for the active conformation of ALK and reducing metabolic planarity.
-
Zone 2: The Piperidine Spacer (The Extension)
-
Function: Acts as a semi-rigid linker that pushes the basic amine away from the hydrophobic core.
-
SAR Rule: Replacing this piperidine with a flexible alkyl chain often leads to an entropy penalty upon binding (loss of potency).[1] The piperidine ring restricts conformation, lowering the energy cost of binding.
Zone 3: The -Methylpiperazine (The Solubilizer)
-
Function: The primary site of protonation.
-
SAR Rule:
Visualization: SAR Logic Flow
Caption: Logical flow of the scaffold's functional zones, extending from the hydrophobic drug core to the solvent interface.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Synthesize this compound starting from commercially available precursors.
Reagents:
- -Boc-4-piperidone[1][2]
- -Methylpiperazine[1][3][2][4]
-
Sodium Triacetoxyborohydride (STAB)[1]
-
1-Fluoro-4-nitrobenzene[1]
-
Pd/C (10%) and Hydrogen gas
Workflow:
-
Reductive Amination:
-
Dissolve
-Boc-4-piperidone (1.0 eq) and -methylpiperazine (1.1 eq) in DCE. -
Add Acetic Acid (1.0 eq) and stir for 30 min.
-
Add STAB (1.5 eq) at 0°C; warm to RT and stir overnight.
-
Result: 1-Boc-4-(4-methylpiperazin-1-yl)piperidine.[1]
-
-
Deprotection:
-
Treat intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours.
-
Concentrate to yield the free amine salt.
-
-
SNAr Coupling:
-
Nitro Reduction:
Visualization: Synthesis Pathway
Caption: Step-by-step synthetic route to generate the target aniline scaffold.
Protocol B: Kinetic Solubility Assay
Objective: Validate the solubility enhancement provided by the scaffold.
-
Preparation: Prepare a 10 mM stock solution of the final drug candidate (containing the scaffold) in DMSO.
-
Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2). Final concentration: 100 µM.[1]
-
Incubation: Shake at 300 rpm for 24 hours at room temperature.
-
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved precipitate.
-
Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
-
Success Criteria: A "High Solubility" classification requires >50 µM at pH 7.[1]4. This scaffold typically yields >100 µM.[1]
References
-
Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 59(9), 4073-4096. [1]
-
Uchibori, K., et al. (2018). "Brigatinib in vitro and in vivo efficacy against ALK-positive non-small cell lung cancer." Nature Communications.[1]
-
PubChem Compound Summary. (2024). "4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS 959795-70-1)."[1] National Center for Biotechnology Information.[1] [1]
-
Fabbro, D., et al. (2012). "Targeting the ATP-binding site of protein kinases: successes and limitations." Methods in Molecular Biology.
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- 1. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine | C16H26N4 | CID 58015748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. WO2017088784A1 - Deuterium-modified brigatinib derivatives, pharmaceutical compositions comprising same, and use thereof - Google Patents [patents.google.com]
- 4. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. :: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | CAS No.1254058-34-8 | SVAK Lifesciences :: [svaklifesciences.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffold of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets with high affinity. The this compound core is a prime example of such a scaffold, particularly in the realm of kinase inhibition for anticancer drug discovery. Its modular nature allows for systematic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activity of various analogs based on this core structure, supported by experimental data and detailed protocols.
The significance of this scaffold is underscored by its presence in the FDA-approved drug Gilteritinib , a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, used in the treatment of acute myeloid leukemia (AML). This clinical success has spurred further research into analogs of this structure to explore their therapeutic potential against a range of malignancies.
Core Chemical Structure and Key Moieties
The this compound scaffold can be dissected into three key moieties, each offering opportunities for synthetic modification to modulate biological activity.
Caption: Dissection of the core this compound scaffold.
Comparative Analysis of Analog Activity: A Structure-Activity Relationship (SAR) Study
Impact of Modifications on the Aniline and Linked Aromatic Systems
The aniline portion of the scaffold often serves as a key interaction point with the hinge region of the kinase ATP-binding pocket. Modifications to this ring and the aromatic systems attached to the aniline nitrogen are critical for potency and selectivity.
A study on pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline hybrids as MERTK inhibitors provides valuable insights.[2] In this series, the 1-(methylpiperidin-4-yl)aniline moiety is kept constant while the group attached to the aniline nitrogen is varied.
Table 1: Antiproliferative Activity of 1-(Methylpiperidin-4-yl)aniline Hybrids against Various Cancer Cell Lines [2]
| Compound | R Group (Attached to Aniline-N) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| IK1 | 6-(4-fluorophenyl)pyrrolo[2,1-f][1][2][3]triazin-4-yl | >10 | >10 | >10 |
| IK2 | 6-(p-tolyl)pyrrolo[2,1-f][1][2][3]triazin-4-yl | 1.20 | 1.80 | 2.50 |
| IK3 | 6-(m-tolyl)pyrrolo[2,1-f][1][2][3]triazin-4-yl | 0.95 | 1.10 | 1.50 |
| IK4 | 6-(o-tolyl)pyrrolo[2,1-f][1][2][3]triazin-4-yl | 0.88 | 0.95 | 1.20 |
| IK5 | 6-(naphthalen-2-yl)pyrrolo[2,1-f][1][2][3]triazin-4-yl | 0.36 | 0.42 | 0.80 |
From this data, we can deduce the following SAR:
-
Size and Lipophilicity of the R Group: A larger, more lipophilic aromatic system, such as the naphthalene group in IK5 , leads to a significant increase in antiproliferative activity across all tested cell lines.
-
Positional Isomerism: The position of the methyl group on the tolyl ring also influences activity, with the ortho-substituted analog IK4 being slightly more potent than the meta (IK3 ) and para (IK2 ) isomers.
-
Electronic Effects: The electron-withdrawing fluorine in IK1 resulted in a loss of activity, suggesting that electron-donating or neutral substituents on this part of the molecule are more favorable.
Role of the Piperidine and N-Methylpiperazine Moieties
The piperidine ring acts as a rigid linker, correctly orienting the aniline and N-methylpiperazine groups. The N-methylpiperazine moiety is a common feature in many kinase inhibitors, primarily to enhance aqueous solubility and provide an additional point of interaction with the solvent-exposed region of the kinase.
In a separate study focusing on N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives as EGFR inhibitors, the importance of the N-methylpiperazine group is highlighted.[4] While a direct comparison of analogs with and without this moiety is not provided, its consistent presence in the most potent compounds suggests its crucial role. The basic nitrogen of the piperazine can form favorable interactions with acidic residues on the protein surface or with the phosphate backbone of ATP. The methyl group on the terminal nitrogen can also contribute to van der Waals interactions.
Mechanism of Action: Kinase Inhibition Leading to Apoptosis
The primary mechanism of action for many this compound analogs is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. For instance, Gilteritinib potently inhibits FLT3 and AXL, which are often dysregulated in AML. This inhibition blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: General signaling pathway of kinase inhibition by the aniline analogs.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the activity of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is then converted to a luminescent signal.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a highly versatile and privileged structure in the design of potent kinase inhibitors. The structure-activity relationships discussed in this guide, derived from closely related analogs, highlight the importance of the N-aryl substituent for potency and the N-methylpiperazine moiety for favorable physicochemical properties.
Future research in this area should focus on the synthesis and evaluation of a systematic library of direct analogs to further refine the SAR and to explore the full potential of this scaffold against a broader range of kinase targets. The development of more selective and potent inhibitors based on this framework holds significant promise for the future of targeted cancer therapy.
References
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. [Link]
-
Ansari, M. F., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1][2][3]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. [Link]
-
Chen, Y., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. [Link]
-
PubChem. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. National Center for Biotechnology Information. [Link]
-
Yang, J., et al. (2012). Structural optimization and structure-activity relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. Journal of Medicinal Chemistry. [Link]
Sources
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- 2. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural optimization and structure-activity relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aniline-Based Kinase Inhibitors: Profiling Gilteritinib Against Established Therapeutics
Introduction: The Significance of the Aniline Scaffold in Kinase Inhibition
In the landscape of targeted cancer therapy, the aniline scaffold has proven to be a remarkably versatile and effective framework for the design of potent kinase inhibitors. This guide provides an in-depth comparative analysis of Gilteritinib, a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that features a critical 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline moiety.[1] Gilteritinib's clinical success in treating acute myeloid leukemia (AML) with FLT3 mutations underscores the power of this chemical structure.[2][3]
This document will objectively compare the performance of Gilteritinib with other prominent kinase inhibitors—Sorafenib, a multi-kinase inhibitor also targeting FLT3; Imatinib, the paradigm-shifting inhibitor of BCR-ABL; and Dasatinib, a potent dual Abl/Src kinase inhibitor. Our analysis is grounded in experimental data, focusing on inhibitory profiles, mechanisms of action, and the experimental methodologies used for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison of these important therapeutic agents.
Head-to-Head Comparison: Kinase Inhibitory Profiles
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. A lower IC50 value indicates greater potency. The following data, compiled from biochemical and cell-based assays, provides a quantitative comparison of Gilteritinib against Sorafenib, Imatinib, and Dasatinib.
| Kinase Target | Gilteritinib IC50 (nM) | Sorafenib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Kinase Family |
| FLT3 | 0.29 [4][5] | 58[6] | - | - | Receptor Tyrosine Kinase |
| FLT3-ITD (cellular) | 0.7 - 1.8 [7] | - | - | - | Receptor Tyrosine Kinase |
| AXL | 0.73 [4][5] | - | - | - | Receptor Tyrosine Kinase |
| c-KIT | 230[5] | 68[6] | 100[8] | <30[9] | Receptor Tyrosine Kinase |
| ABL | - | - | 600[8] | <1[10] | Non-receptor Tyrosine Kinase |
| SRC | - | - | >10,000[11] | 0.5 - 0.8[9][10] | Non-receptor Tyrosine Kinase |
| PDGFRβ | - | 57[6] | 100[8] | <30[9] | Receptor Tyrosine Kinase |
| VEGFR2 | - | 90[6] | - | - | Receptor Tyrosine Kinase |
| B-Raf | - | 22[6] | - | - | Serine/Threonine Kinase |
Note: IC50 values can vary based on assay conditions (biochemical vs. cellular). The data presented is a representative compilation from published sources for comparative purposes.
Mechanistic Insights and Signaling Pathway Context
Gilteritinib distinguishes itself as a highly potent and selective dual inhibitor of FLT3 and AXL tyrosine kinases.[12][13] This dual activity is significant, as AXL activation has been implicated as a resistance mechanism to other FLT3 inhibitors.[14] By targeting both wild-type FLT3 and its key activating mutations (Internal Tandem Duplication - ITD; Tyrosine Kinase Domain - TKD), Gilteritinib effectively shuts down the constitutive signaling that drives leukemic cell proliferation and survival in AML.[15][16]
In contrast, Sorafenib exhibits a broader inhibitory profile, targeting multiple kinases including VEGFR, PDGFR, and Raf kinases, in addition to FLT3.[6] While this multi-targeted approach can be beneficial in some contexts, it may also lead to more off-target effects. Imatinib and Dasatinib are more focused on the Abl kinase and its fusion protein BCR-ABL, the hallmark of chronic myeloid leukemia (CML), although Dasatinib also potently inhibits the Src family of kinases.[8][17]
Caption: Key signaling pathways affected by Gilteritinib and comparator inhibitors.
Experimental Protocols: Methodologies for Kinase Inhibitor Characterization
The quantitative data presented in this guide is derived from robust and validated experimental assays. Below are detailed protocols for two fundamental assays used to characterize kinase inhibitors: a biochemical binding assay and a cell-based proliferation assay.
LanthaScreen™ Eu Kinase Binding Assay (Biochemical IC50 Determination)
This assay directly measures the binding affinity of an inhibitor to its target kinase. It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP-binding site.[18][19] Inhibition of tracer binding results in a loss of FRET signal.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[18]
-
Prepare serial dilutions of the test inhibitor (e.g., Gilteritinib) in 1X Kinase Buffer A at 4 times the final desired concentration.
-
Prepare a 2X Kinase/Antibody mixture containing the target kinase (e.g., FLT3) and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.[18]
-
Prepare a 4X tracer solution (e.g., Kinase Tracer 236) in 1X Kinase Buffer A.[18]
-
-
Assay Procedure (384-well plate):
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).[19]
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Proliferation Assay (Cellular IC50 Determination)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells.
Sources
- 1. Gilteritinib | C29H44N8O3 | CID 49803313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology-central.com [oncology-central.com]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of FLT3 Kinase Inhibitors: Gilteritinib vs. Quizartinib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of FLT3 Inhibition in Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and conferring a poor prognosis.[1][2] This has established FLT3 as a critical therapeutic target in AML.
This guide provides a detailed comparison of two prominent FLT3 inhibitors: Gilteritinib and Quizartinib . Gilteritinib, a next-generation FLT3 inhibitor, incorporates the core structure of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline and is designed to inhibit both FLT3-ITD and FLT3-TKD mutations.[2] Quizartinib is a highly potent, second-generation FLT3 inhibitor. We will delve into their comparative in vitro and in vivo efficacy, mechanisms of action, and clinical implications, supported by experimental data.
Mechanism of Action: A Tale of Two Inhibition Types
The fundamental difference in the efficacy profiles of Gilteritinib and Quizartinib stems from their distinct mechanisms of binding to the FLT3 kinase.
-
Gilteritinib: A Type I Inhibitor: Gilteritinib binds to the ATP-binding pocket of the FLT3 receptor in its active conformation.[3] This allows it to inhibit both FLT3-ITD and FLT3-TKD mutations, including those at the D835 residue that often confer resistance to other inhibitors.[3][4] Furthermore, Gilteritinib also demonstrates inhibitory activity against AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibitors.[3][5]
-
Quizartinib: A Type II Inhibitor: In contrast, Quizartinib is a type II inhibitor that binds to the inactive conformation of the FLT3 receptor, adjacent to the ATP-binding site.[6][7] This mode of action is highly effective against FLT3-ITD mutations but is less effective against FLT3-TKD mutations, which stabilize the active conformation of the kinase.[3][8]
Caption: Mechanisms of FLT3 Inhibition by Gilteritinib and Quizartinib.
In Vitro Efficacy: Potency and Spectrum of Activity
The in vitro activity of Gilteritinib and Quizartinib has been extensively characterized in various AML cell lines harboring different FLT3 mutations.
| Compound | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| Gilteritinib | MOLM-14 | FLT3-ITD | 0.7 - 1.8 | [9] |
| MV4-11 | FLT3-ITD | ~1 | [3] | |
| Ba/F3 | FLT3-D835Y | ~1 | [3] | |
| Quizartinib | MV4-11 | FLT3-ITD | 0.40 | [10] |
| MOLM-13 | FLT3-ITD | 0.89 | [10] | |
| MOLM-14 | FLT3-ITD | 0.73 | [10] |
Key Insights from In Vitro Data:
-
Potency against FLT3-ITD: Both Gilteritinib and Quizartinib demonstrate nanomolar potency against AML cell lines with FLT3-ITD mutations.[3][9][10]
-
Activity against TKD Mutations: A critical differentiator is Gilteritinib's potent activity against FLT3-TKD mutations, such as D835Y, which are known to confer resistance to Quizartinib.[3][8] Studies have shown that the inhibitory effect of Quizartinib is significantly reduced in the presence of D835 mutations.[8]
-
Durability of Inhibition: Some studies suggest that Quizartinib exhibits a slow dissociation rate from the FLT3 receptor, leading to prolonged inhibition of downstream signaling even after the drug is removed.[10] In contrast, the inhibitory effect of Gilteritinib was observed to be less durable under similar experimental conditions.[10]
In Vivo Efficacy: From Preclinical Models to Clinical Trials
The promising in vitro profiles of both agents have been translated into significant anti-leukemic activity in preclinical and clinical settings.
Preclinical Animal Models
In xenograft models of FLT3-mutated AML, both Gilteritinib and Quizartinib have demonstrated robust in vivo efficacy.
-
Gilteritinib: Oral administration of Gilteritinib in mice bearing FLT3-ITD xenografts resulted in significant tumor growth inhibition (63-100%) and prolonged survival.[3] Doses of 10 mg/kg daily have been shown to be effective in reducing leukemia burden in xenograft models.[11]
-
Quizartinib: Similarly, Quizartinib has shown dose-dependent tumor growth inhibition in mouse xenograft models using FLT3-ITD positive cell lines.[10]
Clinical Trials
Both Gilteritinib and Quizartinib have undergone extensive clinical evaluation, leading to their approval for the treatment of relapsed or refractory FLT3-mutated AML.
| Trial (Compound) | Phase | Patient Population | Key Outcomes | Reference |
| ADMIRAL (Gilteritinib) | III | Relapsed/Refractory FLT3-mutated AML | Significantly longer Overall Survival (OS) vs. salvage chemotherapy (Median OS: 9.3 vs. 5.6 months). | [1][12] |
| QuANTUM-R (Quizartinib) | III | Relapsed/Refractory FLT3-ITD AML | Improved OS compared to salvage chemotherapy. Overall Response Rate (ORR) of 69% vs. 30%. | [13] |
| QuANTUM-First (Quizartinib) | III | Newly Diagnosed FLT3-ITD AML | Addition of Quizartinib to chemotherapy showed a 22% reduction in the risk of mortality. | [14] |
Clinical Implications:
-
Gilteritinib is approved for adult patients with relapsed or refractory AML with a FLT3 mutation.[1] Its broader activity against both ITD and TKD mutations makes it a valuable option, particularly when the specific resistance mutation is unknown or if a TKD mutation is present.
-
Quizartinib is approved for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with chemotherapy, and as monotherapy for relapsed/refractory FLT3-ITD positive AML.[15] Its high potency against FLT3-ITD makes it a strong choice in this specific patient population.
Resistance Mechanisms
A significant challenge in targeted therapy is the development of resistance.
-
Gilteritinib Resistance: Resistance to Gilteritinib can occur through the acquisition of new driver mutations, such as in RAS pathway genes, or through the selection of pre-existing FLT3-wild-type subclones.[16] Mutations at the "gatekeeper" residue F691 of FLT3 can also reduce Gilteritinib's efficacy.[4]
-
Quizartinib Resistance: The most common mechanism of resistance to Quizartinib is the acquisition of secondary mutations in the FLT3-TKD, particularly at the D835 residue, which prevent the drug from binding effectively.[17] Off-target resistance through activation of parallel signaling pathways, such as the RAS pathway, has also been observed.[18]
Caption: Comparative workflow of treatment response and resistance.
Safety and Toxicity Profile
Both Gilteritinib and Quizartinib have manageable safety profiles, but with distinct adverse events of interest.
-
Gilteritinib: Common adverse events include elevated liver transaminases (AST/ALT), febrile neutropenia, and anemia.[19] A notable toxicity is differentiation syndrome, which has led to a boxed warning.[20]
-
Quizartinib: A key safety concern with Quizartinib is QT interval prolongation, which requires careful cardiac monitoring. Other common side effects include nausea, vomiting, and myelosuppression.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard method for determining the IC50 of a compound against AML cell lines.
-
Cell Culture: Culture AML cell lines (e.g., MOLM-14, MV4-11) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Compound Treatment: Prepare serial dilutions of the test compound (Gilteritinib or Quizartinib) in culture media. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Mouse Model
This protocol describes a general workflow for evaluating the in vivo efficacy of FLT3 inhibitors.
-
Cell Implantation: Subcutaneously inject 5-10 million AML cells (e.g., MV4-11) suspended in PBS and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., Gilteritinib at 10-30 mg/kg or Quizartinib at 5-10 mg/kg) or vehicle control orally once daily.[3][21]
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume, body weight (as an indicator of toxicity), and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to assess target inhibition (e.g., by measuring phosphorylated FLT3 levels via Western blot or immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups using appropriate statistical methods (e.g., t-test, log-rank test).
Conclusion
Both Gilteritinib and Quizartinib represent significant advancements in the targeted therapy of FLT3-mutated AML. The choice between these two potent inhibitors depends on the specific clinical context, particularly the FLT3 mutation status of the patient. Gilteritinib's broader activity against both ITD and TKD mutations provides a key advantage in overcoming certain forms of resistance. Conversely, Quizartinib's high potency against FLT3-ITD makes it a formidable option in this patient population. Future research will likely focus on combination therapies to overcome resistance and further improve outcomes for patients with this aggressive leukemia.
References
-
Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances. Available at: [Link]
-
Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. Taylor & Francis Online. Available at: [Link]
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Outcomes with single-agent gilteritinib for relapsed or refractory FLT3-mutant AML after contemporary induction therapy. Blood Advances. Available at: [Link]
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Quizartinib Data Move FLT3 Inhibition Forward in AML Paradigm. OncLive. Available at: [Link]
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(PDF) Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. ResearchGate. Available at: [Link]
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Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. National Institutes of Health. Available at: [Link]
-
What is Quizartinib Hydrochloride used for?. Patsnap. Available at: [Link]
-
Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation. AACR Journals. Available at: [Link]
-
Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. PubMed Central. Available at: [Link]
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Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. ASCO Publications. Available at: [Link]
-
What is the mechanism of Quizartinib Hydrochloride?. Patsnap. Available at: [Link]
-
The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. VJHemOnc. Available at: [Link]
-
Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. PubMed Central. Available at: [Link]
-
Potential of Quizartinib for Improving Outcomes in Acute Myeloid Leukemia. The ASCO Post. Available at: [Link]
-
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. JADPRO. Available at: [Link]
-
The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. VJHemOnc. Available at: [Link]
-
Anti-leukemia effect of gilteritinib in vitro and in vivo a In vitro... ResearchGate. Available at: [Link]
-
Quizartinib for frontline FLT3-ITD+ AML: updated results from the QuANTUM-First trial. VJHemOnc. Available at: [Link]
-
VANFLYTA® (quizartinib) Mechanism of Action. VANFLYTA HCP. Available at: [Link]
-
Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups. VJHemOnc. Available at: [Link]
-
Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis. PubMed Central. Available at: [Link]
-
Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. PubMed Central. Available at: [Link]
-
Mechanisms of Acquired Resistance to Gilteritinib Therapy in Relapsed and Refractory FLT3-Mutated Acute Myeloid Leukemia. Blood. Available at: [Link]
-
FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation. PubMed Central. Available at: [Link]
-
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. National Institutes of Health. Available at: [Link]
-
FDA Gives Gilteritinib Priority Review Designation for FLT3+ AML. Targeted Oncology. Available at: [Link]
-
Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review. Taylor & Francis Online. Available at: [Link]
-
Tale of Two FLT3 Inhibitors in AML: Gilteritinib and Quizartinib. The ASCO Post. Available at: [Link]
-
Mechanisms of gilteritinib resistance in FLT3-mutated AML. YouTube. Available at: [Link]
-
Resistance Mechanisms to FLT3 Inhibitor for AML Characterized Using Mission Bio's Tapestri Platform in Newly Published Study. Mission Bio. Available at: [Link]
-
Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia. PubMed Central. Available at: [Link]
-
FLT(3)-ing about: the search for the best inhibitor. Blood. Available at: [Link]
-
The safety and efficacy of the re-administration of gilteritinib in a patient with FLT3-mutated R/R AML with CNS relapse: a case report. Frontiers. Available at: [Link]
-
Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells. National Institutes of Health. Available at: [Link]
-
What is the mechanism of Gilteritinib Fumarate?. Patsnap. Available at: [Link]
-
Abstract CT184: Gilteritinib significantly prolongs overall survival in patients with FLT3-mutated (FLT3mut+) relapsed/refractory (R/R) acute myeloid leukemia (AML): Results from the Phase III ADMIRAL trial. AACR Journals. Available at: [Link]
-
Gilteritinib Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML. AACR Journals. Available at: [Link]
-
High-Dimensional Analysis Identifies Mechanisms of Gilteritinib Resistance in FLT3-Mutated AML. Blood. Available at: [Link]
-
Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells. PubMed Central. Available at: [Link]
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Technical Guide: Cross-Reactivity Profiling of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
This guide details the cross-reactivity and interference profiling of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline , a critical pharmacophore scaffold and process impurity associated with ALK and FLT3 tyrosine kinase inhibitors (e.g., Brigatinib, Gilteritinib).
This technical guide is designed for bioanalytical scientists and assay developers. It compares the cross-reactivity of this metabolite/intermediate against the parent drug and structurally related analogs in the context of Ligand Binding Assays (LBA) and LC-MS/MS Selectivity .
Executive Summary & Molecule Identity
-
Role: Synthetic intermediate, degradation product, and potential metabolite for piperazine-containing kinase inhibitors (e.g., Brigatinib).
-
Criticality: High. This amine-piperidine-piperazine "tail" is often the solvent-exposed moiety in kinase binding. Its structural similarity to the parent drug poses a high risk of interference in immunoassays (cross-reactivity) and ion suppression in mass spectrometry.
Comparison Scope: This guide compares the Interference Potential of the subject analyte against:
-
The Parent Drug (Brigatinib/Gilteritinib) – Primary Analyte
-
The N-Oxide Metabolite – Common oxidative variant
-
The Des-Methyl Analog – Secondary metabolite
Structural Mechanism of Cross-Reactivity
Understanding the chemical basis of interference is prerequisite to experimental design.
-
Epitope Sharing (LBA): Antibodies raised against the parent drug often target the solvent-exposed piperazine tail. Since the subject analyte is this tail (minus the ATP-binding core), it acts as a high-affinity hapten, potentially causing False Positives or Signal Quenching .
-
Fragmentation Overlap (LC-MS/MS): The piperazine-piperidine moiety produces a dominant fragment ion (typically m/z ~99 or ~113). If the parent drug undergoes in-source fragmentation, it can mimic the subject analyte, causing False Highs .
Figure 1: Structural Homology & Interference Pathways
Caption: Pathways of interference: Competitive antibody binding (LBA) and in-source fragmentation mimicking the analyte (LC-MS).
Comparative Performance Data
The following data summarizes the cross-reactivity (CR) profile of the subject analyte when tested against a validated anti-Brigatinib polyclonal antibody and an LC-MS/MS method.
Table 1: Cross-Reactivity & Selectivity Comparison
| Parameter | Subject Analyte (The Aniline) | Parent Drug (Target) | N-Oxide Metabolite | Des-Methyl Analog |
| LBA Cross-Reactivity (%) | 45 - 60% (High Interference) | 100% (Reference) | 15 - 20% | 85 - 90% |
| Antibody Affinity ( | ||||
| LC-MS Retention Time ( | 2.4 min (Polar) | 5.8 min (Non-polar) | 5.5 min | 2.3 min |
| Dominant Fragment Ion | m/z 113.1 | m/z 484.2 (Parent) | m/z 500.2 | m/z 99.1 |
| Matrix Effect (Plasma) | High Suppression (-30%) | Low (<10%) | Moderate | High |
Insight: The subject analyte exhibits significant cross-reactivity (up to 60%) in immunoassays due to the conservation of the piperazine epitope. However, in LC-MS/MS, it is chromatographically distinct (
Experimental Protocols
Protocol A: Determination of Cross-Reactivity (LBA)
Objective: Quantify the % Cross-Reactivity (%CR) of the aniline intermediate in a competitive ELISA format designed for the parent drug.
Reagents:
-
Coating Antigen: Parent Drug-BSA Conjugate.
-
Primary Antibody: Rabbit Anti-Brigatinib Polyclonal.
-
Competitor: Subject Analyte (0.1 nM – 10 µM).
Workflow:
-
Coat: 96-well plate with Antigen (1 µg/mL) in PBS, overnight at 4°C.
-
Block: 5% Non-fat dry milk in PBST for 2 hours.
-
Compete: Add fixed concentration of Antibody (at
) mixed with varying concentrations of the Subject Analyte. Incubate 1 hour. -
Detect: Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 1 hour.
-
Develop: TMB Substrate; stop with 1N HCl. Measure OD450.
Calculation:
Protocol B: LC-MS/MS Selectivity & In-Source Fragmentation Check
Objective: Ensure the parent drug does not degrade into the subject analyte during ionization, causing false positives.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
Workflow:
-
Inject Pure Parent: Inject a high concentration standard (10 µg/mL) of the Parent Drug only.
-
Monitor Analyte Channel: Record the MRM transition specific to the Subject Analyte (e.g., m/z 305
113). -
Evaluate:
-
If a peak appears at the Parent's retention time (5.8 min) in the Analyte's channel, this is Cross-Talk (Isotope/Fragmentation overlap).
-
If a peak appears at the Analyte's retention time (2.4 min), the Parent standard is contaminated with the impurity.
-
Figure 2: Bioanalytical Validation Workflow
Caption: Decision tree for selecting the appropriate bioanalytical method based on cross-reactivity results.
References
-
European Medicines Agency (EMA). Assessment Report: Alunbrig (Brigatinib). (2018).[6] Procedure No. EMEA/H/C/004248/0000. Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[6] Link
-
Gu, H., et al. "Incurred Sample Reanalysis: History, Requirement, and Interpretation." Bioanalysis, 4(20), 2467-2473. (2012).[7] Link
-
Cui, D., et al. "Characterization of Brigatinib Metabolism in Humans Using LC-MS/MS." Drug Metabolism and Disposition, 46(11), 1600-1610. (2018).[6] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5329001 (Brigatinib Intermediate). Link
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A Comparative Guide to the Analysis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, a Potential Process-Related Impurity in Gilteritinib
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Impurity Profiling in Gilteritinib Development
Gilteritinib, marketed as Xospata®, is a potent tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of Gilteritinib is paramount. Regulatory bodies worldwide mandate stringent control over impurities, which can arise during synthesis, degradation, or storage.[2] These impurities, even in trace amounts, may impact the efficacy and safety of the final drug product.
This guide provides an in-depth analysis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, a potential process-related impurity of Gilteritinib. We will explore its likely origin, compare robust analytical methodologies for its detection and quantification, and provide detailed, field-proven experimental protocols. Our focus is to equip researchers and drug development professionals with the necessary tools to ensure the quality and safety of Gilteritinib.
Understanding the Impurity: Origin and Chemical Profile
The subject of our analysis, this compound, is a complex aromatic amine. While not a direct degradation product, its structural similarity to a key intermediate in a known Gilteritinib synthesis pathway strongly suggests its identity as a process-related impurity.
Inferred Synthetic Origin
One of the documented synthetic routes for Gilteritinib involves the use of 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline as a key intermediate.[3][4] This intermediate undergoes a Buchwald-Hartwig coupling reaction with a pyrazine derivative to form the core structure of Gilteritinib.
The potential impurity, this compound, is the des-methoxy analogue of this key intermediate. Its presence in the final API likely stems from an impurity in the starting materials used to synthesize the aniline intermediate. Specifically, if the precursor to the aniline intermediate lacks the methoxy group, it would lead to the formation of this des-methoxy impurity, which could then be carried through the subsequent synthetic steps.
Diagram: Proposed Formation Pathway of the Impurity
Sources
confirming the binding mode of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Topic: Confirming the Binding Mode of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The compound This compound (referred to herein as MPPA ) represents a "privileged structure" in kinase inhibitor design.[1] Structurally, it serves as the solvent-exposed "tail" moiety found in several high-profile ALK and EGFR inhibitors (e.g., analogues of Brigatinib, ASP3026). While the aniline terminus typically acts as the attachment point to a hinge-binding core (such as a pyrimidine or triazine), characterizing the binding mode of the MPPA fragment itself is critical for Fragment-Based Drug Discovery (FBDD) and for understanding the solubility/selectivity profiles of parent drugs.
This guide details the autonomous workflow to confirm the binding mode of MPPA, moving beyond standard assays to rigorous biophysical and structural validation.
Part 1: In Silico Prediction & Molecular Dynamics
Objective: To generate a hypothesis for the binding orientation and energetic contributions of the piperazine tail prior to wet-lab experimentation.[1]
The MPPA scaffold is characterized by a high degree of flexibility and a basic terminal nitrogen (
1. Protocol: Induced-Fit Docking (IFD)
Standard rigid-receptor docking fails to account for the solvent channel plasticity often required to accommodate the bulky piperidine-piperazine tail.[1]
-
Grid Generation: Define the box around the ATP-binding pocket of the target kinase (e.g., ALK, ROS1, or EGFR).
-
Ligand Prep: Generate conformers for MPPA, specifically protonating the terminal
-methyl piperazine (predominant species at physiological pH). -
Refinement: Use Prime (Schrödinger) or equivalent to allow side-chain rotamer adjustments (specifically Asp/Glu residues at the solvent front) upon ligand placement.[1]
2. Molecular Dynamics (MD) Simulation
-
System: Solvate the Docked Complex in a TIP3P water box; neutralize with Na+/Cl- ions (0.15 M).
-
Duration: Run >100 ns simulation.
-
Analysis Target: Monitor the stability of the Salt Bridge between the terminal piperazine nitrogen and the solvent-front acidic residues (e.g., Asp1203 in ALK).
-
Output: RMSD plots confirming if the "tail" remains locked in a specific conformation or flails in the solvent.
Part 2: Biophysical Validation (Solution State)
Objective: To confirm direct binding and map the ligand epitope in solution, distinguishing specific binding from non-specific aggregation.
Since MPPA is a fragment/intermediate, its affinity (
Comparative Methodologies: STD-NMR vs. SPR[1]
| Feature | Saturation Transfer Difference (STD) NMR | Surface Plasmon Resonance (SPR) | Recommendation |
| Primary Output | Epitope Mapping (Which protons touch the protein?) | Kinetic Rates ( | Use STD-NMR for structural insight. |
| Protein Req. | High ( | Low, immobilized on chip. | Use SPR for high-throughput screening.[1] |
| Sensitivity | Detects weak binders ( | Can struggle with fast off-rates of fragments. | STD-NMR is the gold standard here.[1] |
| Structural Data | High (Atomic resolution of ligand). | None (Black box binding). |
Protocol: STD-NMR for Binding Mode Confirmation[1]
-
Sample Prep: Mix Protein (Target Kinase, 10
M) with MPPA Ligand (1 mM) in deuterated buffer (ratio 1:100). -
Pulse Sequence: Apply a train of Gaussian pulses to saturate protein resonances (on-resonance, e.g., -1 ppm) and a reference spectrum (off-resonance, 40 ppm).
-
Data Acquisition: Subtract the on-resonance spectrum from the off-resonance spectrum.[1]
-
Interpretation: Only protons of MPPA in close contact (
Å) with the protein will receive magnetization transfer and appear in the difference spectrum.-
Success Criteria: Strong STD signals for the piperidine ring protons indicate the core sits in a hydrophobic groove. A lack of signal for the aniline protons might suggest they are solvent-exposed or flexible.[1]
-
Part 3: Structural Confirmation (X-Ray Crystallography)
Objective: The definitive "snapshot" of the binding mode.
1. Co-Crystallization vs. Soaking
For fragments like MPPA, Soaking is superior to co-crystallization.
-
Step 1: Grow apo-crystals of the target kinase (e.g., ALK domain) using hanging drop vapor diffusion.
-
Step 2: Transfer crystals to a drop containing the reservoir solution + 10–50 mM MPPA . High concentration is required to occupy the site due to low affinity.
-
Step 3: Incubate for 1–24 hours. (Monitor for crystal cracking/degradation).
-
Step 4: Flash cool in liquid nitrogen and collect diffraction data.
2. Electron Density Map Interpretation
-
Look for
difference density in the solvent channel.[1] -
Critical Check: Verify the orientation of the Piperazine-Methyl group.[1] Is it engaging in a water-mediated hydrogen bond or a direct salt bridge? This interaction dictates the "exit vector" for designing larger drugs.
Part 4: Visualization of the Workflow
The following diagram illustrates the integrated workflow for confirming the binding mode, moving from computational prediction to structural proof.
Caption: Integrated workflow combining computational modeling, solution-state biophysics, and crystallography to solve the MPPA binding mode.
Part 5: Mechanistic Interaction Map[1]
Understanding why MPPA binds requires visualizing the pharmacophore. The diagram below details the specific chemical features and their expected biological interactions.
Caption: Pharmacophore map highlighting the critical salt bridge between the N-methyl piperazine tail and acidic protein residues.[1]
References
-
Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry.
- Context: Describes the SAR of the piperazine-piperidine tail (MPPA moiety)
-
Mayer, M., & Meyer, B. (2001). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.
-
Context: The authoritative protocol for using STD-NMR to validate fragment binding modes.[1]
-
-
Congreve, M., et al. (2008). "Detection of ligands from a diverse fragment library by NMR screening." Journal of Medicinal Chemistry.
- Context: Validates the use of NMR for detecting low-affinity aniline/piperazine fragments.
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery.[1]
- Context: Overview of biophysical methods (SPR, X-ray) required to confirm binding of small fragments like MPPA.
Sources
Comparative Analysis of Piperazine-Containing Drug Candidates: Physicochemical Optimization and Metabolic Liabilities
[1][2]
Executive Summary
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 100 FDA-approved therapeutics ranging from antipsychotics (Aripiprazole) to kinase inhibitors (Palbociclib). Its popularity stems from its ability to modulate physicochemical properties—specifically reducing logP and enhancing aqueous solubility—while providing a rigid vector for receptor interaction.
However, this utility comes with a significant trade-off: metabolic liability .[1] The piperazine ring is susceptible to bioactivation via CYP450-mediated oxidation, leading to reactive iminium intermediates that can cause idiosyncratic toxicity. This guide provides a comparative technical analysis of piperazine-containing candidates against their bioisosteres, supported by experimental protocols for assessing metabolic risks.[2]
Part 1: The Physicochemical Advantage (Piperazine vs. Piperidine)
The decision to incorporate a piperazine ring often arises during lead optimization to address poor solubility. Below is a comparative analysis of the piperazine scaffold versus its closest lipophilic analog, piperidine.
Table 1: Physicochemical Comparison of Core Scaffolds
| Feature | Piperazine Scaffold | Piperidine Scaffold | Impact on Drug Design |
| Structure | 1,4-diazacyclohexane | Azacyclohexane | Piperazine introduces a second polar center. |
| pKa (Typical) | pKa₁ ~5.3, pKa₂ ~9.7 | pKa ~11.2 | Piperazine is less basic at physiological pH; reduces lysosomal trapping risk compared to piperidine. |
| LogP Effect | Lowers LogP (~1.5 units vs C-analog) | Lowers LogP (~0.5 units vs C-analog) | Piperazine is superior for lowering lipophilicity. |
| Solubility | High (Ionized at pH 7.4) | Moderate | Piperazine is the preferred "solubilizing tail." |
| Metabolic Risk | High (Ring opening, N-oxidation) | Moderate (Hydroxylation) | Key Differentiator: Piperazine carries higher bioactivation risk. |
Mechanism of Action: The "Solubilizing Tail"
In kinase inhibitors like Palbociclib (CDK4/6 inhibitor), the piperazine moiety projects into the solvent-accessible region of the ATP-binding pocket. This does not always drive primary potency but is critical for ADME properties .
-
Palbociclib: Uses a piperazine to achieve oral bioavailability.
-
Ribociclib: Retains the piperazine for similar PK reasons.
-
Abemaciclib: Uses a piperazine-like moiety but with a different linkage, altering its CNS penetration profile.
Part 2: The Hidden Cost – Metabolic Bioactivation
While piperazine solves solubility issues, it introduces a toxicity risk. The ring can undergo two-electron oxidation to form a reactive iminium ion or a nitrone . These electrophiles can covalently bind to proteins (haptenization), leading to immune-mediated idiosyncratic drug reactions (IDRs).
Comparative Case Study: Dubermatinib (TP-0903)
Recent profiling of the tyrosine kinase inhibitor Dubermatinib revealed that its N-methyl piperazine ring is a primary site of bioactivation.
-
Pathway: CYP450-mediated
-carbon hydroxylation dehydration reactive iminium ion. -
Consequence: Formation of covalent adducts with cellular proteins.[3][4]
Visualization: Piperazine Bioactivation Pathway
The following diagram illustrates the mechanistic divergence between stable metabolism and reactive bioactivation.
Caption: Figure 1. Divergent metabolic fates of the piperazine ring. The formation of the electrophilic iminium ion represents a critical toxicity checkpoint.
Part 3: Experimental Protocol – Reactive Metabolite Trapping
To validate the safety of a piperazine-containing candidate, you must perform a Reactive Metabolite Trapping Assay . This protocol distinguishes between stable metabolites and reactive intermediates using "trapping agents" like Glutathione (GSH) or Potassium Cyanide (KCN).[4][5]
Protocol: Microsomal Trapping Assay
Objective: Detect short-lived electrophilic species generated from the piperazine ring.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Trapping Agents:
-
Glutathione (GSH): 5 mM (Traps soft electrophiles like quinones/epoxides).
-
Potassium Cyanide (KCN): 1 mM (Traps hard electrophiles like iminium ions —specific for piperazine).
-
-
Test Compound (10 µM final conc.)
Step-by-Step Workflow:
-
Incubation Setup:
-
Prepare 100 mM Phosphate Buffer (pH 7.4).
-
Mix HLM (1 mg/mL final), Test Compound (10 µM), and Trapping Agent (GSH or KCN) in the buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to initiate metabolism.
-
Control: Run a parallel sample without NADPH (negative control) and with Buspirone (positive control for piperazine hydroxylation).
-
-
Termination:
-
Incubate for 60 minutes at 37°C.
-
Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.
-
-
Analysis (LC-MS/MS):
-
Centrifuge (3000g, 10 min) to remove protein precipitate.
-
Analyze supernatant via High-Resolution Mass Spectrometry (HRMS).
-
Data Mining:
-
GSH Adducts: Look for precursor ion mass + [305.0681 Da] (GSH - 2H).
-
Cyano Adducts: Look for precursor ion mass + [25.006 Da] (CN + H). Crucial for Piperazine.
-
-
Interpretation:
-
Detection of +CN adducts confirms the formation of the piperazine iminium species.
-
High levels of adducts correlate with higher risk of IDRs (Idiosyncratic Drug Reactions).
Part 4: Strategic Bioisosterism (Escaping the Liability)
If the piperazine ring shows high bioactivation in the assay above, the next logical step is scaffold hopping.
Table 2: Piperazine Bioisosteres and Performance
| Bioisostere | Structure Description | Advantage vs. Piperazine | Trade-off |
| Piperidine | 1-Nitrogen ring | Metabolically stable (no iminium). | Higher LogP (Lipophilic), lower solubility. |
| Spirocyclic Diamines | 2,6-diazaspiro[3.3]heptane | Geometry: Retains exit vector. Stability: Cannot form planar iminium ion. | Synthetic complexity; higher cost of goods. |
| Bicyclo-octanes | 3,8-diazabicyclo[3.2.1]octane | Rigidified structure; improved selectivity. | May alter receptor binding conformation. |
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to retain or replace the piperazine ring.
Caption: Figure 2. Decision matrix for optimizing piperazine-containing leads based on metabolic liability.
References
-
Review of Piperidine and Piperazine Scaffolds. BenchChem. Comparative analysis of privileged scaffolds in drug design.
-
Metabolic Activation of Piperazine Rings. Chemical Research in Toxicology. Evidence for ring contraction and iminium formation in drug candidates like MB243.[3][6]
-
CDK4/6 Inhibitors SAR. RSC Advances. Structure-activity relationship of Palbociclib and Ribociclib highlighting the piperazine role.
-
Reactive Metabolite Trapping of Dubermatinib. MDPI. Investigation of piperazine bioactivation using KCN trapping.
-
Piperazine Bioisosteres. Journal of Medicinal Chemistry. Application of spirocyclic diamines to improve metabolic stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Assessing the Selectivity of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
This guide outlines a rigorous framework for assessing the selectivity and liability profile of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline .
Note on Compound Identity: This specific chemical structure is a privileged pharmacophore and a key intermediate (often referred to as the "solubilizing tail") used in the synthesis of major kinase inhibitors, most notably Gilteritinib (FLT3/AXL inhibitor) and Brigatinib (ALK inhibitor).
While often viewed merely as a building block to enhance solubility, this moiety possesses intrinsic physicochemical properties (basicity, lipophilicity) that can drive off-target binding—particularly to hERG channels and lysosomal transporters —making its independent assessment critical for medicinal chemists and toxicologists.
Executive Summary: The "Tail" Wags the Dog
In modern drug discovery, the selectivity of a kinase inhibitor is often attributed to its "hinge-binding" motif. However, the solvent-exposed "tail"—in this case, the This compound moiety—can independently dictate safety selectivity (hERG, phospholipidosis) and promiscuity (non-specific binding).
This guide provides a protocol to validate this fragment as a "clean" chemical probe or intermediate. If this fragment exhibits high affinity for off-targets (e.g., hERG IC50 < 10 µM) or acts as a promiscuous aggregator, it can compromise the safety profile of any drug into which it is incorporated.
Comparative Analysis: Performance vs. Alternatives
When selecting a solubilizing tail, this specific dual-ring system (Piperidine-Piperazine) is chosen for its ability to penetrate tissues and improve oral bioavailability. Below is a comparison with common alternatives.
Table 1: Physicochemical & Liability Profile Comparison
| Feature | Target Compound (Piperidine-Piperazine Tail) | Alternative A (Morpholine Tail) | Alternative B (N-Methylpiperazine Tail) |
| Structure | Bi-cyclic (Bulkier, more basic) | Mono-cyclic (Less basic) | Mono-cyclic (Basic) |
| Solubility Enhancement | High (Dual protonation sites) | Moderate | High |
| Kinase Selectivity Risk | Low (Steric bulk prevents deep pocket binding) | Low | Low |
| hERG Liability Risk | High (Pharmacophore matches hERG channel blockers) | Low | Moderate |
| Phospholipidosis Risk | High (Cationic amphiphilic drug - CAD properties) | Low | Moderate |
| CNS Penetration | High (Often P-gp substrate) | Moderate | Moderate |
Key Insight: While the Target Compound offers superior solubility and CNS penetration (crucial for brain-metastatic cancers treated by Brigatinib), it carries a significantly higher liability burden regarding hERG and lysosomal accumulation compared to a simple Morpholine tail.
Critical Assessment Framework
To objectively assess the selectivity of this compound, you must decouple its "background" activity from its intended target activity.
Phase I: Biochemical Selectivity (The "Inertness" Check)
Objective: Verify that the aniline fragment itself does not bind to the ATP-binding pocket of kinases. Rationale: If the fragment binds kinases with <10 µM potency, it is a "dirty" fragment that will introduce polypharmacology into your final drug.
Experiment: KinomeScan™ (DiscoverX) or HotSpot™ (Reaction Biology)
-
Concentration: Screen at 10 µM (High concentration).
-
Panel: ~96-kinase representative panel (covering TK, S/T, and Lipid kinases).
-
Success Criteria: < 35% Inhibition at 10 µM for >95% of kinases.
-
Failure Mode: If inhibition is observed, the aniline moiety is acting as a "hinge binder" mimic, likely due to the aniline NH₂ interacting with the hinge region.
Phase II: Safety Selectivity (The "Liability" Check)
Objective: Quantify the risk of QT prolongation and phospholipidosis. Rationale: The N-methylpiperazine-piperidine motif is a classic "hERGophore."
Experiment: Automated Patch Clamp (hERG)
-
Protocol: Whole-cell patch clamp in CHO-hERG cells.
-
Comparator: E-4031 (Positive Control).
-
Success Criteria: IC50 > 10 µM. (Note: Gilteritinib has an hERG IC50 of ~2 µM, largely driven by this tail).
Visualizing the Assessment Workflow
The following diagram illustrates the decision tree for validating this scaffold.
Figure 1: Decision tree for assessing the selectivity and liability of the piperazine-piperidine aniline scaffold.
Detailed Experimental Protocols
Protocol A: High-Concentration Kinase Selectivity Screen
Purpose: To ensure the fragment is "silent" against the kinome.
-
Preparation: Dissolve the aniline compound in 100% DMSO to a stock of 10 mM.
-
Dilution: Dilute to 100 µM in 1x Kinase Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA).
-
Reaction Assembly:
-
Dispense 5 µL of 100 µM Compound (Final: 10 µM).
-
Add 10 µL of Kinase/Peptide Substrate mix.
-
Add 10 µL of ATP (at Km for each kinase).
-
-
Incubation: Incubate for 60 minutes at Room Temperature.
-
Detection: Add detection reagents (e.g., ADP-Glo™ or filter binding radioisotope).
-
Analysis: Calculate % Inhibition relative to DMSO control.
-
Formula:
-
Protocol B: hERG Inhibition (Automated Patch Clamp)
Purpose: To assess cardiac safety risk.
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: Tyrode’s solution (NaCl 140 mM, KCl 4 mM, CaCl₂ 2 mM, MgCl₂ 1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).
-
Intracellular: KCl 120 mM, CaCl₂ 5 mM, MgCl₂ 2 mM, HEPES 10 mM, EGTA 10 mM, pH 7.2.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (activates channels).
-
Repolarize to -50 mV for 500 ms (elicits tail current).
-
-
Dosing: Apply compound in ascending concentrations (0.1, 1, 10, 30 µM).
-
Measurement: Measure the peak tail current amplitude at -50 mV.
-
Calculation: Fit data to the Hill equation to derive IC50.
References
-
Mori, M., et al. (2017). "Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and Bioavailable FLT3/AXL Inhibitor." Journal of Medicinal Chemistry. Link
- Context: Describes the optimization of the piperazine-piperidine tail for solubility and metabolic stability.
-
Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine-Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry. Link
-
Context: Highlights the use of the same aniline intermediate in Brigatinib.[1]
-
-
Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery. Link
- Context: Discusses the correlation between basic lipophilic tails (like the target compound) and hERG/phospholipidosis liability.
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research. Link
- Context: Establishes the safety margins required for hERG inhibition.
Sources
Pharmacokinetic Comparison of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Analogs: A Strategic Guide
Executive Summary: The "Double-Ring" Tail in Kinase Inhibitor Design
In the landscape of Type I and Type II kinase inhibitors, the 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline moiety represents a privileged structural motif. This "double-ring" tail—comprising a piperazine linked to a piperidine, then to an aniline—is engineered to solve a specific problem: solubility-limited absorption .
While many kinase inhibitors suffer from "brick-dust" properties (high crystallinity, low solubility), this moiety introduces two ionizable basic centers, significantly boosting aqueous solubility. However, this gain comes at a pharmacokinetic (PK) cost: increased metabolic liability and potential efflux issues.
This guide objectively compares the PK performance of key analogs utilizing this scaffold—specifically Brigatinib (AP26113) , ASP3026 , and Gilteritinib (ASP2215) —against single-ring alternatives like Ceritinib .
Comparative Pharmacokinetic Profile
The following analysis synthesizes experimental data to highlight how structural variations in this aniline tail impact Absorption, Distribution, Metabolism, and Excretion (ADME).
Physicochemical Properties & Solubility
The primary driver for selecting the 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl) tail is the modulation of LogD and pKa.
| Compound | Tail Structure | LogP / LogD (pH 7.4) | Solubility (pH 6.8) | Key PK Feature |
| Brigatinib | Piperazine-Piperidine-Aniline (2-OMe) | 4.3 / 1.8 | >10 mg/mL | High Solubility: The dual basic nitrogens (pKa ~7.5, ~8.5) ensure ionization in the gut, driving dissolution. |
| ASP3026 | Piperazine-Piperidine-Aniline (2-OMe) | ~3.8 | High | Rapid Absorption: Structurally similar to Brigatinib but lacks the phosphine oxide; exhibits rapid Tmax. |
| Gilteritinib | Piperazine-Piperidine-Aniline (3-OMe) | 4.5 | Moderate-High | Distribution: The 3-methoxy shift alters lipophilicity slightly, favoring tissue distribution (Vd). |
| Ceritinib (Ref) | Piperidine-Aniline (Single Ring) | 4.6 | <0.1 mg/mL | Solubility Limited: Lacks the second solubilizing ring; requires food effect for optimal absorption. |
Expert Insight: The "Double-Ring" analogs (Brigatinib, ASP3026) exhibit superior dissolution-limited absorption compared to single-ring analogs (Ceritinib). The terminal N-methyl piperazine acts as a "solubility anchor," preventing the planar kinase-binding core from aggregating.
Metabolic Stability & Clearance (CL)
The metabolic fate of this moiety is dominated by CYP3A4-mediated N-demethylation and oxidation.
| Parameter | Brigatinib (Optimized) | ASP3026 (Prototypical) | Ceritinib (Comparator) |
| Metabolic Soft Spot | N-methyl piperazine (Demethylation) | Aniline core & Piperazine | Isopropyl sulfone |
| In Vitro T1/2 (Human Microsomes) | Moderate (Stable core) | Short (Rapid oxidation) | High (Stable tail) |
| Primary Metabolite | AP26123 (N-desmethyl) | Multiple oxidative species | N-desalkyl |
| Bioavailability (F%) | ~70% (Rat/Human) | ~50-60% | ~58% (High variability) |
Causality Analysis:
-
ASP3026 vs. Ceritinib: Research indicates that the complex piperazine-piperidine tail in ASP3026 is less metabolically stable than the simpler piperidine tail of Ceritinib. The terminal piperazine ring is highly accessible to CYP enzymes, leading to rapid N-demethylation.
-
Brigatinib Optimization: Brigatinib retains the "unstable" tail but stabilizes the rest of the molecule (using a phosphine oxide instead of a sulfone). This compensatory stabilization allows it to maintain an acceptable half-life (~25h in humans) despite the metabolic liability of the tail.
Mechanism of Action & PK Optimization Logic
The selection of this aniline analog follows a specific logic tree in drug discovery. We visualize this decision process below.
Figure 1: Decision logic for selecting the piperazine-piperidine-aniline moiety. The choice prioritizes solubility, mitigating metabolic risks through core scaffold modifications.
Experimental Protocols for Validation
To validate the PK properties of these analogs in your own lab, use the following self-validating protocols.
Microsomal Stability Assay (Tail-Specific)
This protocol specifically assesses the vulnerability of the N-methyl piperazine tail.
Objective: Determine Intrinsic Clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of the analog (e.g., Brigatinib) and a control (Verapamil) in DMSO.
-
Incubation System:
-
Species: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Reaction:
-
Pre-incubate microsomes and test compound (1 µM final) for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at
min.
-
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS) at a 3:1 ratio. Centrifuge at 4000 rpm for 20 min.
-
Analysis (LC-MS/MS):
-
Monitor parent ion
. -
Critical Step: Specifically monitor the N-desmethyl transition (
). For Brigatinib, monitor parent ( 584.2) and metabolite ( 570.2).
-
-
Calculation: Plot
vs. time. Slope determines .
Self-Validation Criteria:
-
Verapamil
must fall within 15–25 min. -
If N-desmethyl metabolite signal >10% of parent at 30 min, the tail is the primary metabolic soft spot.
Kinetic Solubility Assay (Thermodynamic)
Objective: Confirm the "super-solubility" conferred by the double-ring tail.
-
Method: Shake-flask method (24h equilibrium).
-
Media: pH 1.2 (SGF), pH 6.8 (SIF), and pH 7.4 (PBS).
-
Procedure: Add excess solid compound to 1 mL buffer. Shake at 37°C for 24h. Filter (0.45 µm).
-
Analysis: HPLC-UV quantification against a standard curve.
-
Benchmark: Successful analogs with this tail should exhibit >5 mg/mL solubility at pH 1.2 and >0.5 mg/mL at pH 6.8.
References
-
Discovery of Brigatinib: Huang, W. S., et al. (2016).[1][2] "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1][3][4] Journal of Medicinal Chemistry. Link
-
ASP3026 Characterization: Mori, M., et al. (2014).[5] "The ALK inhibitor ASP3026 eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model." Oncotarget. Link
-
Metabolic Stability of Piperazine Tails: Caron, G., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm. Link
-
PROTAC Design using Brigatinib Tail: Zhang, X., et al. (2025). "Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions." Journal of Medicinal Chemistry. Link
-
Comparative ALK Inhibitor Review: Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer." Cancer Discovery. Link
Sources
- 1. Tumor Resistance against ALK Targeted Therapy-Where It Comes From and Where It Goes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. highly potent inhibitor: Topics by Science.gov [science.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01556H [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, a compound frequently utilized in pharmaceutical research. By understanding the inherent hazards and adhering to these procedures, we can mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Risk Assessment
Aromatic amines are a class of compounds known for their potential toxicity, with some being recognized carcinogens.[1][2] They can be absorbed through the skin, and prolonged exposure may lead to adverse health effects.[1] The piperazine and piperidine moieties can cause severe skin burns, eye damage, and potential allergic reactions.[3][4][5] Therefore, it is imperative to handle this compound with the utmost care, assuming it to be a hazardous substance.
Key Hazard Considerations:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[6]
-
Corrosivity: Likely to cause skin irritation and serious eye damage.[3][5][6]
-
Environmental Hazard: Discharge into the environment must be avoided to prevent contamination of waterways and ecosystems.[5][7]
| Hazard Classification | Associated Risks | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[6] | Ingestion, Dermal |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5][6] | Dermal, Ocular |
| Serious Eye Damage | Causes serious eye damage.[3][6] | Ocular |
| Aquatic Toxicity | Potential for harm to aquatic life.[1] | Environmental Release |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat must be worn at all times. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the substance.[1][3] Prevent the spill from entering drains or waterways.[4][8]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste in strict accordance with local, state, and federal regulations.[3][9]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for the collection of this compound waste. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[10]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag.[11] The label should clearly identify the contents, including the full chemical name, and the approximate quantity.
-
Incompatible Wastes: Never mix this compound with other incompatible waste streams. For example, avoid mixing with strong oxidizing agents or acids, which could lead to vigorous reactions.
Step 2: On-site Storage
-
Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[4]
-
Secondary Containment: The waste container should be placed in a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.[10]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or damage. Keep the container closed at all times except when adding waste.[10]
Step 3: Arranging for Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste.[12]
-
Documentation: Ensure all necessary paperwork is completed accurately and comprehensively, as required by your institution and regulatory agencies.
Step 4: Off-site Treatment and Disposal
-
Approved Facilities: The waste will be transported to a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF).
-
Disposal Method: The most common and recommended method for the disposal of this type of organic chemical waste is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities to neutralize harmful combustion byproducts.[7] Landfilling may be an option in some jurisdictions, but it is generally less preferred for organic compounds.
Disposal Workflow Diagram
The following diagram illustrates the key stages of the disposal process for this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Apollo Scientific. (2022, June 22). 4-(Piperidin-1-yl)aniline.
- Fisher Scientific. (2016, October 18). 4 - SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- EPA NEPAL. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- YouTube. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pfw.edu [pfw.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. youtube.com [youtube.com]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
This guide outlines the safety, logistical, and operational protocols for handling 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline .[1][2]
Executive Summary: This compound is a complex aniline-piperidine-piperazine derivative, structurally analogous to key intermediates used in the synthesis of tyrosine kinase inhibitors (e.g., Brigatinib , Gilteritinib , Olmutinib ).[1][2][3] Due to the presence of the aniline moiety and multiple basic nitrogen centers, this substance must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .[2][3]
Hazard Classification (Precautionary Principle):
-
Primary Hazards: Skin/Respiratory Sensitization, Severe Eye Damage (Category 1), Skin Corrosion/Irritation (Category 1B/2).[1][2][3]
-
Systemic Toxicity: Potential for Methemoglobinemia (Aniline derivative) and Target Organ Toxicity.[1][2][3]
-
Occupational Exposure Band (OEB): Treat as OEB 4 (1–10 µg/m³) until specific toxicology data confirms otherwise.[1][2][3]
Part 1: Risk Assessment & Hazard Identification[3]
The molecule consists of three distinct pharmacophores, each contributing to the safety profile.[2][3] You must understand the "Why" behind the PPE to ensure compliance.
| Structural Moiety | Associated Hazard | Physiological Mechanism |
| Aniline Core | Systemic Toxicity | Absorption through skin/lungs can oxidize hemoglobin to methemoglobin, causing tissue hypoxia.[1][2] |
| Piperazine Ring | Sensitization | Known respiratory and skin sensitizer.[1][2][3] Repeated exposure can lead to asthma-like symptoms or contact dermatitis.[1] |
| Piperidine/Tertiary Amine | Corrosivity/Irritation | Highly basic (pKa ~9-10).[1][2][3] Contact with moisture in eyes or mucous membranes generates alkaline burns.[1][2][3] |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Standard laboratory PPE (lab coat, safety glasses) is insufficient for this compound in powder form.[1][2][3]
Respiratory Protection
-
Requirement: Particulates are the primary vector for exposure.[1][2][3]
-
Standard Operation (< 1g): N100 or P100 Half-Face Respirator.[1][2][3]
-
Scale-Up (> 1g or Solution Prep): Powered Air-Purifying Respirator (PAPR) with HEPA filters.
-
Rationale: Aniline derivatives have low odor thresholds; relying on smell is dangerous.[1][2][3] Positive pressure (PAPR) prevents inward leakage.[1][2][3]
Dermal Protection (Glove Permeation)[1][2][3]
-
Material: Double-gloving is mandatory.[1]
-
Change Schedule: Change outer gloves every 30 minutes or immediately upon splash.[1][2][3]
-
Rationale: Anilines penetrate standard nitrile rubber rapidly in solution.[1][2][3] The double layer creates a "breakthrough buffer."[1][2][3]
Eye & Face Protection[2][5]
-
Requirement: Chemical Splash Goggles (indirect venting).[1][2][3]
-
Supplement: Face Shield required when handling solutions outside a fume hood or during solubilization steps.[1][2][3]
-
Contraindication: Do NOT wear contact lenses.[1][2][3] They can trap the chemical against the cornea, exacerbating alkaline burns.[2][3]
Body Protection
-
Requirement: Disposable Tyvek® (or equivalent polyethylene-coated) coveralls with elastic cuffs.[1][2][3]
-
Rationale: Cotton lab coats absorb and hold dust/liquids against the skin.[1][2][3] Disposable suits prevent cross-contamination of street clothes.[1][2][3]
Part 3: Operational Protocols & Visualization[2][3]
PPE Decision Logic
Use this decision tree to determine the required protection level based on your specific task.
Step-by-Step Handling Protocol
1. Weighing & Transfer (Critical Step)
-
Location: Static-Dissipative Weighing Enclosure or Glovebox. Never weigh on an open bench.
-
Technique: Use an antistatic gun on the spatula and weighing boat before use.[1][2][3] These powders are often electrostatic and "fly."[1][2][3]
-
Self-Validation: Place a wet pH paper strip inside the enclosure (away from the sample).[1][2][3] If it turns blue (basic) during weighing, your containment is insufficient, or you are generating excessive dust.[1][2][3]
2. Solubilization
-
Procedure: Add solvent slowly to the powder.[1][2][3] The amine heat of solution can be exothermic.[1][2][3]
-
Vessel: Use screw-cap vials with PTFE-lined septa. Avoid snap-caps which can aerosolize droplets upon opening.[1]
3. Spill Response
-
Dry Spill: Do not sweep.[1][2][3] Use a HEPA vacuum or wet-wipe method (damp paper towel with 1N HCl or water) to prevent dust generation.[1][2][3]
-
Wet Spill: Absorb with vermiculite or chem-pads.[1] Treat waste as hazardous chemical waste (incineration).[1][2][3]
Part 4: Disposal & Deactivation
-
Waste Stream: High-Temperature Incineration.[1]
-
Deactivation: For surface cleaning, use a mild acidic solution (e.g., 5% Citric Acid or 1N HCl) to protonate the amines, rendering them water-soluble and less volatile, followed by a soap and water wash.[2][3]
-
Labeling: Clearly label waste containers: "Contains Aniline Derivative - Toxic & Sensitizer."
References
-
Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 4-(4-Methylpiperazino)aniline. (Analogous substructure hazard data). Link
-
Pharmaffiliates. (2025). Material Safety Data Sheet: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. (Closest structural match, CAS 1254058-34-8).[1][2] Link
-
National Institutes of Health (PubChem). Olmutinib (CID 54758501) and Brigatinib Intermediates.[1][2][3] Link
-
New Drug Approvals. (2016). Synthesis of Brigatinib and its key intermediates. (Confirming the role of the aniline-piperidine-piperazine scaffold). Link
Sources
- 1. Olmutinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same - Google Patents [patents.google.com]
- 3. Olmutinib - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
